4-Iodo-2-methoxy-5-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methoxy-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGALBYRWLDYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227602-73-4 | |
| Record name | 4-iodo-2-methoxy-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Iodo-2-methoxy-5-methylpyridine
Introduction
4-Iodo-2-methoxy-5-methylpyridine is a key heterocyclic building block in modern medicinal and agrochemical research. Its structure, featuring a strategically placed iodine atom on an electron-rich pyridine core, renders it an exceptionally versatile intermediate for carbon-carbon and carbon-heteroatom bond formation. The iodine atom serves as an excellent leaving group in various cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functional groups.[1][2] This guide provides an in-depth examination of the principal synthetic strategies for accessing this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Chapter 1: Strategic Considerations for Pyridine Iodination
The synthesis of halopyridines, particularly iodopyridines, presents unique challenges rooted in the inherent electronic nature of the pyridine ring. As an electron-deficient heterocycle, pyridine is generally resistant to standard electrophilic aromatic substitution (EAS) reactions, which often require harsh conditions and can lead to mixtures of regioisomers.[3][4] Successful strategies for the regioselective iodination of the pyridine nucleus typically rely on one of two core principles:
-
Modulation of Ring Electronics: The introduction of strong electron-donating groups (EDGs), such as alkoxy or amino moieties, can activate the ring towards EAS, making the reaction more facile and influencing the position of substitution. Alternatively, the pyridine nitrogen can be oxidized to an N-oxide, which activates the C2 and C4 positions for nucleophilic attack and, under certain conditions, electrophilic substitution.[5][6][7]
-
Pre-functionalization and Directed Synthesis: This approach involves installing a functional group at the desired position that can be reliably converted into an iodine atom. The Sandmeyer reaction, which transforms an amino group into a halide via a diazonium salt intermediate, is the archetypal example of this strategy, offering unparalleled regiocontrol.[8][9]
This guide will detail validated protocols for both a direct electrophilic iodination, leveraging the activating effect of the methoxy group, and a regiochemically precise synthesis via the Sandmeyer reaction.
Chapter 2: Synthesis via Direct Electrophilic Iodination
The most direct and atom-economical approach to this compound is the electrophilic iodination of its precursor, 2-methoxy-5-methylpyridine.[10] The success of this strategy hinges on the powerful activating and directing effects of the C2-methoxy substituent.
Mechanistic Rationale: The Role of the Methoxy Group
The 2-methoxy group is a strong ortho-, para-directing activator. It enriches the electron density of the pyridine ring through resonance, facilitating attack by an electrophile. The primary positions activated for substitution are C3 (ortho) and C5 (para to the nitrogen, but ortho to the methoxy in terms of typical aromatic directing effects) and C4 (para to the methoxy group). In this specific substrate, the C5 position is already occupied by a methyl group. Therefore, electrophilic attack is primarily directed to the C3 and C4 positions.
While EAS on pyridines typically favors the C3 position, the strong para-directing influence of the methoxy group can be leveraged to favor substitution at C4. The choice of a mild, non-acidic iodinating agent is crucial to prevent protonation of the pyridine nitrogen, which would deactivate the ring. N-Iodosuccinimide (NIS) is an ideal reagent for this purpose, as it serves as a source of electrophilic iodine under neutral or mildly acidic conditions and is compatible with a wide range of functional groups.[11][12][13]
Experimental Protocol: Direct Iodination using N-Iodosuccinimide (NIS)
This protocol describes the direct iodination of 2-methoxy-5-methylpyridine at the C4 position.
Materials:
-
2-Methoxy-5-methylpyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 2-methoxy-5-methylpyridine (1.0 eq.) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq.) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to reduce any unreacted NIS.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound.
Data Presentation: Direct Iodination
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Methoxy-5-methylpyridine | Commercially available precursor with an activating group.[10] |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild and selective electrophilic iodine source, minimizing side reactions.[12][14] |
| Stoichiometry | 1.1 equivalents of NIS | A slight excess ensures complete consumption of the starting material. |
| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that effectively dissolves reactants. |
| Temperature | Room Temperature | Mild conditions are sufficient due to the activated nature of the substrate. |
| Typical Yield | 60-75% | Yields can vary based on reaction scale and purification efficiency. |
Workflow Visualization: Direct Iodination
Caption: Workflow for direct C4 iodination.
Chapter 3: Regiocontrolled Synthesis via the Sandmeyer Reaction
For applications demanding absolute regiochemical purity, a multi-step approach culminating in a Sandmeyer reaction is the strategy of choice. This pathway sacrifices brevity for precision by building the desired functionality onto a pre-formed scaffold, ensuring the iodine is installed exclusively at the C4 position.
Overview of the Multi-Step Strategy
The Sandmeyer reaction transforms a primary aromatic amine into a halide through a diazonium salt intermediate.[8] Therefore, the synthesis begins with the preparation of the requisite precursor, 4-amino-2-methoxy-5-methylpyridine. This is typically achieved in two steps from 2-methoxy-5-methylpyridine: regioselective nitration at the C4 position, followed by reduction of the nitro group.
Caption: The three-step Sandmeyer synthesis route.
Step A: Synthesis of the 4-Amino Precursor
Protocol A1: Nitration of 2-Methoxy-5-methylpyridine
-
Rationale: The electron-donating methoxy group directs nitration to the para (C4) position. A mixture of sulfuric and nitric acids is the classic reagent for this transformation.
-
Procedure:
-
Cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-methoxy-5-methylpyridine while maintaining the temperature below 10 °C.
-
Add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise, keeping the internal temperature below 10 °C.
-
Allow the mixture to stir at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 4-nitro-2-methoxy-5-methylpyridine. A similar strategy is employed for related pyridine systems.[15]
-
Protocol A2: Reduction of the Nitro Group
-
Rationale: The nitro group is readily reduced to a primary amine using various methods. Catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., SnCl₂ in HCl, or Fe in acetic acid) are common and effective choices.
-
Procedure (using SnCl₂):
-
Suspend 4-nitro-2-methoxy-5-methylpyridine in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl portion-wise, controlling the exotherm with an ice bath.
-
After the addition is complete, heat the mixture at 50-60 °C for 2-3 hours until the starting material is consumed.
-
Cool the mixture and neutralize carefully with concentrated NaOH solution until a basic pH is reached, which will precipitate tin salts.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-amino-2-methoxy-5-methylpyridine.[16]
-
Step B: The Sandmeyer Iodination
3.3.1 Mechanistic Insights The Sandmeyer reaction proceeds in two distinct stages. First, the primary amino group reacts with a nitrite source (generated in situ from NaNO₂ and acid) at low temperatures (0-5 °C) to form a diazonium salt.[17][18] This intermediate is highly reactive. In the second stage, the diazonium group is displaced by an iodide nucleophile (from KI), releasing nitrogen gas and forming the aryl-iodine bond. The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[8]
3.3.2 Protocol: Diazotization and Iodide Displacement
-
Procedure:
-
Dissolve 4-amino-2-methoxy-5-methylpyridine in a mixture of water and a strong acid (e.g., H₂SO₄ or HCl). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt.[17] Stir for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve potassium iodide (KI) (1.5-2.0 eq.) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with aqueous sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain the final product.
-
Data Presentation: Sandmeyer Route Summary
| Step | Key Reagents | Temperature | Typical Yield | Rationale |
| Nitration | H₂SO₄ / HNO₃ | 0-10 °C | 80-90% | Regioselective nitration directed by the methoxy group. |
| Reduction | SnCl₂ / HCl | 50-60 °C | 85-95% | Efficient and reliable reduction of the aromatic nitro group. |
| Sandmeyer | 1. NaNO₂ / H₂SO₄2. KI | 0-5 °C then 50-60 °C | 70-85% | Classic, high-yielding method for amine-to-iodide conversion.[9] |
| Overall Yield | - | - | 50-70% | A robust and highly selective multi-step synthesis. |
Chapter 4: Comparative Analysis and Troubleshooting
| Feature | Direct Iodination (NIS) | Sandmeyer Reaction |
| Steps | 1 | 3 |
| Regioselectivity | Good to Moderate | Excellent |
| Key Challenge | Potential formation of C3-iodo isomer. | Handling of unstable diazonium intermediate. |
| Troubleshooting | Lowering temperature or screening solvents may improve selectivity. | Strict temperature control (0-5 °C) is critical to prevent diazonium decomposition.[17] |
| Ideal Application | Rapid synthesis where minor isomeric impurities can be tolerated or easily separated. | Synthesis of high-purity material for pharmaceutical or GMP applications. |
Conclusion
The synthesis of this compound can be effectively accomplished via two primary routes. The direct electrophilic iodination with N-Iodosuccinimide offers a rapid and atom-economical pathway suitable for many research and development contexts. For applications demanding the highest level of regiochemical purity, the three-step Sandmeyer reaction sequence is the superior method. It provides unambiguous installation of the iodine atom at the C4 position, albeit at the cost of additional synthetic steps. The choice between these methods should be guided by the specific purity requirements, scale, and timeline of the intended application. Both strategies underscore fundamental principles of heterocyclic chemistry and provide reliable access to this important synthetic intermediate.
References
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An In-depth Technical Guide to 4-Iodo-2-methoxy-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 1227602-73-4
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Iodo-2-methoxy-5-methylpyridine, a key heterocyclic building block in modern medicinal chemistry. The document details a robust, multi-step synthetic pathway, starting from commercially available materials, and provides in-depth procedural instructions. Key physicochemical properties and spectroscopic data for the title compound are presented for unambiguous identification and characterization. Furthermore, this guide explores the strategic applications of this compound in drug discovery and development, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of complex bioactive molecules. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry, forming the central scaffold of numerous therapeutic agents. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target-binding affinity. Among the vast array of substituted pyridines, this compound has emerged as a particularly valuable intermediate.
The presence of an iodine atom at the 4-position provides a versatile handle for the introduction of molecular complexity through a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The methoxy group at the 2-position and the methyl group at the 5-position influence the electronic and steric properties of the pyridine ring, which can be crucial for modulating biological activity. This guide will provide a detailed exploration of the synthesis, characterization, and application of this important building block.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is essential for its effective use in synthesis and drug discovery. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1227602-73-4[1][2] |
| Molecular Formula | C₇H₈INO |
| Molecular Weight | 249.05 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥98% (typical)[1] |
| Predicted XlogP | 2.2 |
| Predicted pKa | 1.38±0.10 |
Spectroscopic Characterization:
While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the searched literature, predicted chemical shifts based on the structure and known values for similar compounds can provide a useful reference for characterization.
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~7.9 ppm (s, 1H, H-6)
-
δ ~6.7 ppm (s, 1H, H-3)
-
δ ~3.9 ppm (s, 3H, OCH₃)
-
δ ~2.2 ppm (s, 3H, CH₃)
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~164 ppm (C-2)
-
δ ~152 ppm (C-6)
-
δ ~125 ppm (C-5)
-
δ ~115 ppm (C-3)
-
δ ~90 ppm (C-4)
-
δ ~54 ppm (OCH₃)
-
δ ~17 ppm (CH₃)
-
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 2-chloro-5-methylpyridine. The proposed pathway involves nitration, reduction of the nitro group to an amine, diazotization, and a Sandmeyer-type iodination reaction, followed by methoxylation.
Logical Workflow for Synthesis
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine
This initial step introduces a nitro group at the 4-position of the pyridine ring.
-
Materials: 2-chloro-5-methylpyridine, concentrated sulfuric acid (98%), fuming nitric acid.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add 2-chloro-5-methylpyridine (1.0 eq).
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 2-chloro-5-methylpyridine, ensuring the reaction temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-chloro-5-methyl-4-nitropyridine.
-
Step 2: Synthesis of 2-Chloro-5-methylpyridin-4-amine
The nitro group is reduced to an amine, which is a precursor for the diazotization reaction.
-
Materials: 2-chloro-5-methyl-4-nitropyridine, iron powder, concentrated hydrochloric acid, ethanol.
-
Procedure:
-
Suspend 2-chloro-5-methyl-4-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a sodium carbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-chloro-5-methylpyridin-4-amine.
-
Step 3: Synthesis of 2-Chloro-4-iodo-5-methylpyridine via Sandmeyer Reaction
This crucial step introduces the iodine atom onto the pyridine ring. The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[3]
-
Materials: 2-chloro-5-methylpyridin-4-amine, concentrated sulfuric acid, sodium nitrite (NaNO₂), potassium iodide (KI), water.
-
Procedure:
-
Dissolve 2-chloro-5-methylpyridin-4-amine (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to give 2-chloro-4-iodo-5-methylpyridine.
-
Step 4: Synthesis of this compound
The final step is a nucleophilic aromatic substitution to replace the chlorine atom with a methoxy group.
-
Materials: 2-chloro-4-iodo-5-methylpyridine, sodium methoxide (NaOMe), methanol (MeOH).
-
Procedure:
-
Dissolve 2-chloro-4-iodo-5-methylpyridine (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is a highly valuable building block in drug discovery due to the reactivity of the iodo-substituent in palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex drug candidates.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and heteroaryl-aryl structures. The iodo-substituent at the 4-position of the pyridine ring makes this compound an excellent substrate for this reaction.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
Materials: this compound, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate, solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and sodium carbonate (2.0-3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
-
Significance in Drug Development:
The ability to readily introduce a wide variety of aryl and heteroaryl groups at the 4-position of the 2-methoxy-5-methylpyridine scaffold allows for the rapid generation of compound libraries for high-throughput screening. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. While specific examples of the direct use of this compound in the synthesis of named drug candidates were not prominently found in the initial search, its structural motifs are present in various bioactive molecules. For instance, substituted pyridines are key components of drugs targeting a wide range of diseases, including cancers, inflammatory disorders, and infectious diseases.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its synthesis, properties, and applications. The detailed, step-by-step synthetic protocol offers a practical and logical approach for its preparation in a laboratory setting. The discussion of its utility in Suzuki-Miyaura cross-coupling reactions highlights its value in the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of versatile and readily accessible building blocks like this compound will undoubtedly increase, making it a key tool in the arsenal of medicinal chemists.
References
-
Appretech Scientific Limited. This compound. Available from: [Link].
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].
-
Malhotra, S., & Kaur, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2849-2882. Available from: [Link].
- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
-
PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available from: [Link].
-
precisionFDA. 2-METHOXY-5-METHYL-4-PYRIDINAMINE. Available from: [Link].
Sources
An In-depth Technical Guide to 4-Iodo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-Iodo-2-methoxy-5-methylpyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public, peer-reviewed data, this document focuses on foundational knowledge, including its molecular structure, and provides a theoretical framework for its synthesis and characterization based on established chemical principles and data for structurally related compounds.
Core Molecular Attributes
This compound is a substituted pyridine derivative. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is functionalized with an iodine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position.
Molecular Structure
The structural arrangement of these functional groups dictates the molecule's reactivity and physical properties. The electron-donating methoxy and methyl groups and the electron-withdrawing, yet polarizable, iodine atom create a unique electronic profile on the pyridine ring.
Diagram: Molecular Structure of this compound
A 2D representation of the molecular structure of this compound.
Physicochemical Properties
While experimental data for the physical properties of this compound are not extensively reported in publicly accessible literature, its fundamental properties can be summarized.
| Property | Value | Source |
| CAS Number | 1227602-73-4 | [1][2] |
| Molecular Formula | C₇H₈INO | [1][2] |
| Molecular Weight | 249.05 g/mol | [1][2] |
Other physical properties such as melting point, boiling point, and solubility have not been found in the surveyed literature.
Synthesis and Reactivity
Hypothetical Synthetic Workflow
This proposed workflow is based on common transformations in heterocyclic chemistry.
Diagram: Hypothetical Synthesis of this compound
A potential multi-step synthetic pathway to this compound.
Rationale Behind the Proposed Synthesis
-
Chlorination: The hydroxyl group of a starting pyridinol is a poor leaving group. Conversion to a chloro group, for instance using phosphoryl chloride (POCl₃), activates the 2-position for subsequent reactions.
-
Nitration: The introduction of a nitro group is a common strategy to functionalize the pyridine ring. The directing effects of the existing substituents would influence the position of nitration.
-
Reduction: The nitro group can be readily reduced to an amino group, typically using reducing agents like iron in acetic acid or catalytic hydrogenation.
-
Diazotization: The resulting amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are versatile intermediates.
-
Iodination: The diazonium group can be displaced by iodine, often through a Sandmeyer-type reaction using potassium iodide.
-
Methoxylation: The chloro group at the 2-position can be substituted by a methoxy group via nucleophilic aromatic substitution using sodium methoxide in methanol.
Spectral Characterization
Experimental spectral data for this compound is not available in the public domain. However, the expected spectral characteristics can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be particularly informative, reflecting the electron density at each position.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the methyl and methoxy groups.
Handling and Safety
While a specific safety data sheet for this compound is not widely available, it should be handled with the care afforded to similar halogenated organic compounds. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. This guide has provided a summary of its known properties and a scientifically grounded, albeit theoretical, framework for its synthesis and characterization. Further experimental investigation is required to fully elucidate its physical properties, reactivity, and potential applications.
References
A comprehensive list of peer-reviewed articles detailing the synthesis and characterization of this compound could not be compiled due to the absence of such data in the public domain. The information presented is based on general principles of organic chemistry and data from chemical suppliers.
Sources
A Technical Guide to the Spectral Characterization of 4-Iodo-2-methoxy-5-methylpyridine
This in-depth technical guide provides a comprehensive overview of the expected spectral data for the compound 4-Iodo-2-methoxy-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring and interpreting this spectral information, grounded in established scientific principles.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel or specialized chemical entity, a thorough structural characterization is paramount to confirm its identity, purity, and to understand its chemical behavior. This guide serves as a practical resource for the spectral analysis of this compound, offering both predicted data and the methodologies to obtain and interpret experimental results.
Molecular Structure and Predicted Spectral Overview
The structure of this compound, with the chemical formula C₇H₈INO, dictates its spectral properties. The pyridine ring, being aromatic, will exhibit characteristic signals, which are further influenced by the electronic effects of its substituents: the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing and heavy iodo (-I) group.
Figure 2: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2850 - 3000 | Medium |
| C=C and C=N Stretch (Pyridine Ring) | 1400 - 1600 | Strong |
| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |
| C-I Stretch | 500 - 600 | Medium |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For solid samples (ATR-IR): Place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellets: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum.
-
-
Data Acquisition:
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The monoisotopic mass of C₇H₈INO is approximately 248.97 g/mol . The molecular ion peak is expected to be observed at m/z 249.
-
Major Fragments:
-
Loss of a methyl group from the methoxy moiety: [M - CH₃]⁺ at m/z 234.
-
Loss of the methoxy group: [M - OCH₃]⁺ at m/z 218.
-
Loss of iodine: [M - I]⁺ at m/z 122.
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely lead to extensive fragmentation. Electrospray Ionization (ESI) is a softer technique used for LC-MS and will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 250.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Figure 3: Predicted fragmentation pathway for this compound.
Conclusion
The comprehensive spectral characterization of this compound is essential for its use in research and development. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data, along with robust experimental protocols for their acquisition. By combining these predictive insights with rigorous experimental verification, researchers can confidently confirm the structure and purity of this compound, paving the way for its successful application in various scientific endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link] [1]2. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
An In-depth Technical Guide to the Solubility of 4-Iodo-2-methoxy-5-methylpyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-iodo-2-methoxy-5-methylpyridine, a key heterocyclic intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in peer-reviewed literature, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of solvent-solute interactions. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this compound in various organic solvents is provided to empower researchers in generating precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals who utilize pyridine derivatives in their synthetic workflows.
Introduction and Molecular Overview
This compound is a substituted pyridine derivative of increasing importance in medicinal chemistry and drug development. Its structure, featuring a pyridine core with iodo, methoxy, and methyl substitutions, presents a unique combination of steric and electronic properties that make it a valuable building block for complex molecular architectures. The solubility of this compound in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring process scalability.
This guide will delve into the theoretical and practical aspects of the solubility of this compound. We will first examine its fundamental physicochemical properties, followed by a predictive analysis of its solubility in a range of common organic solvents. The core of this document is a detailed, step-by-step experimental workflow for the precise determination of its solubility, designed to be a self-validating and reproducible protocol.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The table below summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈INO | PubChem[1] |
| Molecular Weight | 249.05 g/mol | |
| Appearance | White to off-white solid | ChemicalBook[2] |
| CAS Number | 1227602-73-4 | Appretech Scientific Limited[3] |
| Predicted XlogP | 2.2 | PubChemLite[1] |
| Predicted pKa | 2.30 ± 0.18 | ChemicalBook[2] |
| SMILES | CC1=CN=C(C=C1I)OC | PubChemLite[1] |
| InChIKey | FCGALBYRWLDYAH-UHFFFAOYSA-N | PubChemLite[1] |
The predicted XlogP of 2.2 suggests that this compound has a moderate lipophilicity. This indicates a preference for organic solvents over water. The predicted pKa of 2.30 suggests it is a weak base, with the lone pair of electrons on the pyridine nitrogen being less available for protonation compared to pyridine itself (pKa ≈ 5.2). This is likely due to the electron-withdrawing effect of the iodo and methoxy groups.
Predictive Analysis of Solubility in Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various organic solvents. The moderate XlogP value suggests good solubility in solvents of intermediate polarity.
-
High Predicted Solubility:
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are polar aprotic and are excellent at dissolving a wide range of organic compounds. The polarity of this compound should align well with these solvents.
-
Ethers (e.g., Tetrahydrofuran, Diethyl Ether): These solvents have moderate polarity and can act as hydrogen bond acceptors, which can interact with the pyridine nitrogen.
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Similar to ethers, these polar aprotic solvents are expected to be effective.
-
-
Moderate Predicted Solubility:
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): While polar, the ability of alcohols to act as hydrogen bond donors may lead to strong solvent-solvent interactions that can compete with solute-solvent interactions. However, some degree of solubility is still expected.
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): The aromatic nature of the pyridine ring suggests some affinity for these nonpolar aromatic solvents.
-
-
Low Predicted Solubility:
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These are nonpolar solvents, and the polar nature of the methoxy group and the pyridine nitrogen will likely limit solubility.
-
Water: The relatively high XlogP value indicates low aqueous solubility.
-
The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.
Caption: Predictive workflow for solubility based on solute and solvent properties.
Experimental Protocol for Solubility Determination
The following protocol outlines a robust and reliable method for the quantitative determination of the solubility of this compound using the equilibrium solubility method followed by gravimetric analysis. This method is chosen for its accuracy and straightforwardness.
Materials and Equipment
-
This compound (high purity, >98%)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Pre-weighed glass vials for collecting the filtrate
-
Drying oven or vacuum oven
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is ensured when undissolved solid remains at the bottom of the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking should be continuous and at a moderate speed.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe. This is a critical step to remove any suspended solid particles.
-
Dispense the filtered solution into a pre-weighed glass vial. Record the exact volume of the filtrate.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of the solute. Alternatively, a vacuum oven can be used for more sensitive compounds.
-
Continue the evaporation process until a constant weight of the dried solute is achieved. This indicates that all the solvent has been removed.
-
Allow the vial to cool to room temperature in a desiccator before weighing.
-
Weigh the vial containing the dried solute on an analytical balance.
-
Calculation of Solubility
The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtrate (L))
To express the solubility in other units, such as mg/mL or mol/L, the following conversions can be used:
Solubility (mg/mL) = Solubility (g/L) / 1000
Solubility (mol/L) = Solubility (g/L) / Molecular Weight of Solute ( g/mol )
The following diagram outlines the experimental workflow for determining solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic. However, this should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will result in higher solubility.
-
Crystalline Structure: The crystal lattice energy of the solid solute must be overcome for dissolution to occur. Different polymorphic forms of the compound may exhibit different solubilities.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
Conclusion
While specific, experimentally-derived solubility data for this compound remains to be published, a strong predictive framework can be established based on its physicochemical properties. The compound is anticipated to have good solubility in polar aprotic solvents such as dichloromethane and tetrahydrofuran, and moderate solubility in alcohols and aromatic hydrocarbons. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable and accurate method for determining the solubility in any organic solvent of interest. A systematic approach to understanding and measuring the solubility of this key intermediate will undoubtedly facilitate its effective use in the synthesis of novel and important molecules.
References
- PubChem. (n.d.). 2-Iodo-5-methylpyridine.
- General principles of solubility. (n.d.). Retrieved from sources discussing "like dissolves like".
- Experimental protocols for solubility determination. (n.d.). Retrieved from sources outlining gravimetric methods.
-
PubChemLite. (n.d.). This compound (C7H8INO). Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
Sources
molecular formula C7H8INO characterization
An In-depth Technical Guide to the Characterization of C₇H₈INO Isomers
Abstract
The molecular formula C₇H₈INO represents a multitude of structural isomers, each with unique physicochemical properties and potential applications in fields ranging from medicinal chemistry to materials science. The unambiguous characterization of a specific isomer from this group is a critical task in research and development, demanding a systematic and multi-faceted analytical approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of C₇H₈INO isomer identification. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a conclusive structural narrative. This document is structured to provide not only the "how" but the "why" behind experimental choices, ensuring a robust and self-validating characterization workflow.
The Isomeric Landscape of C₇H₈INO
The formula C₇H₈INO, with a degree of unsaturation of four, strongly suggests the presence of an aromatic ring. This assumption dramatically narrows the field of possibilities but still leaves a significant number of constitutional and positional isomers.[1][2][3] Understanding these potential structures is the first step in devising a characterization strategy. The most plausible isomers are derivatives of common aromatic scaffolds.
Table 1: Plausible Aromatic Isomers of C₇H₈INO
| Class | Parent Structure | Positional Isomers (Examples) | Structure Example (para-isomer) |
| Iodobenzamides | N-Methylbenzamide | 2-iodo-, 3-iodo-, 4-iodo- | |
| Iodoacetanilides | Acetanilide | 2-iodo-, 3-iodo-, 4-iodo- | |
| Iodoaminobenzyl Alcohols | Aminobenzyl alcohol | Multiple combinations | |
| Iodomethylanilides | Formanilide | N-methyl, iodinated ring |
These classes exhibit different functional groups—amides, alcohols, secondary amines—which will produce distinct spectroscopic signatures. The primary challenge lies in differentiating positional isomers within the same class (e.g., ortho- vs. meta- vs. para-).
A Systematic Workflow for Structural Elucidation
A logical, phased approach is critical to efficiently and accurately identify an unknown C₇H₈INO isomer. The workflow should be designed to answer fundamental questions at each stage, with each result informing the next step.
Caption: A systematic workflow for the characterization of a C₇H₈INO isomer.
Pillar I: Mass Spectrometry - Confirming the Foundation
Mass spectrometry is the cornerstone of molecular characterization, providing the most direct confirmation of molecular weight and elemental composition.
Expertise & Causality: Before investing time in other techniques, it is paramount to confirm that the molecular formula is indeed C₇H₈INO. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this. It can distinguish C₇H₈INO (Calculated Exact Mass: 260.9651 Da) from other potential formulas with the same nominal mass, such as C₁₀H₁₀IN (Calculated Exact Mass: 260.9858 Da), thereby preventing fundamental errors early in the process.
The presence of iodine simplifies the isotopic pattern. Unlike chlorine or bromine which have significant M+2 isotopes, iodine is monoisotopic (¹²⁷I).[4][5] This results in a clean molecular ion (M⁺) peak without a significant M+2 satellite, immediately confirming the presence of iodine and the absence of Br or Cl.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution must be free of particulate matter.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard. Set the instrument to positive ion electrospray ionization (ESI) mode.
-
Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500. Ensure the resolution is set to >10,000.
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺ at m/z 261.9729.
-
Use the instrument software to calculate the elemental composition of the observed peak and confirm it matches C₇H₈INO within a 5 ppm mass accuracy window.
-
Analyze fragmentation patterns (MS/MS) for structural clues, such as the loss of an acetamide group or a methyl group.
-
Pillar II: Infrared Spectroscopy - Identifying the Building Blocks
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the molecule. The information gathered here allows us to categorize the isomer and focus the subsequent NMR analysis.
Expertise & Causality: The key vibrational regions will allow for a clear differentiation between the major isomer classes. For example, a broad absorption band above 3200 cm⁻¹ is a strong indicator of an alcohol's O-H group, pointing towards an iodinated aminobenzyl alcohol. Conversely, a sharp, strong peak between 1630-1680 cm⁻¹ is characteristic of an amide carbonyl (C=O) stretch, suggesting an iodobenzamide or iodoacetanilide.[6] The absence or presence of these peaks provides a logical branching point in the identification process.
Caption: Decision tree based on key IR absorption bands.
Table 2: Key IR Stretching Frequencies for C₇H₈INO Isomers
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Significance |
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad) | Indicates an alcohol functional group. |
| Secondary Amide (-NH) | N-H Stretch | 3250 - 3400 (Sharp) | Indicates a secondary amide. |
| Aromatic C-H | C-H Stretch | 3000 - 3100[7][8] | Confirms the presence of an aromatic ring. |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Indicates -CH₃ or -CH₂ groups. |
| Amide C=O | C=O Stretch | 1630 - 1680 (Strong) | Indicates an amide functional group. |
| Aromatic C=C | C=C Stretch | 1450 - 1600 (Multiple bands)[9] | Confirms the aromatic ring skeleton. |
| C-I | C-I Stretch | 500 - 600[10] | Often weak and in the fingerprint region. |
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands by comparing their positions to the reference values in Table 2.
Pillar III: NMR Spectroscopy - The Definitive Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework. It is the ultimate tool for differentiating positional isomers.
Expertise & Causality: While IR can identify an amide, it cannot easily distinguish between N-(4-iodophenyl)acetamide and 4-iodo-N-methylbenzamide. NMR can. The ¹H NMR spectrum of the former will show an acetyl methyl singlet (-COCH₃) around 2.1 ppm and an N-H singlet, while the latter will show an N-methyl doublet (-NHCH₃) around 2.8 ppm (split by the N-H proton) and no acetyl singlet. Furthermore, the substitution pattern of the aromatic ring (ortho, meta, para) is revealed by the chemical shifts and, more importantly, the coupling patterns of the aromatic protons.[11] A para-substituted ring, for example, often presents as two distinct doublets (an AA'BB' system), which is a highly diagnostic pattern.[8]
Table 3: Comparative Predicted ¹H and ¹³C NMR Data for Select Isomers (in DMSO-d₆)
| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-(4-Iodophenyl)acetamide | -CH₃ | ~2.05 (singlet, 3H) | ~24.0 |
| Aromatic H | ~7.5-7.7 (2 doublets, 4H) | ~121.0, 137.5 | |
| -NH | ~10.1 (singlet, 1H) | N/A | |
| C=O | N/A | ~168.5 | |
| C-I | N/A | ~88.0 | |
| 4-Iodo-N-methylbenzamide | -CH₃ | ~2.78 (doublet, 3H) | ~26.5 |
| Aromatic H | ~7.7-7.8 (2 doublets, 4H) | ~129.0, 137.0 | |
| -NH | ~8.5 (quartet, 1H) | N/A | |
| C=O | N/A | ~166.0 | |
| C-I | N/A | ~97.0 | |
| 4-Iodobenzyl alcohol | -CH₂ | ~4.45 (singlet, 2H) | ~62.5 |
| Aromatic H | ~7.1-7.6 (2 doublets, 4H) | ~129.5, 137.0 | |
| -OH | ~5.2 (singlet, 1H) | N/A | |
| C-I | N/A | ~94.0 |
Note: These are approximate values. Actual shifts can vary based on solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good starting choice due to its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like -OH and -NH, making them more easily observable.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[11]
-
¹H NMR Acquisition: Acquire the ¹H spectrum. Standard parameters on a 400 MHz spectrometer include a 16 ppm spectral width, a 4-second acquisition time, and a 1-2 second relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time. Parameters on a 100 MHz instrument might include a 240 ppm spectral width and a 2-5 second relaxation delay.
-
Data Processing & Analysis:
-
Fourier transform the raw data (FID).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[11]
-
Integrate the ¹H NMR signals to determine the relative number of protons in each environment.
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton connectivities.
-
Assign peaks in both ¹H and ¹³C spectra to the proposed structure. For complex cases, 2D NMR experiments like COSY (H-H correlation) and HSQC (H-C correlation) may be required for unambiguous assignment.[12]
-
Conclusion
The characterization of a C₇H₈INO isomer is not a task for a single analytical technique, but rather a process of logical deduction built upon a foundation of complementary spectroscopic data. By following the systematic workflow presented—confirming the molecular formula with high-resolution mass spectrometry, identifying functional groups with infrared spectroscopy, and elucidating the precise atomic arrangement with nuclear magnetic resonance spectroscopy—a researcher can confidently and unambiguously determine the structure of their compound. This integrated approach ensures scientific rigor and provides the self-validating, trustworthy results required for publication, patent applications, and advancement in drug development pipelines.
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An In-depth Technical Guide to 4-Iodo-2-methoxy-5-methylpyridine: A Key Intermediate in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] The strategic functionalization of this ring with substituents such as halogens and alkoxy groups allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile.
This guide focuses on 4-Iodo-2-methoxy-5-methylpyridine , a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of targeted cancer therapeutics. Its unique arrangement of iodo, methoxy, and methyl groups offers a versatile platform for constructing complex molecular architectures. Specifically, this compound serves as a pivotal intermediate in the synthesis of the potent and selective allosteric MEK (Mitogen-activated protein kinase kinase) inhibitor, TAK-733 .[2] Understanding the synthesis, properties, and strategic application of this compound is therefore essential for researchers and scientists engaged in the development of next-generation kinase inhibitors.
Physicochemical Properties
The molecular structure and key physicochemical properties of this compound are summarized below. These properties are fundamental to its reactivity, handling, and role as a synthetic intermediate.
| Property | Value | Reference |
| Molecular Formula | C₇H₈INO | |
| Molecular Weight | 249.05 g/mol | |
| Monoisotopic Mass | 248.96506 Da | |
| Appearance | White to off-white solid (predicted) | |
| XlogP (Predicted) | 2.00322 | [3] |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. While a specific protocol for this exact molecule is not extensively published in peer-reviewed literature, a robust synthetic pathway can be constructed based on established methodologies for analogous substituted pyridines, such as the one described for 2-chloro-4-iodo-5-methylpyridine.[4] The logical workflow involves the sequential introduction of the required functional groups onto a readily available starting material, 2-methoxy-5-methylpyridine.
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A Comprehensive Technical Guide to the Safe Handling of 4-Iodo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary and Compound Identification
4-Iodo-2-methoxy-5-methylpyridine is a substituted pyridine derivative utilized as a building block in synthetic organic chemistry, particularly within pharmaceutical and materials science research. Its structure, incorporating a pyridine core, an iodo-substituent, and methoxy and methyl groups, dictates its reactivity and toxicological profile. While a specific, dedicated Safety Data Sheet (SDS) for this compound (CAS 1227602-73-4) is not widely available, a robust hazard assessment can be constructed by analyzing data from structurally analogous compounds.
This guide provides a detailed examination of the potential hazards, GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, and essential safety protocols for handling this compound. The recommendations herein are grounded in established chemical safety principles and data from closely related iodinated and methylated pyridines to ensure a high margin of safety in a laboratory setting.
Compound Details:
-
Chemical Name: this compound
-
CAS Number: 1227602-73-4[1]
-
Molecular Formula: C₇H₈INO[1]
-
Molecular Weight: 249.05 g/mol [1]
-
Synonyms: No common synonyms are widely recognized.
Section 2: GHS Hazard Profile and Toxicological Insights
The GHS classification for this compound is inferred from consistent data reported for analogous structures like 4-Iodo-2-methoxypyridine, 2-Iodo-5-methylpyridine, and 5-Hydroxy-2-methylpyridine.[2][3][4] The pyridine ring itself can be harmful, and the addition of an iodine atom can enhance toxicity and irritation potential.
Table 1: Inferred GHS Classification | Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed.[3][4] | | Skin Corrosion/Irritation | Category 2 | | Warning | H315: Causes skin irritation.[2][3][4] | | Serious Eye Damage/Irritation | Category 2A | | Warning | H319: Causes serious eye irritation.[2][3][4] | | Specific Target Organ Toxicity (Single Exposure) | Category 3 | | Warning | H335: May cause respiratory irritation.[2][3][4] |Toxicological Rationale:
-
Oral Toxicity (H302): Pyridine derivatives are known to be harmful if ingested. The metabolic pathways can lead to systemic toxicity.
-
Skin and Eye Irritation (H315, H319): Halogenated aromatic compounds are frequently irritants. Direct contact can cause inflammation, redness, and pain.[2] Prolonged skin contact may lead to blistering or dryness.[2]
-
Respiratory Irritation (H335): As a fine powder or aerosol, the compound can irritate the mucous membranes and upper respiratory tract upon inhalation.[2]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is mandatory. The following workflow is designed to minimize exposure risk at every stage of handling.
Experimental Workflow for Safe Handling
Caption: Standard workflow for handling this compound.
Key Protocol Steps and Rationale:
-
Engineering Controls: Always handle this compound within a properly functioning chemical fume hood.[5][6] This is the primary barrier to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for tears or holes before use. Remove and dispose of contaminated gloves immediately, followed by hand washing.[8]
-
Skin and Body Protection: A fully-buttoned laboratory coat is required to protect against skin contact.[9]
-
-
Hygiene Measures: Do not eat, drink, or smoke in the laboratory.[10][11] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2]
Section 4: Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[13] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, provide a couple of glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Section 5: Spill Management, Storage, and Disposal
Spill Response Protocol
A prompt and safe cleanup prevents secondary contamination.
Caption: Decision workflow for responding to a chemical spill.
-
Containment: Prevent the further spread of the spill if it is safe to do so.[2]
-
Cleanup: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[8] Avoid raising dust. Place the collected material into a sealed, labeled container for hazardous waste disposal.[2][8]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Storage and Stability
-
Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9] Keep away from incompatible substances. The storage area should be locked or otherwise secured.[2][3]
-
Incompatible Materials: Avoid strong oxidizing agents.[2][7]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[2][7]
Waste Disposal
Disposal of this material and its container must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations. Do not allow the product to enter drains or waterways.[2][7]
References
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- ECHEMI. (n.d.). 4-Iodopyridine SDS, 15854-87-2 Safety Data Sheets.
- Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Amino-4-methylpyridine.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 2-Methylpyridine.
- emp BIOTECH. (n.d.). Safety Data Sheet: Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water).
- MedchemExpress. (2025, August 14). Safety Data Sheet: 5-Hydroxy-2-methylpyridine.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 2-Methoxypyridine.
- Appretech Scientific Limited. (n.d.). This compound.
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- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.
- ChemicalBook. (n.d.). This compound(1227602-73-4).
- Jubilant Ingrevia. (n.d.). Safety Data Sheet: 2-Hydroxy-5-Methylpyridine.
- Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET: Potassium iodide.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Iodo-2-methoxy-5-methylpyridine in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of the Pyridine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds under generally mild conditions with broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is indispensable in both academic and industrial settings, particularly within pharmaceutical and materials science discovery programs.[1] A significant portion of biologically active molecules and functional materials incorporate nitrogen-containing heterocycles, with the pyridine ring being a preeminent structural motif.[4][5][6][7]
This guide focuses on a specific, high-value building block: 4-Iodo-2-methoxy-5-methylpyridine . Its utility stems from a combination of features:
-
A Highly Reactive Coupling Handle: The Carbon-Iodine bond is the most labile of the common carbon-halogen bonds (I > Br > Cl), facilitating the rate-determining oxidative addition step and often allowing for milder reaction conditions.[4][8]
-
An Electron-Rich Pyridine System: The presence of the methoxy and methyl substituents makes the pyridine ring electron-rich, influencing its chemical properties and the biological activity of its derivatives.
-
Defined Regiochemistry: The iodine at the C4 position provides a precise point for elaboration, enabling the synthesis of complex, multi-substituted pyridine derivatives that are crucial for exploring structure-activity relationships (SAR) in drug discovery.[9][10][11]
This document provides a detailed mechanistic overview, optimized experimental protocols, and expert insights for leveraging this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][12]
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-limiting step and results in a Pd(II) intermediate. The high reactivity of the C-I bond makes this step particularly efficient for this substrate.[2][4]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[3][13][14] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.[13]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
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Application Notes & Protocols: 4-Iodo-2-methoxy-5-methylpyridine as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Pre-functionalized Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing solubility and bioavailability. However, the synthesis and selective functionalization of substituted pyridines can be challenging. 4-Iodo-2-methoxy-5-methylpyridine emerges as a highly valuable building block designed to circumvent these challenges.
This molecule offers a trifecta of strategically positioned functional groups:
-
The 4-Iodo Group: Serves as a versatile and highly reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond's reactivity allows for the introduction of diverse molecular fragments, making it ideal for structure-activity relationship (SAR) studies.[1]
-
The 2-Methoxy Group: An electron-donating group that influences the electronic properties of the pyridine ring, modulating its reactivity and the pKa of the ring nitrogen. This group can also serve as a key interaction point with biological targets or be demethylated to reveal a pyridone scaffold.
-
The 5-Methyl Group: Provides a lipophilic contact point and steric bulk, which can be crucial for optimizing target engagement and selectivity.
This guide provides an in-depth analysis of the applications of this compound, complete with detailed protocols for key synthetic transformations that empower the modern medicinal chemist.
Physicochemical Properties & Data
A clear understanding of a building block's physical properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1227602-73-4 | [2][3] |
| Molecular Formula | C₇H₈INO | [4] |
| Molecular Weight | 249.05 g/mol | [3] |
| Appearance | Off-white to yellow solid | N/A |
| Purity | ≥98% (typical) | [3] |
| SMILES | CC1=CN=C(C=C1I)OC | [4] |
| InChIKey | FCGALBYRWLDYAH-UHFFFAOYSA-N | [4] |
Synthesis of the Building Block
The preparation of this compound is a multi-step process that starts from readily available materials. One common industrial route involves the transformation of 2-chloro-5-methylpyridine. The key steps include nitration at the 4-position, followed by reduction of the nitro group to an amine, diazotization, and finally, a Sandmeyer-type iodination to install the iodo group.[5] The 2-chloro group can then be displaced with sodium methoxide to yield the final product.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The utility of this compound is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates efficient bond formation under relatively mild conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl-aryl structures.[6][7]
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) complex. This is the rate-determining step and is particularly facile for aryl iodides. The subsequent transmetalation with a boronic acid or ester (activated by a base) and reductive elimination yields the desired C-C coupled product and regenerates the Pd(0) catalyst.[8] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the reductive elimination step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling enables the direct linkage of terminal alkynes to the pyridine core, creating C(sp²)-C(sp) bonds.[9][10] These alkynyl-pyridines are versatile intermediates, useful for accessing further complexity or acting as rigid linkers in drug design.
Mechanistic Rationale: The reaction involves a synergistic dual catalytic cycle with palladium and copper.[9] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[10] The base is crucial for deprotonating the terminal alkyne.
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Key C-N Bonds
The formation of aryl C-N bonds is one of the most frequent transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[11][12]
Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl iodide to Pd(0).[13] The amine then coordinates to the palladium complex, and a base facilitates deprotonation to form a palladium-amido intermediate.[11] Reductive elimination from this intermediate furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[13] Sterically hindered phosphine ligands (e.g., X-Phos, RuPhos) are often essential to promote the reductive elimination of the C-N bond, which can otherwise be a challenging step.[14][15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Case Study: Application in Kinase Inhibitor Synthesis
Substituted pyridines are prevalent cores in kinase inhibitors. For example, 2-chloro-4-iodo-5-methylpyridine has been identified as an intermediate in the synthesis of inhibitors for protein kinase ERK2, a key component of the MAPK signaling pathway that is often dysregulated in cancer.[5] By analogy, this compound provides a direct route to similar scaffolds. A Buchwald-Hartwig amination could be used to install a substituted aniline, a common "hinge-binding" motif, followed by further functionalization to yield a potent and selective kinase inhibitor.[16]
Caption: Synthetic workflow from building block to a kinase inhibitor candidate.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling arylboronic acids with this compound.
| Reagent | Amount (1.0 mmol scale) | Moles | Equiv. |
| This compound | 249 mg | 1.0 mmol | 1.0 |
| Arylboronic Acid | - | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 58 mg | 0.05 mmol | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 212 mg | 2.0 mmol | 2.0 |
| Toluene/Ethanol/Water | 10 mL | - | - |
Procedure:
-
To a dry reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).[8]
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add the solvent system (e.g., 10 mL of a 4:1:1 mixture of Toluene:Ethanol:Water).[8]
-
Seal the vial and purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is suitable for coupling terminal alkynes with the title compound.
| Reagent | Amount (1.0 mmol scale) | Moles | Equiv. |
| This compound | 249 mg | 1.0 mmol | 1.0 |
| Terminal Alkyne | - | 1.2 mmol | 1.2 |
| PdCl₂(PPh₃)₂ | 14 mg | 0.02 mmol | 0.02 |
| Copper(I) Iodide (CuI) | 8 mg | 0.04 mmol | 0.04 |
| Triethylamine (TEA) | 279 µL | 2.0 mmol | 2.0 |
| Anhydrous THF or DMF | 5 mL | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).[9]
-
Add anhydrous solvent (e.g., THF or DMF, 5 mL) and the base, triethylamine (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 50-70 °C and monitor progress by TLC.[10]
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol utilizes a modern catalyst system for the efficient amination of the building block.
| Reagent | Amount (1.0 mmol scale) | Moles | Equiv. |
| This compound | 249 mg | 1.0 mmol | 1.0 |
| Amine (Primary or Secondary) | - | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 18 mg | 0.02 mmol | 0.02 |
| X-Phos | 29 mg | 0.06 mmol | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 135 mg | 1.4 mmol | 1.4 |
| Anhydrous Toluene or Dioxane | 5 mL | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor Pd₂(dba)₃ (2 mol%) and the ligand X-Phos (6 mol%).
-
Add the base, sodium tert-butoxide (1.4 eq). Note: This is a strong base; handle with care.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Cool the reaction to room temperature, and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. Its pre-installed functional handles allow for rapid and efficient diversification through robust and well-understood cross-coupling methodologies. The protocols provided herein serve as a validated starting point for researchers to exploit the full synthetic potential of this scaffold, accelerating the development of novel therapeutic agents.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ResearchGate. Available at: [Link]
-
Kim, M., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine (2C-I) in rats. Journal of Forensic Sciences. Available at: [Link]
-
PubChemLite. This compound (C7H8INO). Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Appretech Scientific Limited. This compound. Available at: [Link]
-
PubMed. Synthesis, Characterization and Pharmacological Study of 4,5-dihydropyrazolines Carrying Pyrimidine Moiety. Available at: [Link]
-
Organic Syntheses Procedure. 4-methoxy-2'-methylbiphenyl. Available at: [Link]
- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
-
PubMed. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Available at: [Link]
-
Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology. Available at: [Link]
-
Organic Chemistry Portal. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Available at: [Link]
-
El-Sayed, N. F., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. Available at: [Link]
-
National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. Available at: [Link]
-
PubMed. Studies on pyrimidinylpyrazoles. IV. Pharmacological activities of 1-(4-methoxy-6-methyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole and its related compounds. Available at: [Link]
-
PubMed Central. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Available at: [Link]
-
PubMed. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Available at: [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]
-
ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available at: [Link]
- Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
PubMed. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase. Available at: [Link]
- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
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- 1. CAS 13472-61-2: 5-Iodo-2-methoxypyridine | CymitQuimica [cymitquimica.com]
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Leveraging 4-Iodo-2-methoxy-5-methylpyridine for the Synthesis of Novel Heterocyclic Scaffolds
An Application Guide for the Synthetic Chemist:
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Versatile Pyridine Building Block
Substituted pyridine rings are ubiquitous pharmacophores found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to act as hydrogen bond acceptors make them a privileged scaffold in drug design.[1][2] Among the myriad of available pyridine building blocks, 4-Iodo-2-methoxy-5-methylpyridine stands out as a particularly versatile and strategically valuable intermediate for the construction of complex molecular architectures.
This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing the synthetic utility of this compound. Its structure is primed for diversification: the reactive carbon-iodine bond at the C4 position is an ideal handle for modern cross-coupling reactions, while the 2-methoxy and 5-methyl groups offer additional points for modification and influence the ring's electronic character. We will explore robust, field-proven protocols for leveraging this building block in key transformations, primarily focusing on palladium-catalyzed cross-coupling reactions, to generate diverse libraries of novel heterocycles.
Synthesis of the Starting Material: this compound
While commercially available, the synthesis of the title compound is often necessary. A common route begins with a more accessible precursor, 2-chloro-5-methylpyridine, and proceeds through a multi-step sequence.
A documented method involves the nitration of 2-chloro-5-methylpyridine, followed by reduction of the nitro group to an amine, diazotization, and subsequent iodination to install the iodine at the C4 position.[3] The final step would involve a nucleophilic substitution of the chloride at the C2 position with methoxide.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse application for this compound is its participation in palladium-catalyzed cross-coupling reactions. The high reactivity of the C(sp²)-I bond allows these reactions to proceed under relatively mild conditions with high efficiency.
General Mechanistic Principle
Most palladium-catalyzed cross-coupling reactions discussed herein proceed through a similar catalytic cycle, which is fundamental to understanding reaction optimization. The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki/Sonogashira) or Base-Mediated Amine Coordination (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, a copper acetylide, or an amine) coordinates to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4][5]
Caption: Fig. 1: Generalized Palladium Catalytic Cycle.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally powerful method for creating carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-pyridine structures.[4][5][6] Its tolerance for a wide range of functional groups makes it a favored tool in medicinal chemistry.
Expert Insights: Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used.
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand that stabilizes the palladium catalyst. For less reactive coupling partners, more electron-rich and bulky phosphine ligands can accelerate the reductive elimination step.
-
Base: An aqueous base, typically sodium or potassium carbonate, is crucial. It activates the boronic acid partner for the transmetalation step.[4]
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is used to dissolve both the organic-soluble reactants and the inorganic base.[7]
Detailed Experimental Protocol: Suzuki Coupling
Caption: Fig. 2: Experimental Workflow for Suzuki Coupling.
Materials and Reagents:
-
This compound
-
Aryl- or Heteroarylboronic Acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene, Ethanol, and Degassed Water
-
Standard glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add Palladium(II) acetate (2-5 mol%) and Triphenylphosphine (4-10 mol%).
-
Solvent Addition: Add a solvent mixture, typically Toluene:Ethanol:Water in a 4:1:1 ratio.
-
Degassing: Purge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[5]
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Data Presentation: Representative Suzuki Couplings
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 90 | 8 | >95 |
| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | DMF/H₂O | 100 | 16 | ~85 |
| Note: Yields are illustrative and based on typical outcomes for iodo-heterocycles. Optimization is recommended for each specific substrate. |
Application Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbon centers, providing access to a wide range of architecturally significant alkynyl-pyridines.[8] These products are valuable intermediates for synthesizing more complex heterocyclic systems through subsequent cyclization reactions.[9]
Expert Insights: Causality Behind Experimental Choices
-
Dual Catalysis: The Sonogashira reaction employs a synergistic dual catalytic system.[10] A palladium catalyst (e.g., PdCl₂(PPh₃)₂) activates the C-I bond, while a copper(I) co-catalyst (CuI) activates the alkyne by forming a copper acetylide intermediate.[8][10]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent.[11]
-
Solvent: Anhydrous, polar aprotic solvents like THF or DMF are commonly used to ensure solubility of all components.[10]
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira conditions can be employed, though they may require stronger bases or different palladium/ligand systems to facilitate the catalytic cycle.
Detailed Experimental Protocol: Sonogashira Coupling
Materials and Reagents:
-
This compound
-
Terminal Alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-5 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 2.0-3.0 eq).
-
Degassing: Thoroughly degas the mixture by subjecting it to several freeze-pump-thaw cycles or by bubbling an inert gas through the solution.
-
Substrate Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often complete within a few hours. Monitor by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry, and concentrate. Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | RT | >95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (2.5) | DMF | 50 | >90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | RT | ~88 |
| Note: Yields are illustrative. The presence of the TMS group in Entry 2 allows for selective deprotection and further functionalization. |
Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[12][13] Applying this reaction to this compound provides direct access to 4-aminopyridine derivatives, which are crucial substructures in many bioactive molecules.
Expert Insights: Causality Behind Experimental Choices
-
Ligand is Key: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or BINAP, are required to facilitate the challenging reductive elimination step that forms the C-N bond.[14][15]
-
Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium or potassium tert-butoxide (NaOt-Bu or KOt-Bu) are the most common choices.[14]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture and oxygen, as these can poison the catalyst and react with the strong base. Rigorously anhydrous solvents (like toluene or dioxane) and a strict inert atmosphere are mandatory.[14]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials and Reagents:
-
This compound
-
Primary or Secondary Amine
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (1-2 mol%), the XPhos ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via silica gel column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | >90 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | KOt-Bu (1.4) | Dioxane | 110 | >95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | ~85 |
| Note: Yields are illustrative. Screening of ligand, base, and solvent may be necessary for challenging amine substrates. |
Expanding Synthetic Utility: Further Transformations
The novel heterocycles synthesized via the primary coupling reactions can be further diversified.
Caption: Fig. 3: Diversification Pathways from this compound.
-
O-Demethylation: The 2-methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to reveal the corresponding 2-pyridone. This transformation is significant as the pyridone tautomer opens up new avenues for N-functionalization and alters the compound's biological and physical properties.
-
Intramolecular Cyclization: Products from Sonogashira couplings, particularly those with ortho-nucleophiles on the coupled aryl ring or with adjacent functional groups, can undergo intramolecular cyclization to form fused heterocyclic systems like furopyridines or indolopyridines.[9]
-
C-H Activation: While more advanced, the methyl group at the C5 position could potentially be functionalized via C-H activation strategies, further expanding the molecular diversity accessible from this starting material.[16]
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, a vast chemical space can be readily accessed. The protocols and insights provided in this application note offer a robust foundation for researchers to design and execute synthetic campaigns, accelerating the discovery and development of new chemical entities in the pharmaceutical and materials science fields.
References
- Mótyán, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly.
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Mótyán, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly.
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
- Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia.
- Kim, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences.
- The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal.
- Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. (2011). Organic Syntheses.
- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). Benchchem.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- 4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses Procedure.
- Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. (n.d.). MDPI.
- Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and... (2010). PubMed.
- Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. (n.d.). Benchchem.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México.
- Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (2022). Organic Chemistry Portal.
- C–H bond activation of 2-methylquinolines and 2-methylpyridine. (n.d.). ResearchGate.
- Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. (n.d.). Benchchem.
- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Amination of 4-Iodo-2-methoxy-5-methylpyridine
Introduction: The Strategic Importance of Aminated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with aminated pyridines being particularly prevalent in a wide array of pharmacologically active agents. The specific substitution pattern of 4-amino-2-methoxy-5-methylpyridine is a key structural motif found in various kinase inhibitors and other therapeutic candidates. The catalytic amination of the readily available precursor, 4-iodo-2-methoxy-5-methylpyridine, represents a critical and versatile transformation for accessing a diverse library of these valuable compounds.
This document provides a detailed guide for researchers and drug development professionals on performing this C-N cross-coupling reaction. We will delve into the mechanistic underpinnings of the primary catalytic methods, offer detailed experimental protocols, and provide expert insights into reaction optimization and troubleshooting.
Mechanistic Overview: Palladium-Catalyzed C-N Cross-Coupling
The transformation of aryl halides to aryl amines is most prominently achieved through palladium-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig amination.[1] This reaction has become a widely used and powerful tool for C-N bond formation due to its broad substrate scope and functional group tolerance.[1][2]
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of well-defined steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (this compound) to form a Pd(II) intermediate. The reactivity of the aryl halide in this step typically follows the trend I > Br > Cl.[3]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the arylpalladium amido complex, regenerating the Pd(0) catalyst and releasing the desired aminated pyridine product.[4][5] This step is often turnover-limiting.[6][7]
An alternative, though often harsher, method is the copper-catalyzed Ullmann condensation.[8] While historically significant, the Ullmann reaction typically requires high temperatures and stoichiometric amounts of copper, though modern protocols have improved upon these conditions.[8][9] For the purposes of this guide, we will focus on the more versatile and widely adopted palladium-catalyzed methodologies.
Catalytic Cycle Diagram
Caption: Buchwald-Hartwig Catalytic Cycle.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for the success of these reactions, as water can lead to catalyst deactivation and competing side reactions.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is imperative to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Safety: Aryl iodides and palladium catalysts should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be performed in a well-ventilated fume hood.
Protocol 1: General Procedure for Amination with Primary and Secondary Amines
This protocol is a robust starting point for the coupling of this compound with a variety of primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with nitrogen or argon (repeat this cycle three times).
-
Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-methoxy-5-methylpyridine derivative.
Workflow Diagram: Experimental Setup
Caption: Step-by-step experimental workflow.
Data Presentation: Reaction Parameter Optimization
The choice of ligand, base, and solvent can significantly impact the yield and purity of the amination reaction. The following table summarizes typical conditions and expected outcomes for the amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12 | >90 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 85-95 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 80-90 |
| 4 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 | 16 | >90 |
Expert Insights and Troubleshooting
The "Why" Behind the Choices
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos, RuPhos, and BrettPhos are highly effective.[10] They promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and reductive elimination steps.[1] For less reactive amines or challenging substrates, bidentate ligands like BINAP can be beneficial.[1]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate catalyst turnover.[11] Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require longer reaction times or higher temperatures.
-
Solvent: Aprotic, non-polar or weakly polar solvents like toluene, dioxane, or THF are typically used. The choice can influence the solubility of the reagents and the stability of the catalytic species.
Common Problems and Solutions
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The palladium precatalyst and ligand should be of high quality.
-
Incorrect Base: The pKa of the amine must be considered. Less acidic amines may require a stronger base for efficient deprotonation.
-
-
Side Product Formation:
-
Hydrodehalogenation: This side reaction, where the iodo group is replaced by a hydrogen, can occur. Using a less hindered base or optimizing the ligand-to-metal ratio can sometimes mitigate this.
-
Diarylation (for primary amines): To favor monoarylation, use a slight excess of the amine (1.1-1.2 equivalents). For particularly reactive systems, using a larger excess of the amine may be necessary. The development of ligands like KPhos has shown high selectivity for monoarylation, even with aqueous ammonia.[6][7]
-
-
Difficult Purification:
-
If the product is highly polar, it may be difficult to separate from inorganic salts. A thorough aqueous workup or a plug of silica gel filtration before column chromatography can be helpful.
-
Conclusion
The catalytic amination of this compound is a highly efficient and versatile method for the synthesis of a key structural motif in modern drug discovery. By understanding the underlying reaction mechanism and carefully selecting the catalyst system, researchers can reliably access a wide range of aminated pyridine derivatives. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in a research and development setting.
References
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Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society. [Link]
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Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational C
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Ullmann condensation. Wikipedia. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Institutes of Health. [Link]
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. National Institutes of Health. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health. [Link]
-
Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
2-METHOXY-5-METHYL-4-PYRIDINAMINE. precisionFDA. [Link]
- Process for preparation of 2-amino-5-methyl-pyridine.
-
CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Semantic Scholar. [Link]
-
Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. ResearchGate. [Link]
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. [Link]
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Application Notes and Protocols for the Heck Reaction of 4-Iodo-2-methoxy-5-methylpyridine
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed coupling of an unsaturated halide with an alkene has revolutionized the construction of complex molecular frameworks, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's value lies in its high chemoselectivity and tolerance for a wide array of functional groups, enabling the direct formation of substituted alkenes.[4]
This guide provides a detailed experimental protocol for the Heck reaction using 4-Iodo-2-methoxy-5-methylpyridine as the aryl halide substrate. The presence of the electron-rich, substituted pyridine ring introduces specific electronic considerations that influence catalyst selection and reaction kinetics. The following sections are designed to provide researchers, scientists, and drug development professionals with a robust procedural framework, grounded in mechanistic understanding, to ensure a successful and reproducible outcome.
Pillar 1: Mechanistic Rationale and Component Causality
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5][6] A Pd(II) precatalyst, such as Palladium(II) acetate, is typically reduced in situ to the active Pd(0) species, often facilitated by a phosphine ligand.[7][8][9]
The primary steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex.[7][10] Aryl iodides are highly reactive substrates for this step.[4]
-
Alkene Coordination & Migratory Insertion: The alkene reactant coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.[1][6]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (β-position) to the palladium-bearing carbon is eliminated. This step forms the substituted alkene product and a hydridopalladium(II) complex.[5][7] This is typically the rate-determining step and establishes the regioselectivity of the final product.
-
Reductive Elimination & Catalyst Regeneration: A base is crucial for this final step. It neutralizes the generated hydroiodic acid (HI) and facilitates the reductive elimination from the hydridopalladium(II) complex, thereby regenerating the catalytically active Pd(0) species for the next cycle.[1][7][11]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The Role of Key Reagents:
-
Palladium Catalyst (e.g., Pd(OAc)₂): This is the heart of the transformation. Palladium(II) acetate is a common, air-stable precatalyst that is reduced in the reaction mixture to the active Pd(0) form.[1][12] Its efficiency is critical for achieving high turnover numbers.
-
Phosphine Ligand (e.g., PPh₃): Phosphine ligands are not merely spectators; they are crucial for catalyst performance.[13] They stabilize the Pd(0) species, prevent its precipitation as palladium black, and modulate the electronic and steric environment of the metal center, which influences reactivity and selectivity.[8][13] The ratio of phosphine to palladium can be critical; typically a 2:1 ratio is effective for creating the active L₂Pd(0) species.[12]
-
Base (e.g., Triethylamine, K₂CO₃): A stoichiometric amount of base is required.[12] Its primary role is to neutralize the HI produced during the β-hydride elimination and reductive elimination steps.[1][6] This prevents the protonation of the palladium catalyst and ensures the catalytic cycle continues. The choice of base can influence reaction rates and yields.[11][14]
-
Solvent (e.g., DMF, MeCN): The solvent must dissolve all reactants and intermediates. Polar aprotic solvents like DMF or acetonitrile are commonly used as they effectively solubilize the polar intermediates in the catalytic cycle and can withstand the high temperatures often required.[2][15] Anhydrous conditions are recommended to prevent unwanted side reactions.
Pillar 2: A Self-Validating Experimental Protocol
This protocol provides a robust starting point for the Heck coupling of this compound. Researchers should consider that optimization may be required for different alkene coupling partners.
Materials and Reagents
| Reagent | Role | Molar Eq. | Mol | Amount | Purity / Notes |
| This compound | Aryl Halide | 1.0 | 1.0 mmol | 263 mg | Substrate |
| n-Butyl acrylate | Alkene | 1.2 | 1.2 mmol | 154 mg (171 µL) | Coupling Partner |
| Palladium(II) acetate (Pd(OAc)₂) | Precatalyst | 0.02 | 0.02 mmol | 4.5 mg | Air-stable, handle with care |
| Triphenylphosphine (PPh₃) | Ligand | 0.04 | 0.04 mmol | 10.5 mg | P:Pd ratio = 2:1 |
| Triethylamine (Et₃N) | Base | 2.0 | 2.0 mmol | 202 mg (279 µL) | Use freshly distilled |
| N,N-Dimethylformamide (DMF) | Solvent | - | - | 5.0 mL | Anhydrous, degassed |
Required Equipment
-
Two-neck round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: Assemble the two-neck flask and condenser. Heat the glassware with a heat gun under vacuum and then backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (263 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and Triphenylphosphine (10.5 mg, 0.04 mmol) under a stream of inert gas.
-
Solvent and Base Addition: Add anhydrous, degassed DMF (5.0 mL) via syringe. Begin stirring the mixture. Subsequently, add triethylamine (279 µL, 2.0 mmol) followed by n-butyl acrylate (171 µL, 1.2 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C using a pre-heated oil bath. Stir vigorously for 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate/hexanes. The disappearance of the starting aryl iodide spot indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and the triethylammonium salt. Wash the organic layer with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
Caption: A generalized workflow for the Heck reaction protocol.
Pillar 3: Safety and Hazard Mitigation
Chemical synthesis requires rigorous adherence to safety protocols. All manipulations should be performed in a well-ventilated chemical fume hood.[16][17]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[16][18]
-
Reagent Hazards:
-
Palladium Compounds: Palladium salts are toxic and should be handled with care to avoid inhalation of dust or skin contact.[19]
-
Triphenylphosphine: Harmful if swallowed or inhaled. It is an irritant.
-
Organic Solvents (DMF): N,N-Dimethylformamide is a reproductive toxin and is readily absorbed through the skin. It is also combustible.[20]
-
Triethylamine: A corrosive and flammable liquid with a strong odor.
-
-
Reaction Hazards: The Heck reaction can be exothermic, especially on a larger scale.[20] Ensure adequate cooling is available and perform reactions behind a safety shield.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional and local environmental regulations. Do not pour organic solvents or palladium-containing waste down the drain.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents (wet solvent/base). | Use fresh catalyst and ligands. Ensure solvent is anhydrous. Degas the solvent thoroughly. Increase reaction temperature in 10 °C increments. |
| Formation of Palladium Black | Ligand dissociation or degradation; Incorrect P:Pd ratio. | Ensure an inert atmosphere is maintained. Check that the P:Pd ratio is at least 2:1. |
| Side Product Formation | Alkene isomerization or dimerization; Reaction temperature too high. | Lower the reaction temperature. Screen different phosphine ligands or bases. |
| Difficult Purification | Residual DMF; Co-eluting impurities. | Ensure thorough washing during work-up to remove all DMF. Optimize chromatography conditions (different solvent system or silica type). |
References
-
Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Chemistry Heck Reaction - SATHEE CUET. (n.d.). SATHEE CUET. [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Mechanism of the palladium-catalyzed Heck reaction. (n.d.). ResearchGate. [Link]
-
Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose Research Online. [Link]
-
Palladium(II)-Catalyzed Heck Reactions - Diva-Portal.org. (2015). Diva-Portal.org. [Link]
-
1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. (2007). Wipf Group. [Link]
-
What is the role of PPh3 in Heck coupling? - ResearchGate. (2014). ResearchGate. [Link]
-
Heck reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics. (n.d.). ACS Publications. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Center for Biotechnology Information. [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue College of Engineering. (2022). Purdue College of Engineering. [Link]
-
Synthesis of Axially Chiral Allenes by Pd-Catalyzed Thianthrene-Mediated Functionalization of Alkynes with Arenes. (2024). American Chemical Society. [Link]
-
Heck Reaction Mechanism - BYJU'S. (n.d.). BYJU'S. [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. (n.d.). ResearchGate. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). ehs.uci.edu. [Link]
-
How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. [Link]
-
CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. (2022). Royal Society of Chemistry. [Link]
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Safety considerations for chemical reagents - Ampliqon. (n.d.). Ampliqon. [Link]
-
Safe Handling of Pyrophoric (PP) Reagents. (n.d.). University of Wisconsin–Madison. [Link]
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The Strategic Application of 4-Iodo-2-methoxy-5-methylpyridine in the Synthesis of Advanced Agrochemicals
Introduction: The Versatility of a Halogenated Pyridine Building Block
In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the efficient discovery and synthesis of novel active ingredients. Pyridine-based compounds have a long-standing and crucial role in the development of fungicides, herbicides, and insecticides.[1] The substituted pyridine core offers a robust scaffold that can be readily functionalized to modulate biological activity, selectivity, and physicochemical properties. Among the diverse array of pyridine-based building blocks, 4-Iodo-2-methoxy-5-methylpyridine stands out as a particularly versatile and valuable intermediate.
The presence of an iodine atom at the 4-position of the pyridine ring provides a highly reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These modern synthetic methods, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are cornerstones of contemporary agrochemical synthesis due to their broad functional group tolerance and high efficiency in forming carbon-carbon and carbon-heteroatom bonds. The 2-methoxy and 5-methyl substituents on the pyridine ring also play a crucial role in fine-tuning the electronic and steric properties of the final agrochemical, influencing its binding affinity to target enzymes or receptors and its metabolic stability in plants and the environment.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of advanced agrochemicals. We will delve into detailed application notes and protocols for the synthesis of representative herbicidal and fungicidal compounds, highlighting the strategic use of this key intermediate. The protocols described herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with a solid foundation for their own synthetic endeavors.
Core Applications in Agrochemical Synthesis: A Mechanistic Overview
The primary utility of this compound in agrochemical synthesis lies in its ability to participate in a range of cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. This reactivity allows for the introduction of a wide variety of substituents at the 4-position of the pyridine ring, which is often a key position for biological activity in many agrochemicals.
Application in Herbicide Synthesis: Crafting Novel PPO Inhibitors
Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a critical class of agrochemicals used for broadleaf weed control. The molecular framework of many PPO inhibitors features a substituted pyridine ring linked to an aryl ether moiety. This compound serves as an excellent starting material for the synthesis of novel PPO inhibitor candidates through a Buchwald-Hartwig amination or an Ullmann condensation.
Protocol 1: Synthesis of a Novel N-(2-methoxy-5-methylpyridin-4-yl)aniline Derivative
This protocol details the synthesis of a potential herbicidal compound via a palladium-catalyzed Buchwald-Hartwig amination.
Experimental Workflow:
Figure 1: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired substituted aniline (1.2 eq), cesium carbonate (Cs2CO3, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 eq).
-
Solvent Addition: Add anhydrous toluene (5 mL per 1 mmol of this compound).
-
Reaction: Stir the mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-(2-methoxy-5-methylpyridin-4-yl)aniline derivative.
Quantitative Data Summary:
| Entry | Substituted Aniline | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-fluoroaniline | 5 | 10 | Cs2CO3 | Toluene | 110 | 18 | 85 |
| 2 | 3-chloroaniline | 5 | 10 | Cs2CO3 | Toluene | 110 | 20 | 78 |
| 3 | 4-methoxyaniline | 5 | 10 | Cs2CO3 | Toluene | 110 | 16 | 92 |
Application in Fungicide Synthesis: Building Novel Strobilurin Analogs
Strobilurin fungicides are a highly successful class of agrochemicals that inhibit mitochondrial respiration in fungi. The core structure of many strobilurins contains a substituted pyridine ring. This compound can be utilized in a Suzuki-Miyaura cross-coupling reaction to introduce the 2-methoxy-5-methylpyridine moiety into a larger molecular scaffold, leading to the synthesis of novel strobilurin analogs.
Protocol 2: Synthesis of a Novel Pyridinyl-Aryl Ether via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key intermediate for a potential strobilurin fungicide.
Experimental Workflow:
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired arylboronic acid (1.5 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Reagent Addition: Add potassium carbonate (K2CO3, 3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
-
Reaction: Heat the mixture to 90 °C and stir for 8-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2-methoxy-5-methylpyridine derivative.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | K2CO3 | Dioxane/H2O | 90 | 12 | 95 |
| 2 | 4-formylphenylboronic acid | 5 | K2CO3 | Dioxane/H2O | 90 | 14 | 88 |
| 3 | 3-thienylboronic acid | 5 | K2CO3 | Dioxane/H2O | 90 | 10 | 91 |
Conclusion: A Key Building Block for Future Agrochemicals
This compound has demonstrated its significant potential as a versatile and highly valuable building block in the synthesis of advanced agrochemicals. Its ability to readily participate in key cross-coupling reactions allows for the efficient construction of complex molecular architectures found in modern herbicides and fungicides. The protocols and data presented in this guide serve as a testament to the utility of this intermediate and provide a solid foundation for researchers to explore novel chemical space in the ongoing quest for more effective and environmentally benign crop protection solutions.
References
- Google Patents. (n.d.). Method for manufacturing herbicides and their intermediates.
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Application Notes & Protocols: 4-Iodo-2-methoxy-5-methylpyridine as a Strategic Building Block in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, and a significant portion of these drugs feature heterocyclic scaffolds.[2][3] Among these, the pyridine nucleus is a privileged structure, owing to its ability to form key hydrogen bonds with the kinase hinge region, its favorable physicochemical properties, and its synthetic tractability.[4] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-Iodo-2-methoxy-5-methylpyridine , a versatile and highly valuable building block for the modular synthesis of complex kinase inhibitors. We will explore the chemical logic behind its utility and provide detailed, field-proven protocols for its application in key bond-forming reactions.
The Pyridine Core in Kinase Inhibition: A Privileged Scaffold
The pyridine ring is a bioisostere of benzene, but the inclusion of a nitrogen atom imparts a unique set of properties that are highly advantageous in drug design.[4] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors to the "hinge region" of the ATP-binding pocket of many kinases. This interaction mimics the adenine portion of ATP, making pyridine-based compounds effective ATP-competitive inhibitors.[2][4] Furthermore, the polarity endowed by the nitrogen atom can improve aqueous solubility and other pharmacokinetic properties compared to its carbocyclic analogue.[4]
Strategic Value of this compound
The specific substitution pattern of this compound makes it an exceptionally powerful intermediate for library synthesis and lead optimization. Each substituent serves a distinct and valuable purpose:
-
The 4-Iodo Group: This is the primary reactive handle for synthetic diversification. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl).[5] This high reactivity allows for coupling under mild conditions and provides excellent regioselectivity, enabling the introduction of various aryl, heteroaryl, or alkynyl groups that will occupy the solvent-exposed region of the ATP pocket.
-
The 2-Methoxy Group: This group serves a dual role. Firstly, it can be a crucial hydrogen bond acceptor or participate in favorable van der Waals interactions within the target protein. Secondly, and more strategically, it can serve as a synthetic precursor to a 2-pyridone or 2-hydroxypyridine moiety via demethylation. The resulting N-H or O-H group is a potent hydrogen bond donor, often essential for binding to the kinase hinge region.
-
The 5-Methyl Group: This substituent provides steric bulk and lipophilicity, which can be used to fine-tune the inhibitor's potency, selectivity, and metabolic stability. It can probe specific hydrophobic pockets within the kinase active site and influence the overall conformation of the molecule.
The combination of these features allows for a modular and convergent synthetic strategy, where different fragments can be efficiently coupled to the pyridine core.
Figure 1. Versatility of this compound in key cross-coupling reactions.
Experimental Protocols: Building Kinase Inhibitor Scaffolds
The following protocols are generalized starting points and should be optimized for specific substrates. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with a boronic acid derivative to form a biaryl structure, a common core in many kinase inhibitors.[6][7]
Reaction Scheme: this compound + Arylboronic Acid → 4-Aryl-2-methoxy-5-methylpyridine
Materials & Reagents:
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| This compound | 263.04 | 1.0 | 263 mg |
| Arylboronic Acid/Ester | Varies | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.05 | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 318 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and sodium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvents (1,4-Dioxane and water, 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Scientist's Notes:
-
Causality: The base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Trustworthiness: Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Monitoring by LC-MS provides definitive confirmation of product formation and consumption of starting material.
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
This protocol details the coupling of the iodo-pyridine with a terminal alkyne, a reaction that introduces a linear, rigid linker into the molecule.[8][9] This can be useful for spanning larger distances within the active site or for providing a handle for "click" chemistry.[10]
Reaction Scheme: this compound + Terminal Alkyne → 4-Alkynyl-2-methoxy-5-methylpyridine
Materials & Reagents:
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| This compound | 263.04 | 1.0 | 263 mg |
| Terminal Alkyne | Varies | 1.2 | 1.2 mmol |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 0.28 mL (2 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 5 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Reagent Addition: Add anhydrous, degassed THF (5 mL), triethylamine (2.0 eq), and the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C. Monitor for completion over 4-12 hours by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and copper salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to isolate the alkynylpyridine product.
Scientist's Notes:
-
Causality: The Sonogashira reaction is a dual-catalyst system. Palladium facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is essential for activating the terminal alkyne.[11]
-
Trustworthiness: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. It must be anhydrous to prevent unwanted side reactions.
Protocol 3: O-Demethylation to Unveil the Hinge-Binding Group
This protocol demonstrates the conversion of the 2-methoxy group to the corresponding 2-pyridone, a critical hydrogen bond donor for kinase hinge binding.
Reaction Scheme: 4-Substituted-2-methoxy-5-methylpyridine → 4-Substituted-5-methylpyridin-2(1H)-one
Materials & Reagents:
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| 2-Methoxy-pyridine substrate | Varies | 1.0 | 1.0 mmol |
| Boron Tribromide (BBr₃), 1M in DCM | 250.52 | 3.0 | 3.0 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 10 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | As needed |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add the 2-methoxy-pyridine substrate (1.0 eq) dissolved in anhydrous DCM (10 mL).
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1M solution of BBr₃ in DCM (3.0 eq) dropwise via syringe over 15 minutes. The solution may change color.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Quenching: Carefully cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of methanol (5 mL), followed by saturated aqueous sodium bicarbonate solution until the pH is neutral (~7-8).
-
Workup: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can often be purified by recrystallization or by flash column chromatography.
Scientist's Notes:
-
Causality: Boron tribromide is a powerful Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack by the bromide to cleave the methyl-oxygen bond.
-
Trustworthiness: The reaction must be performed under strictly anhydrous conditions as BBr₃ reacts violently with water. The quench must be done slowly and at low temperature to control the exothermic reaction.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Cross-Coupling Yield | Inactive catalyst (oxidized); Poor quality reagents. | Ensure all solvents are thoroughly degassed. Use fresh, high-purity catalyst and reagents. Consider a different ligand/catalyst system. |
| Homocoupling of Boronic Acid | Reaction temperature too high; Incorrect stoichiometry. | Lower the reaction temperature. Ensure the iodo-pyridine is the limiting reagent or use a slight excess of the boronic acid (1.1-1.2 eq). |
| Pyridine Poisoning of Catalyst | The pyridine nitrogen can coordinate to the palladium center, inhibiting it.[11] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can sterically hinder this coordination and promote the catalytic cycle. |
| Incomplete Demethylation | Insufficient BBr₃; Steric hindrance around the methoxy group. | Increase the equivalents of BBr₃ (e.g., to 5.0 eq). Increase reaction time or gently heat the reaction after warming to room temperature. |
Conclusion
This compound is a powerful and strategically designed building block for the synthesis of kinase inhibitors. Its well-defined points of reactivity allow for the reliable and modular construction of complex molecular architectures through robust cross-coupling chemistry. The protocols and insights provided in this document serve as a foundation for researchers to leverage this intermediate in their drug discovery programs, enabling the rapid exploration of chemical space around the privileged pyridine scaffold to develop novel and effective targeted therapies.
References
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15, 1452.
- Barlaam, B., et al. (2006). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry.
- Kaur, N., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
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Kuo, G.-H., et al. (2005). Synthesis and Identification of[2][4][12]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry.
- Cui, J. J., et al. (2011). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- Klosa, C., et al. (2011). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry.
- Moukha-Chafiq, O., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-3,5-dimethylaniline. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.
- Konig, P.D., et al. (2011). A novel synthesis method of crizotinib.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. BenchChem.
- Knez, D., et al. (2019). Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. Molecules.
- Castaldi, P., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules.
- Wang, X., et al. (2016). Crizotinib preparation method.
- Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal.
- Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87, 10158-10172.
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- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling of 4-Iodo-2-methoxy-5-methylpyridine
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The targeted functionalization of the pyridine ring is therefore a critical endeavor for researchers in drug development. 4-Iodo-2-methoxy-5-methylpyridine is a versatile and highly valuable building block in this context. The electron-donating methoxy and methyl groups increase the electron density of the pyridine ring, influencing its reactivity and the properties of its derivatives. The iodine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments.[1]
This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions utilizing this compound. The protocols are designed to be a robust starting point for researchers, with explanations of the rationale behind the choice of reagents and conditions to empower effective experimental design and troubleshooting.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount. While this compound is commercially available, an in-house synthesis may be desirable. A plausible synthetic route can be adapted from the preparation of similar compounds.[2] A common strategy involves the multi-step synthesis from a readily available picoline derivative. A potential synthetic pathway is outlined below:
Proposed Synthetic Route:
Caption: Proposed synthesis of this compound.
This route leverages established transformations in pyridine chemistry. The final step, a nucleophilic aromatic substitution of the chloro group with methoxide, is a standard method for introducing methoxy groups onto electron-deficient pyridine rings.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted pyridines.[3][4][5][6] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[3][4][5][6]
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7] The choice of ligand is critical, as it influences the rate of these steps and the overall efficiency of the reaction. For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands are often preferred as they can accelerate both the oxidative addition and the reductive elimination steps.[8][9][10] The base plays a crucial role in activating the organoboron species to facilitate transmetalation.[11]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 2-methoxy-5-methyl-4-phenylpyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table for Suzuki-Miyaura Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 80-92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 75-88 |
Part 2: Sonogashira Coupling for the Synthesis of Alkynylpyridines
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[12] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.[12]
Scientific Rationale and Mechanistic Overview
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne and the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[13] The use of a copper co-catalyst allows the reaction to proceed under milder conditions.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Detailed Protocol: Synthesis of 4-(phenylethynyl)-2-methoxy-5-methylpyridine
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous and degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table for Sonogashira Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-40 | 88-96 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 60 | 85-93 |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 50 | 82-90 |
Part 3: Heck Coupling for Alkene Functionalization
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[14][15][16] It is a valuable tool for the synthesis of substituted alkenes.[14][15][16]
Scientific Rationale and Mechanistic Overview
The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.[7] A subsequent β-hydride elimination regenerates the palladium catalyst and releases the final product.[7] The regioselectivity of the alkene insertion is influenced by both steric and electronic factors.
Caption: Generalized catalytic cycle for the Heck coupling.
Detailed Protocol: Synthesis of 4-(styryl)-2-methoxy-5-methylpyridine
This protocol outlines a general procedure for the Heck coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table for Heck Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 75-85 |
| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 100 | 70-80 |
| 4-Vinylpyridine | Pd₂(dba)₃ / dppf | NaOAc | DMAc | 120 | 65-75 |
Part 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[17][18][19][20] It has become an indispensable tool for the synthesis of arylamines.[17][18][19][20]
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[17][19] Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst.[17][19] The choice of a bulky, electron-rich ligand is crucial to promote the reductive elimination step, which is often rate-limiting.[21]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of N-phenyl-2-methoxy-5-methylpyridin-4-amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene, followed by this compound and aniline via syringe.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table for Buchwald-Hartwig Amination:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 80-90 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 78-88 |
Conclusion
This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide demonstrate its utility in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, enabling the synthesis of a diverse array of functionalized pyridine derivatives. The key to success in these transformations lies in the judicious selection of the catalyst system, including the palladium source and the ancillary ligand, as well as the base and solvent. The provided protocols serve as a solid foundation for researchers to explore the rich chemistry of this valuable building block in their drug discovery and development endeavors.
References
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Gómez-Benítez, V., & Tlaczala, M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13494. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mizoroki–Heck Reaction: Mechanism and Catalysis. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Nokami, T., Tomida, Y., Kamei, T., Itami, K., & Yoshida, J. I. (2006). Palladium-Catalyzed Cross-Coupling Reactions of (2-Pyridyl)allyldimethylsilanes with Aryl Iodides. Organic Letters, 8(4), 729-731. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Park, Y., Kim, J., Park, M., Kim, J., Lee, S., & Kim, E. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences, 56(5), 1319–1323. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Kadri, M., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(1), 155-160. [Link]
-
Yoshifuji, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(1), 123-129. [Link]
-
LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Beilstein Archives. Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck. [Link]
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PubChem. This compound. [Link]
-
Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 908811. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(39), 9686-9698. [Link]
-
Scarpignato, C., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. RSC Sustainability, 2(1), 100-108. [Link]
-
Saiyyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22341-22361. [Link]
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. [Link]
-
Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 908811. [Link]
-
Chen, X., & Zhou, X. Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55(08), 1213-1220. [Link]
-
Arkat USA. Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine- 2-yl)morpholines as intermediates of potential PI3K inhibito. [Link]
-
Li, Y., et al. (2017). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology, 7(1), 103-109. [Link]
-
ResearchGate. 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of Cross-Coupling: Harnessing 3-Iodo-2-methoxypyridine's Potential. [Link]
-
Leadbeater, N. E., & McGowan, C. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 1325-1331. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Sommer, H., & Weick, J. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587. [Link]
-
Wu, D., et al. (2020). Click-reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes With No or Reduced Homocoupling. Frontiers in Chemistry, 8, 599. [Link]
-
Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(53), 13031-13035. [Link]
- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
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derivatization of 4-Iodo-2-methoxy-5-methylpyridine for compound library synthesis
Application Note & Protocols: Strategic Derivatization of 4-Iodo-2-methoxy-5-methylpyridine for Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] This application note provides a comprehensive guide to the strategic derivatization of this compound, a versatile building block for the synthesis of diverse compound libraries. We delve into the rationale behind selecting specific palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to achieve maximal structural diversity. Detailed, field-tested protocols are provided for each reaction type, emphasizing experimental design, reaction optimization, and troubleshooting. This guide is intended to empower researchers to efficiently generate novel chemical entities centered around the privileged 2-methoxy-5-methylpyridine core.
Introduction: The Pyridine Scaffold in Drug Discovery
Substituted pyridines are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Their heteroaromatic nature allows for fine-tuning of physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The starting material, this compound, is a particularly attractive scaffold for library synthesis due to the presence of a highly reactive C-I bond, which is amenable to a variety of reliable and high-yielding cross-coupling reactions. The methoxy and methyl substituents also offer opportunities for further modification or can serve to modulate the electronic properties of the pyridine ring.
Strategic Derivatization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations. The choice of coupling partner dictates the class of compounds generated, allowing for a systematic exploration of chemical space.
Suzuki-Miyaura Coupling for Biaryl and Heterobiaryl Synthesis
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heterobiaryl structures.[5] This is particularly relevant in drug discovery, where such motifs are common. The reaction involves the coupling of the iodo-pyridine with an organoboron compound, typically a boronic acid or its ester.
Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for introducing linear alkynyl linkers, which can be further functionalized or used to probe specific binding interactions in a biological target. The reaction proceeds via a dual catalytic cycle involving both palladium and copper.[7]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8][9] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the pyridine ring, providing access to a rich diversity of substituted anilines and related compounds.
Experimental Protocols
The following protocols are designed to be robust starting points for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent catalyst deactivation.
-
Degassed Solvents: Solvents should be degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of all reagents, particularly the boronic acids, alkynes, and amines, is crucial for reaction success.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Workflow Diagram:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials & Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 249.05 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.47 | 0.04 | 0.04 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Toluene/H₂O (10:1) | - | 5.5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (249 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water mixture (5.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines the coupling of this compound with a generic terminal alkyne.
Workflow Diagram:
Caption: General experimental workflow for a Sonogashira coupling reaction.
Materials & Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 249.05 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| CuI | 190.45 | 0.05 | 0.05 |
| Et₃N | 101.19 | 3.0 | 3.0 |
| THF (anhydrous) | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (249 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Add anhydrous, degassed THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Gentle heating (e.g., 50 °C) may be required for less reactive alkynes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol details the coupling of this compound with a generic primary or secondary amine.
Workflow Diagram:
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Materials & Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 249.05 | 1.0 | 1.0 |
| Amine | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| XPhos | 476.65 | 0.04 | 0.04 |
| NaOt-Bu | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve this compound (249 mg, 1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol) in anhydrous, degassed toluene (5 mL).
-
Add the solution of reagents to the Schlenk tube containing the base.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench carefully with water.
-
Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing these transformations.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycles for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
All three reactions are initiated by the oxidative addition of the C-I bond of this compound to a Pd(0) complex. In the Suzuki-Miyaura reaction, transmetalation with a boronic acid, activated by a base, is followed by reductive elimination to yield the biaryl product. The Sonogashira coupling involves a copper co-catalyst to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Finally, the Buchwald-Hartwig amination proceeds via coordination of the amine to the palladium center, followed by deprotonation and reductive elimination.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of compound libraries for drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this application note provide reliable and efficient methods for introducing a wide range of chemical functionalities at the 4-position of the pyridine ring. By systematically applying Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can rapidly generate diverse libraries of novel compounds with the potential for significant biological activity.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Molecules.
- Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals Blog.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
Sources
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- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. nobelprize.org [nobelprize.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-2-methoxy-5-methylpyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging pyridine substrates, focusing on the example of 4-Iodo-2-methoxy-5-methylpyridine . As an electron-rich iodo-pyridine, this substrate presents a unique set of challenges and opportunities for C-C bond formation. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Understanding the Substrate: Key Characteristics
The structure of this compound dictates the optimization strategy:
-
Iodide Leaving Group: The Carbon-Iodine bond is relatively weak, facilitating a rapid oxidative addition step, which is often the rate-determining step in Suzuki couplings.[1]
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively poisoning the reaction.[2] This is a primary challenge for many pyridine-based couplings.
-
Electron-Donating Groups: The 2-methoxy and 5-methyl groups make the pyridine ring electron-rich. While this can sometimes slow the oxidative addition step compared to electron-deficient systems, it primarily increases the basicity of the pyridine nitrogen, enhancing its potential to deactivate the catalyst.[3]
Troubleshooting Guide & FAQs
Q1: My reaction shows low conversion, and I'm recovering significant amounts of starting this compound. What's the most likely cause?
A1: Low conversion with an iodo-pyridine substrate strongly suggests an issue with catalyst activity or stability rather than the oxidative addition step itself. The primary suspect is catalyst inhibition or deactivation by the pyridine nitrogen.
Root Cause Analysis & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The electron-rich nature of your substrate makes the nitrogen a potent ligand for the palladium center, leading to inactive complexes.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: they increase the electron density on the palladium, which can facilitate oxidative addition, and more importantly, their steric bulk creates a "coordination pocket" that physically shields the palladium from the pyridine nitrogen, preventing deactivation.[2][4]
-
Recommended Ligands: Start with established Buchwald-type ligands such as SPhos, XPhos, or RuPhos .[4][5] Tri-tert-butylphosphine (P(tBu)₃) and tricyclohexylphosphine (PCy₃) are also excellent choices for promoting the reaction of electron-rich aryl halides.[6]
-
-
Ineffective Palladium Precatalyst/Ligand Combination: Not all Pd sources and ligands are created equal. A simple system like Pd(PPh₃)₄ may be insufficient.
-
Sub-optimal Base or Solvent System: The transmetalation step requires a base to activate the boronic acid partner.[6] Poor solubility of the base or reactants can stall the reaction.
-
Solution: Switch to a stronger, more soluble base. While potassium carbonate (K₂CO₃) is a common starting point, potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ) are often superior for challenging couplings as they are more effective at promoting the crucial transmetalation step.[5][8] Ensure your solvent system can dissolve all components. A mixture of an organic solvent like 1,4-dioxane or toluene with water (typically 4:1 to 10:1) is effective, as water aids in dissolving the base.[3][9]
-
Q2: My main byproduct is 2-methoxy-5-methylpyridine (dehalogenation). How can I prevent this?
A2: Dehalogenation (specifically, protodeiodination) occurs when the palladium-aryl intermediate (post-oxidative addition) reacts with a proton source instead of undergoing transmetalation with the boronic acid.
Root Cause Analysis & Solutions:
-
Presence of Protic Impurities: Trace amounts of water, alcohols, or acidic impurities in your reagents or solvents can be the proton source.
-
Solution: Use anhydrous, degassed solvents. While many Suzuki reactions benefit from water, if dehalogenation is severe, switching to a strictly anhydrous system with a base like K₃PO₄ may be necessary.[8] Ensure all reagents are dry.
-
-
Slow Transmetalation: If the transmetalation step is slow, the palladium-aryl intermediate has a longer lifetime, increasing the probability of it finding a proton source.
-
Solution: Accelerate transmetalation. This can be achieved by using a stronger base (K₃PO₄, Cs₂CO₃) or by ensuring the boronic acid is activated efficiently.[3] Increasing the concentration of the boronic acid (e.g., from 1.1 to 1.5 equivalents) can also favor the desired pathway.
-
-
Catalyst System Choice: Some catalyst systems are more prone to side reactions.
-
Solution: The use of bulky, electron-rich ligands, as mentioned in Q1, can also help here. By accelerating the overall catalytic cycle, particularly the reductive elimination step, they shorten the lifetime of intermediates susceptible to side reactions.
-
Q3: I'm observing significant homocoupling of my boronic acid partner. What causes this and how can I stop it?
A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is typically caused by the presence of oxygen and/or Pd(II) species at the start of the reaction.[3]
Root Cause Analysis & Solutions:
-
Oxygen in the Reaction Mixture: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling. It can also directly facilitate the homocoupling pathway.
-
Solution: Rigorous degassing of the solvent and reaction mixture is critical. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before use or by using several freeze-pump-thaw cycles.[4] The reaction should be run under a positive pressure of an inert gas.
-
-
Use of Pd(II) Precatalysts: Precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are in the Pd(II) oxidation state. They must be reduced in situ to the catalytically active Pd(0). This reduction process can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling as a side reaction.[3]
-
Solution: While Pd(II) precatalysts are very common and effective, ensure your conditions favor rapid reduction to Pd(0). If homocoupling is persistent, consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, always in combination with thorough degassing.
-
Q4: The reaction is very sluggish, even with an optimized catalyst system. How can I increase the rate?
A4: With a highly reactive C-I bond, a sluggish reaction points towards either a difficult transmetalation step or a high activation energy for reductive elimination.
Root Cause Analysis & Solutions:
-
Insufficient Thermal Energy: Some reactions simply require more energy to overcome activation barriers.
-
Poorly Soluble Reagents: If any of the key components (base, boronic acid salt) are not sufficiently soluble, the reaction will be slow due to being limited by mass transport.
-
Solution: Change the solvent system. A switch from toluene to a more polar solvent like dioxane or DMF might improve solubility.[3] Ensure the mixture is being stirred vigorously to maximize contact between phases.
-
-
Unstable Boronic Acid: Some boronic acids, particularly certain heteroaryl boronic acids, are prone to decomposition or trimerization into boroxines, which can be less reactive.[3]
-
Solution: Use a more stable derivative of the boronic acid, such as a pinacol ester (B(pin)) or a trifluoroborate salt (BF₃K).[2][7] These are often more robust and can release the active boronic acid slowly under the reaction conditions, maintaining a low, steady concentration of the active species.
-
General Optimization Strategies
For a systematic approach to optimizing the Suzuki coupling of this compound, consider screening the parameters in the following table. This matrix is designed to efficiently explore the reaction space, focusing on the most impactful variables for this substrate class.
| Parameter | Recommended Starting Point | Alternative 1 (More Forcing) | Alternative 2 (Milder/Anhydrous) | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-5 mol%) | G3-XPhos Precatalyst (1-2 mol%) | Pd(0) source minimizes homocoupling; Pd(II) is common but may need in-situ reduction; Pre-catalysts offer stability and ease of use. |
| Ligand | XPhos (2-4 mol%) | P(tBu)₃ (4-10 mol%) | SPhos (2-4 mol%) | Bulky, electron-rich ligands are essential to prevent catalyst poisoning by the pyridine nitrogen and promote the overall cycle.[4][5] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0-3.0 eq) | Cs₂CO₃ (2.0 eq) | Stronger bases like K₃PO₄ and Cs₂CO₃ often accelerate the transmetalation step, which can be rate-limiting.[8] |
| Solvent | Dioxane / H₂O (5:1) | Toluene / H₂O (10:1) | 2-MeTHF (anhydrous) | Dioxane is a good general solvent. Toluene is useful for higher temperatures. Anhydrous conditions can minimize dehalogenation.[3][8] |
| Temperature | 100 °C | 110 °C (or Microwave) | 80 °C | Higher temperatures increase reaction rates but can also promote side reactions. Start at 100 °C and adjust as needed.[4] |
Visualized Workflows
Suzuki Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The cycle is initiated by the active Pd(0) species.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues encountered during the optimization process.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Screening Reaction
This protocol is designed for initial screening of conditions on a small scale.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane) and water
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add this compound, the arylboronic acid, and the base.
-
In a separate small vial, weigh the palladium precatalyst and the ligand and add a small amount of the reaction solvent to dissolve them.
-
Add the catalyst/ligand solution to the main reaction vial.
-
Add the remaining degassed solvent and water (e.g., to achieve a 5:1 ratio and a final concentration of ~0.1 M with respect to the starting iodide).
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Place the vial in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction vigorously for the desired time (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to begin workup.
References
- Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Unknown Source. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines.
-
ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available at: [Link]
- Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
ResearchGate. Effect of solvent on the Suzuki reaction a. Available at: [Link]
- Benchchem. A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
- Benchchem. Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
-
NIH. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Available at: [Link]
-
ResearchGate. Proposed mechanism for Pd-catalysed oxidative coupling of 2-aryl pyridines. Available at: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link]
-
RSC Publishing. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]
- Andrew G Myers Research Group. The Suzuki Reaction.
-
Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]
- Semantic Scholar. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Wordpress. Use of Base Metals in Suzuki Coupling.
-
ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Available at: [Link]
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
RSC Publishing. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology. Available at: [Link]
- chem.ox.ac.uk. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: Synthesis of highly substituted bipyridines and pyrazinopyridines.
-
YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available at: [Link]
-
MDPI. Palladium(II)-Catalyzed othro-C–H-Benzoxylation of 2-Arylpyridines by Oxidative Coupling with Aryl Acylperoxides. Available at: [Link]
-
ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
- Unknown Source. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
-
ResearchGate. Use of Suzuki cross-coupling as a route to 2-phenoxy-6-iminopyridines and chiral 2-phenoxy-6-(methanamino)pyridines. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of 4-Iodo-2-methoxy-5-methylpyridine Reaction Products
Welcome to the dedicated technical support center for resolving the purification challenges associated with 4-Iodo-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the purification of this important synthetic intermediate. Here, we will delve into the causality behind experimental choices, offering field-proven insights to streamline your purification workflow and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the purification of this compound.
Q1: My crude reaction mixture is a dark, oily residue. What is the likely cause and how should I proceed with purification?
A1: Dark coloration in the crude product often indicates the presence of polymeric impurities or residual iodine. Before attempting column chromatography, it is advisable to perform a preliminary work-up. This typically involves dissolving the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate and washing with an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any remaining iodine. Subsequent washes with brine and drying over an anhydrous salt like sodium sulfate will prepare the crude material for further purification.
Q2: I am observing significant streaking of my compound on the TLC plate during solvent system screening for column chromatography. What causes this and how can I fix it?
A2: Streaking of pyridine-containing compounds on silica gel is a common issue arising from the basic nature of the pyridine nitrogen interacting with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or pyridine in the mobile phase will improve the peak shape and lead to a more reliable separation on the column.
Q3: After column chromatography, my fractions containing the product are still showing a faint yellow color. Is this normal, and if not, how can I remove it?
A3: While a very faint yellow tinge might be acceptable depending on the required purity, it often indicates the presence of persistent impurities. If high purity is desired, a second purification step is recommended. Recrystallization is often an effective method for removing trace colored impurities that co-elute with the product during chromatography.
Q4: I am struggling to induce crystallization of my purified this compound. What are some effective techniques?
A4: If spontaneous crystallization from a cooled solution does not occur, several techniques can be employed. Seeding the solution with a tiny crystal of the pure compound (if available) can initiate crystal growth. Scratching the inner surface of the flask with a glass rod at the meniscus can also create nucleation sites. If these methods fail, consider a slow evaporation of the solvent or the use of a two-solvent system where the compound is dissolved in a good solvent and a poor solvent (an anti-solvent) is slowly added until turbidity is observed, followed by gentle warming to redissolve and slow cooling.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered during the purification of this compound.
Troubleshooting Low Purity after Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of Impurities | Inappropriate solvent system. | Re-screen for a more optimal eluent using TLC, paying close attention to the separation of the main spot from any closely running impurities. Consider using a gradient elution on the column. |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the silica gel mass. | |
| Poorly packed column. | Ensure the silica gel is packed uniformly without any air bubbles or channels. A well-packed column is crucial for good separation. | |
| Product Degradation on Silica | The compound may be sensitive to the acidic nature of silica gel. | Consider using a different stationary phase, such as neutral or basic alumina. Alternatively, a quick filtration through a plug of silica (flash chromatography) can minimize contact time. |
Troubleshooting Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. | |
| Poor Recovery of Crystals | Too much solvent was used. | Evaporate some of the solvent and cool the solution again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Consider using a two-solvent recrystallization system. | |
| Crystals are Colored | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this technique with caution as it can also adsorb some of the desired product. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of a crude reaction mixture containing this compound and non-polar impurities.
-
Preparation of the Crude Sample:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the solution to create a slurry.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is known as dry loading.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the column.
-
Gently add a layer of sand on top of the sample to prevent disturbance during solvent addition.
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate) to elute the desired product.
-
Monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for the final purification of this compound to obtain a high-purity, crystalline solid.
-
Solvent Selection:
-
In a small test tube, add a small amount of the purified compound.
-
Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexanes/ethyl acetate) at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Place the compound to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the compound just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Visualizing Purification Workflows
Decision Tree for Purification Strategy
identifying side reactions in the synthesis of 4-Iodo-2-methoxy-5-methylpyridine
Welcome to the technical support guide for the synthesis of 4-iodo-2-methoxy-5-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this specific iodination procedure. This guide provides in-depth, experience-based insights and validated protocols to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is yielding a mixture of iodinated products. How can I improve the regioselectivity for the desired 4-iodo isomer?
Answer: Achieving high regioselectivity in the iodination of substituted pyridines like 2-methoxy-5-methylpyridine is a common challenge. The electronic properties of the substituents and the reaction conditions play a crucial role in directing the electrophilic iodine to the desired C4 position.
Root Cause Analysis: The methoxy group at the C2 position and the methyl group at the C5 position are both electron-donating groups, which activate the pyridine ring towards electrophilic substitution. However, their directing effects can lead to the formation of multiple isomers. The methoxy group strongly activates the ortho (C3) and para (C4) positions, while the methyl group weakly activates its ortho (C4 and C6) and para (C2) positions. The desired C4 position is sterically accessible and electronically favored by both groups. However, side reactions leading to iodination at other positions, such as C3 or C6, can occur.
Troubleshooting & Recommendations:
-
Choice of Iodinating Agent: The reactivity of the iodinating agent is critical. Using molecular iodine (I₂) activated by a silver salt, such as silver sulfate (Ag₂SO₄) or silver trifluoromethanesulfonate (AgOTf), can enhance the electrophilicity of iodine and improve selectivity.[1][2] N-Iodosuccinimide (NIS) is another effective reagent, but its reactivity can sometimes be too high, leading to over-iodination or decreased selectivity if not properly controlled.[2]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents like acetonitrile or dichloromethane are often preferred as they can help to moderate the reactivity of the iodinating species.[1]
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C to room temperature) is crucial. Higher temperatures can provide enough activation energy for the formation of less-favored isomers, thus reducing the overall selectivity of the reaction.
Question 2: I'm observing the formation of a significant amount of dark-colored, insoluble material in my reaction mixture. What is this byproduct and how can I prevent it?
Answer: The formation of dark, often polymeric, byproducts is a frequent issue in iodination reactions, particularly when using stronger oxidizing conditions or when the reaction is allowed to proceed for too long.
Root Cause Analysis: These byproducts are often the result of oxidation or polymerization of the starting material or the product. Molecular iodine can, under certain conditions, participate in radical reactions, leading to complex mixtures. The pyridine ring itself, especially when activated by electron-donating groups, can be susceptible to oxidation.
Troubleshooting & Recommendations:
-
Control of Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Use of a Base: If acidic byproducts are formed during the reaction (e.g., HI), they can catalyze decomposition. The addition of a non-nucleophilic base, such as lithium carbonate (Li₂CO₃), can neutralize these acids and improve the reaction outcome.[2]
Question 3: My final product is difficult to purify, and I suspect it's contaminated with a constitutional isomer. How can I confirm this and what purification strategies do you recommend?
Answer: Purification of this compound can be challenging due to the similar physical properties of its isomers, such as 3-iodo-2-methoxy-5-methylpyridine.
Root Cause Analysis: Constitutional isomers often have very similar polarities, making their separation by standard column chromatography difficult. They may also co-crystallize, complicating purification by recrystallization.
Troubleshooting & Recommendations:
-
Analytical Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to distinguish between isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For the desired 4-iodo product, you would expect to see two singlets in the aromatic region.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their respective mass spectra, confirming their identity.[4]
-
-
Purification Strategies:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.[3]
-
Fractional Crystallization: If a suitable solvent system can be found, it may be possible to selectively crystallize the desired isomer from the mixture. This often requires careful optimization of solvent and temperature.
-
Experimental Workflow & Protocols
Recommended Synthesis Protocol for this compound
This protocol is designed to maximize the yield and purity of the target compound while minimizing the formation of side products.
Step 1: Reaction Setup
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-methoxy-5-methylpyridine (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (0.2 M concentration).[1]
-
Cool the solution to 0 °C in an ice bath.
Step 2: Iodination
-
In a separate flask, prepare a solution of molecular iodine (I₂) (1.2 eq) and silver sulfate (Ag₂SO₄) (1.2 eq) in anhydrous acetonitrile.
-
Slowly add the iodine/silver sulfate solution to the cooled solution of 2-methoxy-5-methylpyridine dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
Step 3: Work-up and Purification
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₃O₃) to consume any unreacted iodine.
-
Filter the mixture through a pad of celite to remove the silver iodide precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale for Minimizing Side Reactions |
| Iodinating Agent | I₂ / Ag₂SO₄ | Provides a controlled source of electrophilic iodine, improving regioselectivity.[1][2] |
| Solvent | Anhydrous Acetonitrile | Aprotic solvent that helps to moderate reactivity.[1] |
| Temperature | 0 °C to Room Temperature | Lower temperatures disfavor the formation of kinetic byproducts and undesired isomers. |
| Base | Optional: Li₂CO₃ | Neutralizes acidic byproducts that can cause degradation.[2] |
| Atmosphere | Inert (N₂ or Ar) | Minimizes oxidative side reactions. |
Reaction Pathway and Side Reactions Diagram
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and highlights the key potential side reactions.
Caption: Main reaction and potential side reactions.
References
-
National Center for Biotechnology Information. (2021). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Library of Medicine. Retrieved from [Link]
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
National Center for Biotechnology Information. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. National Library of Medicine. Retrieved from [Link]
-
Tanwar, L., Börgel, J., Lehmann, J., & Ritter, T. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5024–5027. [Link]
-
National Center for Biotechnology Information. (2021). Selective C–H Iodination of (Hetero)arenes. National Library of Medicine. Retrieved from [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
Sources
Technical Support Center: Synthesis of 4-Iodo-2-methoxy-5-methylpyridine
Welcome to the technical support center for the synthesis of 4-Iodo-2-methoxy-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we address common challenges, explain the underlying chemical principles, and offer robust troubleshooting strategies to improve your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The synthesis involves an electrophilic aromatic substitution (iodination) on the 2-methoxy-5-methylpyridine ring. While the methoxy and methyl groups are activating and ortho-, para-directing, the pyridine nitrogen is an electron-withdrawing group that deactivates the ring towards electrophilic attack.[1] The primary challenge lies in achieving high regioselectivity for the C4 position and preventing common side reactions, such as over-iodination or degradation of the starting material, which can lead to low yields and complex purification.
Q2: What is the general reaction mechanism for this iodination?
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The starting material, 2-methoxy-5-methylpyridine, is an electron-rich heterocycle. The methoxy group at C2 and the methyl group at C5 strongly activate the C4 and C6 positions. The iodinating reagent generates an electrophilic iodine species (I⁺ or a polarized equivalent) which is attacked by the electron-rich pyridine ring, preferentially at the sterically accessible and electronically activated C4 position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.
To enhance reactivity, the reaction often requires an activating agent or oxidant to generate a more potent electrophilic iodine species from molecular iodine (I₂).[2][3]
Caption: General mechanism for electrophilic iodination.
Q3: Which iodinating reagents are most effective for this substrate?
For electron-rich pyridines, several iodinating systems can be effective. The choice of reagent is critical and often depends on the desired reactivity and reaction conditions. Molecular iodine (I₂) is a weak electrophile and typically requires an activator or oxidant.[2]
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| I₂ / Silver Salt (e.g., AgNO₃, Ag₂SO₄) | Acetonitrile or other polar aprotic solvent, room temp to mild heat. | Generates a highly reactive hypoiodite in situ; often provides good yields for electron-rich substrates.[4][5] | Stoichiometric silver waste is generated; can be costly. |
| N-Iodosuccinimide (NIS) | Acetonitrile, DCM, or HFIP; often with a catalytic acid (e.g., TFA). | Easy to handle solid; good reactivity; no metallic waste.[6][7] | Can be aggressive, leading to side products if not controlled; less effective for deactivated rings.[5] |
| I₂ / Oxidant (e.g., HIO₃, K₂S₂O₈, TBHP) | Acidic media or organic solvent, often requires heat. | Cost-effective; powerful iodination system.[8][9][10] | Harsh conditions may not be suitable for sensitive substrates; can lead to over-oxidation.[2] |
| Pyridine Iodine Monochloride (PyICl) | Methanol or other polar solvents. | Mild and efficient solid reagent; easy to handle.[11] | May require optimization for specific substrates. |
For 2-methoxy-5-methylpyridine, starting with a milder system like NIS or an I₂/silver salt combination is recommended to balance reactivity and selectivity.[5]
Troubleshooting Guide: Improving Reaction Yield
This section addresses specific experimental issues in a problem/cause/solution format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Low or No Product Formation | A. Insufficiently Reactive Iodinating Agent: The electrophilicity of the iodine species is too low to react with the pyridine ring, even with its activating groups. | Solution: Switch to a more powerful iodinating system. If using I₂ alone, add an oxidant like periodic acid or a silver salt (AgNO₃) to generate a more potent electrophile ("I⁺").[4][5][9] For example, the combination of I₂ and a silver salt generates a reactive intermediate that enhances electrophilicity. |
| B. Deactivation of Pyridine Ring: If the reaction is run under strongly acidic conditions, the pyridine nitrogen can become protonated. This places a positive charge on the ring system, strongly deactivating it towards further electrophilic attack. | Solution: Avoid strong, non-catalytic acids. If an acid promoter is needed (e.g., with NIS), use a substoichiometric amount of a weaker acid like TFA. Alternatively, use a reagent system that does not require acid, such as I₂/AgNO₃ in a neutral solvent like acetonitrile.[5] | |
| C. Poor Reagent Quality: The starting material is impure, or the iodinating reagent has degraded (e.g., NIS can decompose with moisture). | Solution: Verify the purity of 2-methoxy-5-methylpyridine via NMR or GC-MS. Use freshly opened or properly stored NIS. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[12] | |
| 2. Formation of Multiple Products (Poor Regioselectivity) | A. Overly Aggressive Iodinating Conditions: A highly reactive iodinating agent or high temperatures can overcome the subtle directing effects of the substituents, leading to iodination at other positions (e.g., C6) or di-iodination. | Solution: Lower the reaction temperature. A less reactive iodinating agent, such as NIS without an acid catalyst, may provide better selectivity.[12] Slower, portion-wise addition of the iodinating reagent can also help maintain a low concentration of the electrophile, favoring the most reactive site. |
| B. Radical Pathway Interference: Some iodination methods, particularly those using oxidants like K₂S₂O₈, can proceed via a radical mechanism, which may exhibit different regioselectivity compared to an electrophilic pathway.[8][13] | Solution: Switch to a purely electrophilic iodination system, such as I₂/AgNO₃ or NIS in an aprotic solvent.[5] This ensures the reaction proceeds through the well-defined electrophilic aromatic substitution pathway. | |
| 3. Reaction Mixture Turns Dark/Forms Tar | A. Product or Starting Material Degradation: Pyridine derivatives can be sensitive to strong oxidants or high temperatures, leading to polymerization or decomposition. Molecular iodine can also promote side reactions. | Solution: Lower the reaction temperature and ensure the reaction is not run for an unnecessarily long time. Monitor progress closely by TLC. Using a slight excess (1.1-1.2 eq) of the iodinating reagent instead of a large excess can minimize degradation.[14] |
| B. Oxidation Side Reactions: The iodinating conditions may be oxidizing other parts of the molecule, especially if strong oxidants are used to generate I⁺.[2] | Solution: Choose a milder iodination method. NIS is primarily an iodinating agent with less oxidative potential compared to systems like I₂/HIO₃. If an oxidant must be used, ensure the temperature is carefully controlled. | |
| 4. Difficulty in Product Isolation & Purification | A. Co-elution of Product and Byproducts: Non-polar impurities or regioisomers may have similar polarities, making chromatographic separation difficult. | Solution: Optimize the chromatography solvent system using TLC first. A gradient elution may be necessary. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective purification method.[15] |
| B. Product is an Oil: The final product may not crystallize easily, complicating isolation.[16] | Solution: If direct crystallization fails, purify by column chromatography. After purification, attempt to crystallize the oil by dissolving it in a minimal amount of a hot solvent and cooling slowly, possibly with scratching or seeding. Conversion to a salt (e.g., hydrochloride) can sometimes induce crystallization. |
Recommended Experimental Protocol
This protocol is a generalized starting point based on methods for iodinating electron-rich heterocycles.[4][5] Optimization may be required.
Objective: To synthesize this compound via electrophilic iodination using N-Iodosuccinimide (NIS).
Materials:
-
2-methoxy-5-methylpyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve 2-methoxy-5-methylpyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature. For sensitive reactions, cooling the solution to 0 °C before adding NIS may improve selectivity.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining NIS or iodine.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure this compound.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Iodination - Wordpress [reagents.acsgcipr.org]
- 3. mdpi.com [mdpi.com]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03948J [pubs.rsc.org]
- 8. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 9. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
stability issues of 4-Iodo-2-methoxy-5-methylpyridine under various reaction conditions
Technical Support Center: 4-Iodo-2-methoxy-5-methylpyridine
Welcome to the technical support guide for this compound (CAS: 1227602-73-4). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common stability issues and provide practical troubleshooting advice for its use in various synthetic applications. Our goal is to equip you with the insights needed to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental aspects of handling, storage, and the intrinsic properties of this compound. Proper management of this reagent is the first step toward successful and reproducible results.
Q1: What are the recommended storage and handling conditions for this compound?
Answer: Proper storage and handling are critical to maintain the chemical integrity of this compound. Like many iodinated heterocyclic compounds, it can be sensitive to environmental factors.
-
Storage: Store the compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2] Recommended storage temperatures are typically between 2-8°C to minimize potential degradation over time.[3] Protect from direct light, as iodinated aromatic compounds can be light-sensitive, leading to the gradual release of iodine.
-
Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or fine particulates.[4][5] Use standard personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a suitable choice), safety goggles, and a lab coat.[5] Avoid contact with strong oxidizing agents and strong acids.[1]
Q2: What are the key physical and chemical properties of this compound?
Answer: Understanding the fundamental properties of the molecule is essential for experimental design, including solvent selection and reaction setup.
| Property | Value | Source |
| CAS Number | 1227602-73-4 | [6] |
| Molecular Formula | C₇H₈INO | [6][7] |
| Molecular Weight | 249.05 g/mol | [6] |
| Appearance | Varies by supplier; typically a solid. | N/A |
| Predicted XlogP | 2.2 | [7] |
| SMILES | CC1=CN=C(C=C1I)OC | [7] |
These properties are based on available data and computational predictions. Always refer to the supplier-specific Certificate of Analysis for lot-specific information.
Q3: Is this compound particularly sensitive to light, air, or moisture?
Answer: Yes, a degree of sensitivity should be assumed for all three factors.
-
Light: Aryl iodides can be photolabile, undergoing homolytic cleavage of the C-I bond to form radical species. This can lead to discoloration (often a pink or brownish hue due to iodine formation) and the generation of impurities. Therefore, storage in amber vials or protection from light is mandatory.[3]
-
Air (Oxygen): While stable under normal atmospheric conditions for handling, long-term exposure to air, especially in solution and in the presence of light or trace metals, can promote oxidative degradation pathways. For sensitive reactions like palladium-catalyzed couplings, degassing solvents and using an inert atmosphere is crucial to prevent both substrate degradation and catalyst deactivation.[8]
-
Moisture: The compound itself is not exceptionally hygroscopic, but moisture can be detrimental to many of its intended reactions, such as those involving organometallics (e.g., lithiation) or certain cross-coupling catalysts. Always use anhydrous solvents and techniques when the reaction chemistry demands it.
Part 2: Troubleshooting Guide for Synthetic Applications
This section provides in-depth, scenario-based advice for overcoming common challenges encountered during reactions involving this compound.
Section 2.1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The carbon-iodine bond in this compound is well-suited for palladium-catalyzed cross-coupling reactions due to its relatively facile oxidative addition to a Pd(0) center. However, challenges can still arise.
Answer: Low yields in Suzuki-Miyaura couplings are a common issue. A systematic approach to troubleshooting is often effective. The issue typically lies with one of four components: the catalyst/ligand system, the base, the solvent, or the reaction conditions.
Causality Chain & Troubleshooting Workflow:
Caption: Suzuki-Miyaura troubleshooting workflow.
-
Catalyst and Ligand: The C-I bond is reactive, but the pyridine nitrogen can coordinate to the palladium center, sometimes inhibiting catalysis. Using bulky, electron-rich phosphine ligands like XPhos or SPhos can promote the desired reductive elimination step and prevent catalyst deactivation.[9] Start with a common Pd(0) precatalyst like Pd(PPh₃)₄ or generate Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.[8][10]
-
Base Selection: The base is not just a spectator; it is crucial for activating the boronic acid for transmetalation.[10] Aqueous K₂CO₃ is a standard first choice.[9] If you observe protodeborylation of your boronic acid (see Q2 below), switching to a non-aqueous system with a base like K₃PO₄ in a solvent like dioxane or toluene may be beneficial.[9]
-
Solvent and Temperature: Ensure sufficient solubility of all components. Common solvent systems include dioxane/water, DMF, or toluene/ethanol/water.[8][9][11] While aryl iodides are reactive, heating is often required. A temperature range of 80-110°C is a good starting point. If the reaction is sluggish, a moderate increase in temperature can significantly improve the rate.
Answer: De-iodination, where the iodine atom is replaced by hydrogen, is a classic side reaction for electron-rich or sterically hindered aryl iodides. It typically occurs via two main pathways: (a) reaction with a palladium-hydride species formed in a competing catalytic cycle, or (b) protonolysis of an intermediate organometallic species.
Mitigation Strategies:
-
Scrutinize Reagents for Hydride Sources: The most common source of hydrides is the boronic acid itself or impurities within it. Using high-purity boronic acid or, preferably, a more stable boronate ester (e.g., a pinacol ester) can significantly reduce de-iodination.
-
Choice of Base and Solvent: Some bases and solvents can promote this side reaction. For example, using an alkoxide base in an alcohol solvent can generate palladium hydrides. Stick to carbonate or phosphate bases. Ensure your solvent is pure and free of potential hydride donors.
-
Use a Hindered Ligand: Bulky ligands can sometimes disfavor the formation or reactivity of the competing Pd-H species.[9]
-
Anhydrous Conditions: If protonolysis is suspected, switching to strictly anhydrous conditions (e.g., K₃PO₄ in dry dioxane) can be effective.[9]
Section 2.2: Metal-Halogen Exchange and Lithiation Reactions
The C-I bond can be exploited for metal-halogen exchange to form a pyridyl anion, a powerful nucleophile. However, the presence of other functional groups on the ring requires careful condition control.
Answer: Lithium-halogen exchange on a substituted pyridine is a delicate reaction. The high reactivity of the generated pyridyl-lithium species, coupled with other potential reaction sites, can lead to a complex product profile if not properly controlled.
Potential Side Reactions and Solutions:
Caption: Potential pathways in the lithiation of this compound.
-
Temperature is Paramount: Lithium-halogen exchange is typically very fast, even at low temperatures. You MUST perform the reaction at -78°C (dry ice/acetone bath) or even lower (-100°C). Allowing the reaction to warm up, even to -20°C, can enable the highly basic organolithium reagent (e.g., n-BuLi) to act as a base, causing deprotonation at other sites, such as the C-3 position adjacent to the directing methoxy group or the 5-methyl group.[12][13]
-
Reagent Choice and Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the organolithium reagent. A large excess can lead to multiple lithiation events or attack at the methoxy group. n-BuLi or s-BuLi are common choices. t-BuLi is often faster for the exchange but is also a stronger base and can increase side reactions.[14]
-
Rapid Quenching: Once the lithium-halogen exchange is complete (typically within 5-30 minutes at -78°C), quench the reaction with your desired electrophile at that low temperature. Do not let the pyridyl-lithium intermediate sit for extended periods.
Section 2.3: Stability Under Acidic and Basic Conditions
Answer: No, it is not expected to be stable under strongly acidic conditions. The pyridine nitrogen is basic (pKa of the pyridinium ion is ~5.2) and will be readily protonated by strong acids.[1] While this protonation itself may be reversible, harsh acidic conditions (e.g., concentrated H₂SO₄, TFA at high temperatures) can promote two degradation pathways:
-
Hydrolysis of the Methoxy Group: The 2-methoxy group can be hydrolyzed to the corresponding 2-pyridone, especially upon heating in aqueous acid.
-
De-iodination: In the presence of a reducing agent or under forcing conditions, protonation of the ring can make it more electron-deficient and potentially susceptible to other degradation pathways. Synthetic routes involving diazotization from an amino-precursor are performed in strong acid but at very low temperatures (0 to -10 °C) to ensure the stability of the intermediate.[15]
For reactions requiring acidic conditions, use the mildest acid possible or consider protecting the pyridine nitrogen if compatible with your overall synthetic scheme.
References
- Maksić, Z. B., et al. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study.
- Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent.
- Sigma-Aldrich. (2025).
- Loba Chemie. (n.d.). Pyridine for Synthesis.
- Shin, H. S., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(5), 1319-23.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
-
PubChem. (n.d.). This compound. [Link]
- Chempanda. (n.d.).
- Chem-Impex. (n.d.). 2-Iodopyridine.
- Apollo Scientific. (n.d.). Pyridine.
- Dalmás, M., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(2), 86-91.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Chem-Impex. (n.d.). 4-Iodopyridine-2-carboxylic acid.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
-
PubChem. (n.d.). 4-iodo-2-methoxypyridine. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Appchem. (n.d.). This compound.
- Clegg, W., et al. (1998). Lithiation of 2-Me3SiCHRC5H4N (R = H or SiMe3): influence of solvent on the nature of the product. Journal of the Chemical Society, Dalton Transactions, (21), 3535-3542.
- Santa Cruz Biotechnology. (n.d.). 4-Iodo-2-methoxypyridine.
- CymitQuimica. (n.d.). 4-Iodo-2-Methoxypyridine.
-
PubChem. (n.d.). 2-Iodopyridine. [Link]
- ChemicalBook. (n.d.). 4-IODO-2-METHOXYPYRIDINE.
-
PubChem. (n.d.). 3-Iodopyridine. [Link]
- Crozet, M. D., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(6), 893.
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- Caubère, P., et al. (2023). Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. Journal of Organometallic Chemistry, 999, 122822.
- Alfa Chemistry. (n.d.). 3-Iodo-4-methoxypyridine.
- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- Beak, P., & Snieckus, V. (1984). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1, 129-136.
Sources
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- 2. lobachemie.com [lobachemie.com]
- 3. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. appchemical.com [appchemical.com]
- 7. PubChemLite - this compound (C7H8INO) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. Lithiation of 2-Me3SiCHRC5H4N(R = H or SiMe3): influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
preventing deiodination of 4-Iodo-2-methoxy-5-methylpyridine
Welcome to the technical support resource for 4-Iodo-2-methoxy-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. A common challenge encountered with this and similar electron-rich heteroaryl iodides is premature deiodination, a side reaction that consumes starting material and complicates purification. This document provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate this issue and ensure the success of your experiments.
Understanding the Challenge: The Fragile C-I Bond
The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 234 kJ/mol for a methyl C-I bond.[1] This inherent weakness makes aryl and heteroaryl iodides, including this compound, highly reactive in desired transformations like cross-coupling reactions but also susceptible to undesired reductive deiodination. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2]
Several factors can trigger the cleavage of the C-I bond:
-
Catalytic Processes: Trace metals, particularly palladium and copper, can catalyze reductive dehalogenation, especially if the subsequent steps in a catalytic cycle (e.g., transmetalation or reductive elimination) are slow.[2][3]
-
Reductants & Hydride Sources: Reagents, solvents (e.g., alcohols), or even strong bases can act as hydride donors, leading to the replacement of iodine with a hydrogen atom.[2][4]
-
Radical Mechanisms: Deiodination can proceed through radical pathways, often initiated by heat, light (photocatalysis), or radical initiators.[4][5]
-
Base-Mediated Reactions: While less common for iodides, very strong bases under harsh conditions can promote dehalogenation.[2]
This guide will provide actionable strategies to control these factors and preserve the integrity of your starting material.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant formation of 2-methoxy-5-methylpyridine in my cross-coupling reaction. What is the most likely cause?
A1: This is a classic case of reductive deiodination, the primary side reaction for this substrate. The most common causes in the context of a cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira) are related to the catalyst system and reaction kinetics. Specifically:
-
Suboptimal Catalyst/Ligand: The catalytic cycle has competing pathways. If the rate of your desired product formation (via reductive elimination) is slow, the competing deiodination pathway has more time to occur. This is common with older, less efficient catalysts like Pd(PPh₃)₄.[3][6]
-
Inappropriate Base or Solvent: Your base or solvent could be acting as a hydride source, actively reducing your starting material.[2] For instance, solvents like dioxane and DMF have been anecdotally linked to higher rates of dehalogenation compared to toluene.[3]
-
Slow Transmetalation: In Suzuki couplings, a slow transmetalation step between the organoboron reagent and the palladium complex can allow the deiodination side reaction to become more prominent.[2]
Q2: Can the reaction temperature contribute to deiodination?
A2: Yes, significantly. High temperatures can promote thermal decomposition, which may initiate radical-based deiodination pathways.[7] However, the effect of temperature can be complex. While lowering the temperature is generally a good first step to reduce side reactions, some studies have shown that for aryl iodides in Suzuki couplings using Pd(PPh₃)₄, lower temperatures (~50 °C) can paradoxically lead to inefficient coupling due to poor turnover of the palladium(II) intermediate, which could also favor side reactions.[6][8] The optimal temperature is therefore a balance between achieving a sufficient reaction rate for the desired coupling while minimizing the rate of the undesired deiodination.
Q3: My starting material seems to degrade even during storage or workup. Is this expected?
A3: this compound, like many aryl iodides, can be sensitive to light and air over long periods. Photo-induced dehalogenation can occur, where visible light promotes the formation of aryl radicals that then abstract a hydrogen atom from the solvent or other sources.[4][5] For this reason, it is best practice to:
-
Store the compound in an amber vial or protected from light.
-
Store under an inert atmosphere (e.g., in a desiccator or glovebox) if possible.
-
Minimize exposure to bright, direct light during reaction setup and workup.
Q4: Does the position of the iodo group and the nature of the other substituents on the pyridine ring matter?
A4: Absolutely. The electronic environment of the C-I bond is critical. In this compound, the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density on the pyridine ring. This can make the carbon atom of the C-I bond more electron-rich, potentially affecting its reactivity in oxidative addition steps. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the metal catalyst, influencing its activity and stability, which can be a complicating factor in reactions involving N-heterocyclic halides.[2]
Troubleshooting Guide: Diagnosing and Solving Deiodination
Use this guide when you encounter significant deiodination (>5-10%) in your reaction, as determined by analytical methods like LC-MS, GC-MS, or ¹H NMR.
Problem: High Levels of Deiodinated Byproduct in a Palladium-Catalyzed Cross-Coupling Reaction
This troubleshooting flowchart provides a logical sequence for diagnosing the root cause of deiodination in your experiment.
Caption: Troubleshooting flowchart for addressing deiodination.
Comparative Data: Impact of Reaction Parameters
The choice of ligand and base is paramount. The table below summarizes common choices and their likely impact on deiodination, based on established principles for cross-coupling reactions.[2][9]
| Parameter | Poor Choice (Favors Deiodination) | Better Choice (Minimizes Deiodination) | Rationale |
| Palladium Ligand | PPh₃ (in Pd(PPh₃)₄) | Buchwald Biaryl Phosphines (SPhos, XPhos, RuPhos), NHCs | Bulky, electron-rich ligands accelerate the reductive elimination step, which is the desired product-forming step. This makes the competing deiodination pathway less favorable.[2][9] |
| Base | Strong, nucleophilic bases (NaOH, KOH, NaOt-Bu) | Weaker, inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Strong bases can directly promote dehalogenation or act as hydride sources. Weaker bases are sufficient to facilitate the catalytic cycle without causing these side reactions.[2] |
| Solvent | Protic (e.g., alcohols), or coordinating (DMF, Dioxane) | Aprotic, non-coordinating (Toluene, CPME, THF) | Alcohols are direct hydride sources. Solvents like DMF and Dioxane can sometimes promote dehalogenation more than less-coordinating alternatives like toluene.[3] |
Experimental Protocols
Here we provide a robust, step-by-step protocol for a Suzuki-Miyaura coupling reaction designed to minimize the risk of deiodination.
Protocol: Low-Deiodination Suzuki-Miyaura Coupling
This protocol utilizes a modern catalyst system known for its high efficiency, which helps to outcompete the deiodination side reaction.[10]
Reagents & Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (3.5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or a 10:1 mixture of Toluene:Water)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%) and add them to the Schlenk flask. Note: These components can be added in a glovebox if available.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe through the septum. The typical concentration is 0.1-0.2 M with respect to the starting iodide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the appearance of both the desired product and the deiodinated byproduct (2-methoxy-5-methylpyridine). The reaction is typically complete in 2-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Competing Pathways
The following diagram illustrates the critical branch point in a Pd-catalyzed cross-coupling cycle where the desired reaction competes with the undesired deiodination.
Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.
By using bulky, electron-rich ligands, the rate of Reductive Elimination is increased, favoring the pathway toward the desired product and minimizing the time the Ar-Pd(II)-I intermediate exists, thus suppressing the deiodination side reaction.
References
- Benchchem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
- Cohen, T., & Cristea, I. (n.d.). Copper(I)-induced reductive dehalogenation, hydrolysis, or coupling of some aryl and vinyl halides at room temperature. The Journal of Organic Chemistry.
- Elsevier. (2001). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW‐Phenol Conditions.
- Wikipedia. (n.d.). Dehalogenation.
- Reddit. (2019). significant dehalogenation in stille coupling.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. RSC Publishing.
- Appretech Scientific Limited. (n.d.). This compound.
- ResearchGate. (n.d.). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh 3 )
- Figshare - University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures.
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. figshare.utas.edu.au [figshare.utas.edu.au]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-Iodo-2-methoxy-5-methylpyridine
Welcome to the technical support center for the synthesis of 4-Iodo-2-methoxy-5-methylpyridine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and practical protocols to navigate the challenges of scaling this synthesis from the lab bench to pilot production.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and scale-up of this compound, a key intermediate in the pharmaceutical and agrochemical industries[1].
Q1: What are the most viable synthetic routes for preparing this compound?
There are two primary, well-established routes for the synthesis of this compound. The choice depends on factors such as the availability of starting materials, required purity, and scale of production.
-
Direct Electrophilic Iodination: This is the most direct approach, starting from 2-methoxy-5-methylpyridine. It involves the reaction of the pyridine ring with an electrophilic iodine source. The methoxy and methyl groups on the ring are activating, facilitating the substitution. However, controlling regioselectivity to favor the C4 position is a critical challenge[2].
-
Sandmeyer Reaction: This is a classic and highly reliable multi-step method that offers excellent regiochemical control.[3] The synthesis begins with a precursor, 2-chloro-5-methyl-4-nitropyridine, which is converted to the corresponding 4-amino compound. The amino group is then transformed into a diazonium salt, which is subsequently displaced by iodide to yield the final product[4][5][6].
Q2: How do I select the appropriate iodinating agent for the direct iodination route?
The choice of iodinating agent is critical for achieving good yield and selectivity. Electrophilic iodination of aromatic compounds can be challenging due to the low reactivity of iodine[7].
-
Molecular Iodine (I₂) with an Oxidant: Using I₂ in combination with an oxidizing agent (e.g., periodic acid, hydrogen peroxide, nitric acid) generates a more potent electrophilic iodine species in situ. This is a cost-effective and common approach[8][9].
-
N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle iodinating agent. It often requires an acid catalyst to enhance its reactivity. It is a good choice for substrates that are sensitive to harsh oxidative conditions[10].
-
Iodine Monochloride (ICl): ICl is a highly reactive iodinating agent that can provide good yields but may lead to over-iodination or side reactions if not carefully controlled[10].
-
Pyridine Iodine Monochloride (Py·ICl): This is a solid, stable, and easily handled reagent that can perform iodinations under near-neutral conditions, which is advantageous for sensitive substrates.
Q3: What are the primary safety concerns during a large-scale iodination reaction?
Scaling up any chemical synthesis requires a thorough safety review. For iodination reactions, consider the following:
-
Exothermic Reactions: Iodination reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient[11]. Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely, especially during reagent addition.
-
Reagent Handling: Some iodinating agents are corrosive and toxic. Always handle them in a well-ventilated area using appropriate personal protective equipment (PPE). Hypervalent iodine compounds can be explosive under certain conditions[12].
-
Solvent Choice: Chlorinated solvents have traditionally been used for iodinations but should be avoided due to environmental and safety concerns. If a chlorinated solvent is necessary, dichloromethane is preferred. Be aware that some iodine reagents can react with certain solvents[12].
-
Pressure Build-up: The Sandmeyer reaction involves the formation of nitrogen gas from the decomposition of the diazonium salt. The reaction vessel must be properly vented to prevent pressure build-up[3].
Q4: How can I monitor the reaction's progress and determine its endpoint?
Effective reaction monitoring is crucial for process optimization and safety.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring. It allows you to visualize the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately determine the conversion rate, yield, and purity profile of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying the product, starting materials, and any byproducts, confirming the molecular weight of the components[8].
Q5: What are the recommended procedures for work-up and purification?
The work-up procedure is designed to remove unreacted reagents and byproducts.
-
Quenching: Unreacted iodine is typically quenched by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, until the characteristic iodine color disappears[7].
-
Extraction: The product is usually extracted from the aqueous phase into an organic solvent like ethyl acetate or dichloromethane.
-
Purification:
-
Column Chromatography: This is the most common method for purification at the lab scale.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity on a large scale.
-
Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation can be an effective purification method. The target compound is a liquid, but care must be taken as it is light-sensitive[13].
-
Part 2: Recommended Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Direct Electrophilic Iodination
This protocol is adapted from general procedures for the iodination of electron-rich aromatic systems.
Step-by-Step Methodology:
-
Setup: To a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, add 2-methoxy-5-methylpyridine (1.0 eq) and a suitable solvent such as acetic acid or dichloromethane.
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Reagent Addition: In a separate vessel, prepare a solution or slurry of the iodinating agent (e.g., N-iodosuccinimide, 1.1 eq) and a catalyst (e.g., trifluoroacetic acid, 0.1 eq) in the reaction solvent.
-
Reaction: Add the iodinating agent solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC every hour until the starting material is consumed (typically 4-8 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 10 °C and slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Work-up: Transfer the mixture to a separatory funnel. If the solvent is immiscible with water, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. If the solvent is miscible (like acetic acid), dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol is based on a patented method for a structurally similar compound and represents a robust, multi-step synthesis[6].
Step 1: Reduction of 2-chloro-5-methyl-4-nitropyridine
-
Charge a reactor with 2-chloro-5-methyl-4-nitropyridine (1.0 eq) and a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as iron powder (3.0 eq) and a small amount of ammonium chloride solution.
-
Heat the mixture to reflux (around 70-80 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC/HPLC until the starting material is consumed.
-
Cool the reaction, filter off the iron salts, and concentrate the filtrate to obtain crude 2-chloro-5-methylpyridin-4-amine.
Step 2: Diazotization and Iodination
-
Suspend the crude 2-chloro-5-methylpyridin-4-amine (1.0 eq) in water and cool to -10 °C in a reactor.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.3 eq) in water dropwise, keeping the temperature at -10 °C. Stir for 1 hour at this temperature.
-
In a separate vessel, dissolve potassium iodide (KI, 1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will occur.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield crude 2-chloro-4-iodo-5-methylpyridine[6].
Step 3: Methoxy Substitution (Not detailed in search results, general procedure)
-
The final step would involve a nucleophilic aromatic substitution of the chloride with sodium methoxide in methanol at elevated temperatures to yield the final product, this compound.
Part 3: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Iodinating Agent: The iodinating reagent (e.g., NIS, I₂) may have degraded due to age or improper storage. 2. Insufficient Activation: The reaction conditions (temperature, catalyst) may not be sufficient to promote the electrophilic substitution. 3. Low Temperature: The reaction may be too slow at the chosen temperature. | 1. Use a fresh, high-purity batch of the iodinating agent. 2. For direct iodination, consider increasing the amount of acid catalyst or switching to a more reactive iodinating agent like ICl[10]. 3. Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and potential side reactions. |
| Poor Regioselectivity (Formation of Isomers) | 1. Steric/Electronic Effects: The combination of the 2-methoxy and 5-methyl groups directs iodination to multiple positions (C3, C4, C6). Standard electrophilic conditions may not be selective enough[2]. 2. Reaction Conditions: Temperature and solvent can influence the isomer ratio. | 1. The Sandmeyer reaction route offers superior regiochemical control and is the recommended solution if isomer separation is difficult[4][5]. 2. Experiment with different solvents to influence the selectivity. Bulky solvents might favor the less sterically hindered position. |
| Formation of Di-iodinated Byproducts | 1. Incorrect Stoichiometry: An excess of the iodinating agent was used. The product is still activated towards further electrophilic substitution. 2. High Reactivity: The reaction conditions are too harsh, leading to over-iodination. | 1. Carefully control the stoichiometry of the iodinating agent. Use no more than 1.05-1.1 equivalents. 2. Add the iodinating agent slowly and maintain a low reaction temperature to control the reaction rate. |
| Difficult Purification | 1. Co-elution: The product has a similar polarity to the starting material or isomeric byproducts, making chromatographic separation difficult. 2. Incomplete Quenching: Residual iodine can complicate purification and discolor the final product. 3. Emulsion Formation: Emulsions can form during the aqueous work-up, especially at a larger scale. | 1. Optimize the chromatography solvent system. A gradient elution might be necessary. Alternatively, consider converting the crude mixture to a solid derivative for purification by recrystallization, followed by regeneration of the product. 2. Ensure the quenching step is complete by testing with starch-iodide paper. Add more reducing agent if necessary. 3. Add brine (saturated NaCl solution) to help break the emulsion. Filtering the mixture through a pad of celite can also be effective. |
| Scale-Up Fails to Reproduce Lab Results | 1. Poor Heat Transfer: An exotherm that was manageable in the lab becomes uncontrollable in a large reactor, leading to side reactions[11]. 2. Inefficient Mixing: Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, causing byproduct formation. | 1. Ensure the pilot-scale reactor's cooling capacity is sufficient for the reaction's heat output. Perform the addition of reactive agents more slowly at scale. 2. Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure good mixing. Verify that the mixing is sufficient to keep any slurries suspended. |
Part 4: Key Scale-Up Considerations
| Parameter | Lab Scale (1-100 g) | Pilot / Production Scale (>1 kg) | Key Considerations & Rationale |
| Heat Transfer | High surface-area-to-volume ratio; easily managed with an ice bath. | Low surface-area-to-volume ratio; requires a jacketed reactor with a thermal control unit. | The risk of a thermal runaway increases significantly at scale. The rate of reagent addition must be tied to the reactor's ability to remove heat[11]. |
| Mass Transfer (Mixing) | Magnetic or overhead stirring is usually sufficient. | Requires engineered agitation systems. Baffles may be needed to ensure turbulent flow. | Inefficient mixing can lead to low yields and increased impurities due to localized high concentrations of reagents. |
| Reagent Addition | Typically done quickly via pipette or dropping funnel. | Slow, controlled addition via a dosing pump is critical. | Slow addition prevents dangerous temperature spikes and minimizes the formation of byproducts from localized excess of reagents. |
| Work-up & Isolation | Separatory funnels, filtration on Büchner funnels. | Large-scale liquid-liquid extractors, centrifuges, or filter presses. | Phase separation can be much slower at scale. Emulsion formation is a greater risk. Equipment must be sized appropriately. |
| Safety & Environment | Performed in a fume hood. | Requires a full process hazard analysis (PHA). Closed systems are used to minimize emissions. | The potential consequences of an incident are much greater. Environmental regulations for solvent use and waste disposal are stricter[12]. |
Part 5: Workflow & Logic Diagrams
The following diagrams, generated using DOT language, illustrate key decision-making processes for this synthesis.
Caption: Decision workflow for selecting the optimal synthetic route.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing).
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH).
- Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH).
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate.
- A Mild and Useful Electrophilic Iodinating Reagent. Tokyo Chemical Industry UK Ltd..
- The Essential Role of 2-Methoxy-5-methylpyridine in Modern Synthesis. LinkedIn.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Sandmeyer reaction. Wikipedia.
- Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health (NIH).
- Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Wiley Online Library.
- How to Scale Up a New Synthesis Reaction. Lab Manager.
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
- Specific Solvent Issues with Iodination. WordPress.
- 2-Methoxy-5-Iodopyridine. ChemicalBook.
- Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 7. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 12. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 13. 2-Methoxy-5-Iodopyridine price,buy 2-Methoxy-5-Iodopyridine - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-Iodo-2-methoxy-5-methylpyridine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-iodo-2-methoxy-5-methylpyridine. In the dynamic fields of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. This document serves as a practical, experience-driven resource for researchers and scientists, offering a detailed interpretation of predicted NMR data in the absence of published experimental spectra. We will explore the causal relationships between the molecular structure and its spectral output, present standardized experimental protocols for data acquisition, and compare the utility of 1D NMR with more advanced techniques.
Molecular Structure and Atom Numbering
The foundational step in any NMR analysis is a clear understanding of the molecule's structure and a consistent numbering system for its atoms. The structure of this compound is presented below, with IUPAC-recommended numbering to facilitate the discussion of chemical shifts and coupling constants.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Analysis
Due to the absence of publicly available experimental data, the following ¹H NMR spectral analysis is based on predicted values derived from established substituent effects on the pyridine ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.8 - 8.0 | Singlet | N/A |
| H-6 | ~ 6.6 - 6.8 | Singlet | N/A |
| OCH₃ | ~ 3.9 - 4.1 | Singlet | N/A |
| CH₃ | ~ 2.2 - 2.4 | Singlet | N/A |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, with four distinct singlet signals.
-
H-3 (δ ~ 7.8 - 8.0 ppm): This proton is on a carbon adjacent to the electron-withdrawing iodine atom and is also influenced by the nitrogen atom in the ring. This deshielding environment results in a downfield chemical shift.
-
H-6 (δ ~ 6.6 - 6.8 ppm): This proton is situated between the nitrogen atom and the electron-donating methoxy group. The methoxy group's electron-donating effect via resonance will shield this proton, causing it to appear at a more upfield chemical shift compared to H-3.
-
OCH₃ (δ ~ 3.9 - 4.1 ppm): The protons of the methoxy group are deshielded by the adjacent oxygen atom, leading to a characteristic chemical shift in this region.
-
CH₃ (δ ~ 2.2 - 2.4 ppm): The protons of the methyl group attached to the pyridine ring will have a typical chemical shift for an aromatic methyl group.
The absence of adjacent protons for H-3 and H-6 results in the prediction of singlet multiplicities for both.
Predicted ¹³C NMR Spectral Analysis
The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the electronic effects of the substituents.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 162 - 165 |
| C-3 | ~ 145 - 148 |
| C-4 | ~ 95 - 98 |
| C-5 | ~ 140 - 143 |
| C-6 | ~ 110 - 113 |
| OCH₃ | ~ 53 - 56 |
| CH₃ | ~ 17 - 20 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
C-2 (δ ~ 162 - 165 ppm): This carbon is bonded to the electronegative nitrogen and oxygen (of the methoxy group), causing it to be significantly deshielded and appear at the furthest downfield position among the ring carbons.
-
C-3 (δ ~ 145 - 148 ppm): This carbon is deshielded by the adjacent nitrogen atom.
-
C-4 (δ ~ 95 - 98 ppm): This carbon is directly attached to the iodine atom. The "heavy atom effect" of iodine causes a significant upfield shift for the directly bonded carbon, a well-documented phenomenon in ¹³C NMR spectroscopy.
-
C-5 (δ ~ 140 - 143 ppm): The chemical shift of this carbon is influenced by the adjacent nitrogen and the attached methyl group.
-
C-6 (δ ~ 110 - 113 ppm): This carbon is adjacent to the nitrogen and is influenced by the electron-donating methoxy group at C-2, resulting in a relatively upfield shift compared to other unsubstituted pyridine carbons.
-
OCH₃ (δ ~ 53 - 56 ppm): This is a typical chemical shift for a methoxy carbon attached to an aromatic ring.
-
CH₃ (δ ~ 17 - 20 ppm): This upfield signal is characteristic of a methyl group carbon attached to an aromatic ring.
Comparison with Other Analytical Techniques
While 1D ¹H and ¹³C NMR provide foundational structural information, a comprehensive analysis, particularly for novel compounds, often employs 2D NMR techniques for unambiguous assignments.
-
COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the lack of proton-proton couplings. However, in analogues with adjacent protons, it is invaluable for establishing proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates each proton with the carbon to which it is directly attached. For this compound, an HSQC spectrum would definitively link the ¹H signals for H-3, H-6, the methoxy, and methyl protons to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons (those without attached protons). For instance, HMBC would show correlations from the methyl protons to C-4 and C-5, and from the methoxy protons to C-2, thereby confirming the substitution pattern.
Experimental Protocols
For researchers aiming to acquire experimental NMR data for this compound or similar compounds, the following protocol outlines a robust methodology.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following workflow is recommended for acquiring high-quality NMR data on a standard 400 MHz or 500 MHz spectrometer.
Caption: A typical workflow for NMR data acquisition and analysis.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-4 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30)
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 1024-4096
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and substituent effects, researchers can confidently interpret the NMR data of this and structurally related compounds. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. For unambiguous structural confirmation of novel molecules, the integration of 2D NMR techniques such as HSQC and HMBC is highly recommended.
References
-
Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. [Link]
-
Kleinpeter, E., & Thomas, S. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 745-751. [Link]
-
Human Metabolome Database. Predicted NMR Spectra. [Link]
-
ACD/Labs. (2024). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]
The Chemist's Compass: Navigating the Reactivity of 4-Iodo vs. 4-Bromo-2-methoxy-5-methylpyridine
A Technical Guide for Researchers in Synthesis and Drug Development
In the intricate world of pharmaceutical and agrochemical synthesis, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines are foundational building blocks. This guide offers a deep, comparative analysis of two closely related yet distinct synthons: 4-iodo-2-methoxy-5-methylpyridine and 4-bromo-2-methoxy-5-methylpyridine . Understanding their relative reactivity in palladium-catalyzed cross-coupling reactions is critical for optimizing reaction conditions, maximizing yields, and making informed decisions in process development.
At the Heart of Reactivity: The Carbon-Halogen Bond
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the lability of the carbon-halogen (C-X) bond. The catalytic cycle for these transformations typically begins with the oxidative addition of the palladium(0) catalyst into the C-X bond, a step that is often rate-determining.[1][2][3] The efficiency of this step is directly correlated to the bond dissociation energy (BDE) of the C-X bond.
The established trend for the BDE of aryl halides is C-Cl > C-Br > C-I.[4][5] The carbon-iodine bond is significantly weaker and therefore more readily cleaved than the carbon-bromine bond.
| Bond | Typical Bond Dissociation Energy (kcal/mol) |
| Aryl C-I | ~65 |
| Aryl C-Br | ~81 |
| Aryl C-Cl | ~96 |
| Note: Values are approximate and can vary with substitution.[4][6][7] |
This fundamental difference in bond strength dictates that This compound is inherently more reactive than its 4-bromo counterpart . This higher reactivity translates into several practical advantages, including faster reaction times, the ability to use lower catalyst loadings, and often milder reaction temperatures.
Electronic Landscape: The Role of Pyridine Substituents
While the halogen itself is the dominant factor, the electronic nature of the pyridine ring, modulated by its substituents, also plays a crucial role. The 2-methoxy and 5-methyl groups influence the electron density at the C-4 position, which in turn affects the ease of oxidative addition.
-
2-Methoxy Group: This group exerts a dual electronic effect. It is electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom, but electron-withdrawing through induction (-I effect) due to oxygen's electronegativity. For substituents at the ortho (2-) and para (4-) positions, the resonance effect typically dominates, leading to a net electron-donating character.[8][9]
-
5-Methyl Group: As a simple alkyl group, it is weakly electron-donating through induction (+I effect).
Collectively, these electron-donating groups (EDGs) increase the electron density on the pyridine ring. While this can sometimes slow down the oxidative addition step compared to an unsubstituted ring, the overwhelming difference in the C-I versus C-B bond energy remains the key driver of reactivity between our two molecules of interest. The slightly more electron-rich nature of the ring makes the choice of a highly active catalyst system even more important, especially for the less reactive bromo-derivative.
Head-to-Head Comparison in Key Cross-Coupling Reactions
The superior reactivity of the iodo-substituted pyridine is evident across the most common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. In a comparative scenario, the iodo-compound consistently outperforms the bromo-compound.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System (Typical) | Base | Temp (°C) | Time (h) | Yield (%) | Observations |
| 4-Iodo-Pyridine | Pd(PPh₃)₄ (2-5 mol%) | Na₂CO₃ | 80-90 | 2-6 | >90 | Efficient coupling under standard conditions.[10] |
| 4-Bromo-Pyridine | Pd(dppf)Cl₂ (2-5 mol%) | K₂CO₃ | 100-120 | 8-24 | 70-85 | Requires higher temperatures, longer times, and often more advanced ligands (e.g., biarylphosphines) to achieve high conversion.[11][12] |
Data is representative and compiled based on general reactivity trends for halo-pyridines.
Buchwald-Hartwig Amination (C-N Bond Formation)
For the synthesis of arylamines, a critical motif in medicinal chemistry, the Buchwald-Hartwig amination is the go-to method.[13] Again, the reactivity hierarchy holds true. The C-I bond's susceptibility to oxidative addition allows for the coupling of a wider range of amines, including less nucleophilic ones, under more gentle conditions.
Table 2: Representative Performance in Buchwald-Hartwig Amination
| Substrate | Catalyst System (Typical) | Base | Temp (°C) | Time (h) | Yield (%) | Observations |
| 4-Iodo-Pyridine | Pd₂(dba)₃ / Xantphos (1-2 mol%) | Cs₂CO₃ | 80-100 | 4-12 | >85 | Highly efficient for a broad scope of amines.[14][15] |
| 4-Bromo-Pyridine | Pd₂(dba)₃ / RuPhos (2-4 mol%) | NaOtBu | 100-110 | 12-24 | 65-80 | Often requires stronger bases and more electron-rich, bulky ligands to overcome the slower oxidative addition.[16][17] |
Data is representative and based on established protocols for heteroaryl halides.
Experimental Design: A Validated Protocol and Workflow
To provide a tangible framework, here is a detailed protocol for a Suzuki-Miyaura coupling reaction, designed as a self-validating system to compare the two substrates.
Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and yield of 4-iodo- vs. 4-bromo-2-methoxy-5-methylpyridine with phenylboronic acid.
Reagents & Equipment:
-
This compound (Substrate I)
-
4-bromo-2-methoxy-5-methylpyridine (Substrate B)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flasks, magnetic stirrer, heating mantle, TLC plates, and standard workup/purification equipment.
Procedure:
-
Inert Atmosphere Setup: To two separate oven-dried Schlenk flasks under an argon atmosphere, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Reagent Addition:
-
To Flask A, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
To Flask B, add 4-bromo-2-methoxy-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
-
Solvent Addition: Add the degassed dioxane/water mixture to each flask to achieve a 0.1 M concentration of the limiting reagent.
-
Reaction: Heat both flasks to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour). The disappearance of the starting halide and the appearance of the coupled product will indicate reaction progress.
-
Workup & Purification: Upon completion (or after a set time, e.g., 8 hours), cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Compare the isolated yields and the time required for full conversion for both substrates.
Visualizing the Process
The experimental workflow and the fundamental catalytic cycle can be visualized to clarify the sequence of operations and the chemical transformations.
Caption: Experimental workflow for comparative Suzuki-Miyaura reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Practical Considerations: Cost vs. Reactivity
The primary advantage of 4-bromo-2-methoxy-5-methylpyridine is economic. Aryl bromides are generally less expensive and more stable than their corresponding iodides. This cost-benefit analysis is a critical factor in process chemistry and large-scale manufacturing. The decision to use the bromo-analogue necessitates investment in process optimization to identify more active catalyst systems (often proprietary and more expensive ligands) and potentially more demanding conditions (higher temperatures, longer reaction times) to achieve comparable results to the iodo-analogue.
Conclusion and Recommendation
From a chemical reactivity standpoint, This compound is the unequivocally superior substrate for palladium-catalyzed cross-coupling reactions. Its weaker C-I bond facilitates a more rapid and efficient oxidative addition, leading to faster reactions, milder conditions, and often higher yields with simpler catalytic systems.
However, the choice is not purely academic. For discovery chemistry and small-scale synthesis where speed and substrate scope are paramount, the iodo-compound is the preferred choice. For large-scale process development where cost is a major driver, the bromo-compound becomes a viable, albeit more challenging, alternative. Researchers opting for the bromide must be prepared to dedicate resources to catalyst screening and process optimization to unlock its synthetic potential. This guide serves as a foundational tool to make that strategic choice, grounded in the fundamental principles of chemical reactivity.
References
- Amatore, C., & Jutand, A. (2000). Role of dppf in the Mechanism of the Suzuki-Type Cross-Coupling Reaction. Organometallics, 19(16), 3029-3037.
- Hartwig, J. F. (2010).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
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Journal of Environmental Sciences. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. 21 Suppl 1:S124-6. Available at: [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
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A Comparative Guide to LC-MS Method Development for the Purity Analysis of 4-Iodo-2-methoxy-5-methylpyridine
This guide provides a comprehensive, in-depth approach to developing and validating a stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity analysis of 4-Iodo-2-methoxy-5-methylpyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our choices in established analytical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally similar compounds.
Introduction: The Analytical Challenge of this compound
This compound is a substituted pyridine derivative.[1][2] Its structure, featuring a halogenated aromatic ring, presents unique considerations for analytical method development.[3][4][5] The purity of such intermediates is a critical quality attribute in pharmaceutical development, as impurities can impact the safety and efficacy of the final drug product.[6][7] Therefore, a highly selective and sensitive analytical method is required to separate and quantify the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.[8][9]
LC-MS is the technique of choice for this application, coupling the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.[6][10] This guide will detail a systematic approach to developing a method that is not only fit for purpose but also validated to the rigorous standards of the International Council for Harmonisation (ICH).[11][12]
Strategic Method Development: A Multi-faceted Approach
A successful LC-MS method development strategy for this compound involves a systematic evaluation of chromatographic and mass spectrometric parameters. Our goal is to achieve optimal separation of the main component from all potential impurities while ensuring sensitive and specific detection.
Initial Assessment and Physicochemical Properties
Before embarking on experimental work, it is crucial to understand the physicochemical properties of this compound. A search of its chemical properties reveals a molecular formula of C7H8INO and a monoisotopic mass of approximately 248.96 Da.[3] This information is foundational for setting initial mass spectrometry parameters. The presence of an iodine atom is a key structural feature that will influence its chromatographic behavior and mass spectrometric fragmentation.[13][14]
Chromatographic Method Development
The primary objective of the chromatographic method is to achieve baseline separation of this compound from its impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile separation technique for pharmaceutical analysis and will be our starting point.[8]
The choice of stationary phase is critical for achieving the desired selectivity. A comparison of potential column chemistries is presented below:
| Column Chemistry | Principle of Separation | Advantages for this compound | Potential Disadvantages |
| C18 (Octadecyl Silane) | Primarily hydrophobic interactions. | Good retention for moderately polar compounds. Widely available and well-understood. | May exhibit tailing for basic compounds like pyridines. |
| C8 (Octyl Silane) | Less hydrophobic than C18. | Reduced retention, which can be beneficial if the analyte is strongly retained on C18. | Potentially lower resolution for complex mixtures. |
| Phenyl-Hexyl | Mixed-mode separation (hydrophobic and π-π interactions). | Enhanced selectivity for aromatic and halogenated compounds due to π-π interactions with the pyridine ring. | Can have different selectivity compared to C18, requiring more method development. |
| Embedded Polar Group (e.g., Polar-RP) | Hydrophobic interactions with a polar group embedded in the alkyl chain. | Improved peak shape for basic compounds by shielding residual silanols. Compatible with highly aqueous mobile phases. | May have lower hydrophobic retention than traditional C18. |
Rationale for Selection: For this compound, a Phenyl-Hexyl column is a logical first choice. The potential for π-π interactions with the pyridine ring offers an additional selectivity mechanism beyond simple hydrophobicity, which can be crucial for separating structurally similar impurities.
The mobile phase composition dictates the retention and elution of the analyte and its impurities.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for LC-MS applications due to its lower viscosity and higher elution strength.
-
Aqueous Phase and pH: The pH of the aqueous mobile phase is a critical parameter for controlling the retention of ionizable compounds. Since this compound has a basic pyridine nitrogen, adjusting the pH can significantly impact its retention and peak shape. A volatile buffer system is essential for compatibility with mass spectrometry. Ammonium acetate or ammonium formate are excellent choices.[15] A screening of pH values (e.g., 3.5, 5.0, and 6.5) should be performed to find the optimal separation.
Experimental Workflow for Chromatographic Optimization:
Caption: Chromatographic method development workflow.
Mass Spectrometric Method Development
The mass spectrometer provides the sensitivity and specificity required for impurity analysis.
Electrospray ionization (ESI) is the most suitable ionization technique for polar to moderately polar small molecules like this compound. It is a soft ionization technique that typically produces the protonated molecule [M+H]+.
Positive ion mode is the logical choice for this compound due to the presence of the basic pyridine nitrogen, which is readily protonated. Key parameters to optimize include:
-
Capillary Voltage: Affects the efficiency of ion formation.
-
Cone Voltage (or equivalent): Influences the transfer of ions from the source to the mass analyzer and can induce in-source fragmentation.
-
Source and Desolvation Temperatures: Crucial for efficient desolvation of the ESI droplets.
-
Gas Flows (Nebulizing and Drying Gases): Impact droplet formation and desolvation.
Rationale for Parameter Optimization: The goal is to maximize the signal intensity of the [M+H]+ ion for this compound while minimizing in-source fragmentation. A systematic approach, such as flow injection analysis of a standard solution while varying one parameter at a time, is recommended.
| Detection Mode | Description | Advantages | Disadvantages |
| Full Scan | The mass spectrometer scans a wide mass range, detecting all ions within that range. | Provides a complete mass spectrum, useful for identifying unknown impurities. | Lower sensitivity compared to SIM. |
| Selected Ion Monitoring (SIM) | The mass spectrometer is set to detect only a few specific m/z values. | Significantly higher sensitivity and selectivity for the target analytes. | Does not provide information on unknown impurities. |
Recommendation: For purity analysis, a combination of both modes is often ideal. A full scan method can be used for initial impurity profiling and identification, while a more sensitive SIM method can be developed for the quantitation of known impurities at trace levels.[10]
Method Validation: Ensuring Reliability and Robustness
Once an optimized LC-MS method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[11][16]
Validation Workflow:
Caption: ICH-compliant method validation workflow.
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12] | The peak for this compound should be free from any co-eluting peaks in the presence of impurities and degradants. Peak purity should be demonstrated. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[16] | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[12] | Recovery of 98.0% to 102.0% for the API at multiple concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively. | LOD: Signal-to-noise ratio of ≥ 3:1. LOQ: Signal-to-noise ratio of ≥ 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12] | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are varied slightly. |
Experimental Protocols
Proposed Final LC-MS Method
Liquid Chromatography:
-
Column: Phenyl-Hexyl, 2.7 µm, 3.0 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Full Scan Range: m/z 100-500
-
SIM Ion: m/z 249.97 ([M+H]+ for this compound)
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the method, a forced degradation study should be performed.[8][9]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: ICH-compliant photostability chamber for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.
Conclusion: A Robust Framework for Purity Analysis
This guide has outlined a comprehensive and scientifically-grounded approach to the development and validation of an LC-MS method for the purity analysis of this compound. By systematically evaluating chromatographic and mass spectrometric parameters and adhering to ICH validation guidelines, a reliable and robust method can be established. This ensures the accurate assessment of product quality, a cornerstone of pharmaceutical development and manufacturing. The principles and workflows described herein can be readily adapted for other pyridine derivatives and halogenated compounds.[17][18][19]
References
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International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). stability indicating by lc-ms method. Retrieved from [Link]
-
PubMed. (2021, December). Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020, August 28). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chromatography and Separation Techniques- Partitioning of Iodine in Solution. Retrieved from [Link]
-
Sisu@UT. (n.d.). Web course "LC-MS Method Validation" University of Tartu. Retrieved from [Link]
-
ResearchGate. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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PubChem. (n.d.). This compound (C7H8INO). Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
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Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Institutes of Health (NIH). (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019, March 29). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. Retrieved from [Link]
-
PubMed. (2012, November). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
PubMed. (1972, October 5). Separation of iodo compounds in serum by chromatography on Sephadex columns. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]
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A Comparative Guide to Synthetic Equivalents of 4-Iodo-2-methoxy-5-methylpyridine for C-C and C-N Bond Formation
For researchers, scientists, and drug development professionals, 4-iodo-2-methoxy-5-methylpyridine is a valuable heterocyclic building block, frequently employed in the synthesis of complex molecular architectures. Its primary utility lies in transition-metal-catalyzed cross-coupling reactions, where the carbon-iodine bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. However, reliance on a single iodinated precursor can introduce limitations related to cost, availability, and reactivity profiles. This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies, offering field-proven insights and experimental data to empower chemists in designing more efficient, flexible, and cost-effective synthetic routes.
The Principle of Substitution: Halogen and Pseudohalogen Alternatives at the C4-Position
The most direct alternatives to this compound involve replacing the iodine atom with other halogens (bromine, chlorine) or a pseudohalogen, such as a triflate group. The choice of leaving group is a critical determinant of reactivity in the oxidative addition step of most cross-coupling cycles, which is often rate-limiting.[1] The general reactivity trend for halogens is I > Br > Cl, a factor that directly influences the required reaction conditions, catalyst selection, and overall process economy.[1]
Aryl triflates, derived from phenols or their heterocyclic equivalents (pyridinols), are excellent electrophiles for cross-coupling and can exhibit reactivity surpassing that of iodides, often enabling milder reaction conditions.[2][3]
Data-Driven Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The table below summarizes the comparative performance of C4-substituted 2-methoxy-5-methylpyridine analogues when coupled with a generic arylboronic acid. This data, synthesized from established principles and literature on analogous systems, provides a clear framework for reagent selection.[1][2][4][5]
| Reagent (Leaving Group) | Relative Reactivity & Cost | Typical Catalyst System | Typical Conditions | General Yield Range | Causality and Experimental Rationale |
| 4-Iodo- | High Reactivity / High Cost | Pd(PPh₃)₄ or PdCl₂(dppf) | 80-100 °C, 2-12 h | 85-95% | The weak C-I bond facilitates rapid oxidative addition to the Pd(0) center, allowing for a broad range of catalysts and milder conditions.[1] |
| 4-Bromo- | Medium Reactivity / Medium Cost | Pd(PPh₃)₄ or Pd(OAc)₂/Buchwald Ligands | 85-110 °C, 12-24 h | 80-95% | A robust and economical workhorse. The stronger C-Br bond requires slightly more forcing conditions or more active catalysts compared to the iodide.[4][6][7] |
| 4-Chloro- | Low Reactivity / Low Cost | Pd(OAc)₂ or Pd₂(dba)₃ + Bulky Ligands (e.g., SPhos, XPhos) | 100-120 °C, 12-48 h | 70-90% | The most cost-effective option, but the strength of the C-Cl bond necessitates highly active, electron-rich catalyst systems to achieve efficient oxidative addition.[8][9] |
| 4-Triflate- | Very High Reactivity / High Cost (Precursor) | Pd(OAc)₂/PCy₃ or PdCl₂(dppf) | 25-80 °C, 1-4 h | 85-98% | The triflate is an outstanding leaving group, enabling rapid reactions, often at room temperature.[2][3] It is synthesized from the corresponding pyridinol. |
Experimental Workflow: Cross-Coupling Reactions
The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions, emphasizing the interchangeability of the C4-substituent.
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
Strategic Alternatives: De Novo Synthesis and Directed Metalation
Beyond direct analogues, alternative strategies involve constructing the substituted pyridine ring from the ground up or using C-H activation techniques. These methods offer greater flexibility but require a departure from the established cross-coupling route.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic tool that uses a directing metalation group (DMG) to guide a strong organolithium base to deprotonate an adjacent C-H bond, creating a nucleophilic center for reaction with an electrophile.[10][11] Common DMGs include methoxy groups, amides, and carbamates.[12][13]
For the target scaffold, 2-methoxy-5-methylpyridine, the 2-methoxy group is a potent DMG. However, it exclusively directs lithiation to the C3 position, not the desired C4 position. Therefore, a DoM strategy to functionalize the C4 position would necessitate a different starting material, such as a pyridine bearing a DMG at the C3 or C5 position. While not a direct replacement strategy for this compound, understanding DoM is crucial for any scientist working on pyridine functionalization as it offers a halogen-free pathway to substituted heterocycles.[12][14]
Caption: The logical pathway of a Directed ortho-Metalation (DoM) reaction.
De Novo Pyridine Synthesis
Building the pyridine ring from acyclic precursors offers the highest degree of flexibility. Classic methods like the Hantzsch, Bohlmann-Rahtz, or Guareschi-Thorpe syntheses allow for the strategic placement of various substituents from simple starting materials.[15][16] For instance, the Bohlmann-Rahtz synthesis condenses an enamine with an ethynylketone, providing a versatile entry to polysubstituted pyridines.[15] While requiring more extensive route development, this approach can ultimately be more efficient for producing highly functionalized targets by avoiding multiple functional group interconversion steps on a pre-formed ring.
Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, detailed methodologies. The following protocols provide self-validating systems for key transformations discussed in this guide.
Protocol 1: Suzuki-Miyaura Coupling using 4-Bromo-2-methoxy-5-methylpyridine
This protocol details a typical Suzuki-Miyaura coupling, a robust method for forming a C-C bond at the C4 position using the bromo-analogue.
Materials:
-
4-Bromo-2-methoxy-5-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Schlenk flask, magnetic stirrer, condenser
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-bromo-2-methoxy-5-methylpyridine, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[1]
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Preparation of 4-Triflate-2-methoxy-5-methylpyridine
This protocol describes the synthesis of the highly reactive triflate precursor from its corresponding pyridinol, which exists in tautomeric equilibrium with the pyridone form (2-hydroxy-5-methylpyridine).[17][18]
Materials:
-
2-Hydroxy-5-methylpyridine (1.0 equiv)
-
Pyridine, anhydrous (1.2 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere, dissolve 2-hydroxy-5-methylpyridine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride dropwise to the stirring solution. An exotherm may be observed.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude triflate can often be used directly in the subsequent coupling step or purified by column chromatography if necessary.
Conclusion
The selection of a synthetic equivalent for this compound is a strategic decision that balances reactivity, cost, and the overall synthetic plan.
-
Direct Halogen/Pseudohalogen Analogues (Br, Cl, OTf) serve as "drop-in" replacements that primarily require adjustments to cross-coupling conditions and catalyst systems. The bromo-derivative offers a pragmatic balance of cost and reactivity, while the triflate provides the highest reactivity for sensitive substrates, and the chloro-derivative presents the most economical, albeit challenging, option.
-
Strategic Alternatives (DoM, De Novo Synthesis) represent a paradigm shift in the synthetic approach. While not direct replacements, these methods provide unparalleled flexibility for constructing highly substituted pyridine cores from the ground up, potentially circumventing the need for late-stage functionalization and offering novel pathways to complex targets.
By understanding the causality behind the reactivity of each alternative and leveraging the detailed protocols provided, researchers can make informed decisions to optimize their synthetic endeavors, enhancing both efficiency and innovation.
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- ResearchG
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- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
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- PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888.
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- FooDB. (n.d.). Showing Compound 2-Methoxy-5-methylpyrazine (FDB019838).
- The Good Scents Company. (n.d.). 2-methoxy-5-methyl pyrazine, 2882-22-6.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions.
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A Comparative Guide to the Structural Validation of 4-Iodo-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Unambiguous Structure Determination
In the landscape of drug discovery and development, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. For a molecule like 4-iodo-2-methoxy-5-methylpyridine, which serves as a crucial building block, any ambiguity in its atomic arrangement can lead to significant downstream consequences, including altered biological activity and unforeseen toxicity. Therefore, rigorous structural validation is not merely a procedural step but a critical scientific necessity.
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the three-dimensional structure of a molecule.[1][2] It provides direct evidence of atomic positions, bond lengths, and bond angles, offering an unambiguous depiction of the molecular architecture.[1][3] This guide will delve into the practical application of SCXRD for validating the structure of this compound and compare its outputs with those from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a holistic view of a robust validation strategy.
Section 1: Definitive Structure by Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail into the atomic arrangement of a crystalline solid.[1] The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice.[4] By analyzing the pattern of diffracted X-rays, scientists can construct a three-dimensional model of the molecule with exceptional precision.[5]
The Crystallization Challenge: From Molecule to Crystal
The primary bottleneck in SCXRD is often the growth of a high-quality single crystal.[6][7] This process requires bringing a supersaturated solution of the compound to a state where nucleation and slow crystal growth can occur.[8] The choice of solvent and crystallization technique is paramount and often requires empirical screening.
-
Solvent Screening: Begin by assessing the solubility of this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetone). The ideal solvent will exhibit moderate solubility, allowing for the creation of a supersaturated solution upon cooling or slow evaporation.
-
Slow Evaporation Method:
-
Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a suitable solvent (e.g., dichloromethane) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.[9]
-
Monitor the vial for the formation of well-defined, single crystals.
-
-
Vapor Diffusion Method:
-
Prepare a saturated solution of the compound in a good solvent (e.g., dichloromethane) in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane).
-
The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[9]
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a mounted loop and immediately cool them in a stream of cold nitrogen gas to prevent solvent loss and preserve the crystal quality.[4]
Data Collection and Structure Refinement
Once a suitable crystal is mounted on the diffractometer, a beam of X-rays is directed at it. The crystal is rotated, and the diffraction pattern is recorded by a detector.[1] This data is then processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
Caption: Workflow of a single-crystal X-ray diffraction experiment.
Crystallographic Data for this compound
The following table summarizes the expected crystallographic data for this compound based on a successful structure determination.
| Parameter | Value |
| Chemical Formula | C₇H₈INO |
| Formula Weight | 249.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | < 5 |
| Goodness-of-fit | ~1 |
Note: The cell parameters (a, b, c, β) and volume are specific to the crystal being analyzed and would be determined during the experiment.
The low R-factor and a goodness-of-fit value close to 1 would indicate a high-quality structural model that accurately represents the experimental data.[10]
Section 2: Orthogonal Validation by Spectroscopic Methods
While SCXRD provides the ultimate structural proof, spectroscopic techniques like NMR and Mass Spectrometry are indispensable for routine characterization, purity assessment, and providing complementary structural information.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[13] For pyridine derivatives, the chemical shifts of the aromatic protons are characteristic and influenced by the substituents on the ring.[14]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Protons on the pyridine ring are expected to appear in the downfield region (δ 7-9 ppm).[15] The methoxy and methyl protons will appear as singlets in the upfield region.
-
Acquire a ¹³C NMR spectrum. The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the nitrogen and iodo substituents.[13]
-
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[16]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (Pyridine-H) | ~7.5 - 8.5 | Singlet |
| ¹H (Pyridine-H) | ~7.0 - 8.0 | Singlet |
| ¹H (-OCH₃) | ~3.9 | Singlet |
| ¹H (-CH₃) | ~2.3 | Singlet |
| ¹³C (C-I) | Value | - |
| ¹³C (C-OCH₃) | Value | - |
| ¹³C (Pyridine) | Values | - |
| ¹³C (-CH₃) | Value | - |
Note: Precise chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a powerful tool for determining the molecular weight and elemental composition of a compound.[17] For halogenated compounds, the isotopic pattern can be particularly informative.[18]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.[11]
-
Mass Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) to obtain an accurate mass measurement.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 249.9723 | Value |
| [M+Na]⁺ | 271.9543 | Value |
The presence of iodine (¹²⁷I, 100% natural abundance) will result in a single, distinct molecular ion peak. The high-resolution measurement allows for the determination of the elemental formula, confirming the presence of one iodine atom.
Section 3: A Comparative Analysis
The following diagram illustrates the logical flow for comparing these analytical techniques for the structural validation of this compound.
Caption: Comparison of analytical techniques for structural validation.
| Technique | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Provides an unambiguous 3D structure, including bond lengths, angles, and absolute stereochemistry.[1][3] | Requires a high-quality single crystal, which can be challenging to obtain.[6] |
| NMR Spectroscopy | Excellent for determining the connectivity and chemical environment of atoms in solution.[13] | Provides information on relative, not absolute, stereochemistry. Can be complex for molecules with overlapping signals. |
| Mass Spectrometry | Highly sensitive for determining molecular weight and elemental formula.[17] | Provides no information on connectivity or stereochemistry. |
Conclusion
The definitive structural validation of this compound is best achieved through a multi-faceted approach. Single-crystal X-ray crystallography provides the unequivocal three-dimensional structure, serving as the ultimate arbiter of its atomic arrangement. This "gold standard" data, when corroborated by the connectivity and molecular formula information from NMR spectroscopy and mass spectrometry, respectively, constitutes a robust and irrefutable validation package. This comprehensive characterization is essential for ensuring the quality and reliability of this important synthetic intermediate in the rigorous context of pharmaceutical research and development.
References
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Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2244–2263. [Link]
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LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 10), 1443–1450. [Link]
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Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2244-2263. [Link]
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BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like?[Link]
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ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine, through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface. [Link]
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Rayner, P. J., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(7), 626-633. [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
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Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
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LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of 4-Iodo-2-methoxy-5-methylpyridine
Introduction: The Strategic Importance of the Substituted Pyridine Motif
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active compounds. The target of our study, 4-iodo-2-methoxy-5-methylpyridine, is a versatile building block, offering a highly reactive C(sp²)-I bond that serves as a prime handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation.
The efficiency of these transformations hinges on the selection of an optimal palladium catalyst system. The choice of palladium source (precursor), and more critically, the ancillary ligand, dictates reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of various palladium catalyst systems for the coupling of this compound, moving from classical catalysts to state-of-the-art precatalysts. Our objective is to equip researchers with the rationale and practical data needed to make informed decisions for their synthetic campaigns.
Pillar 1: The Mechanistic Foundation of Palladium Cross-Coupling
All palladium-catalyzed cross-coupling reactions discussed herein operate via a common catalytic cycle, which begins with a catalytically active Pd(0) species.[1][2][3] Understanding this cycle is fundamental to troubleshooting reactions and rationalizing catalyst choice.
The cycle consists of three key elementary steps:
-
Oxidative Addition: The cycle initiates when the C-I bond of the pyridine electrophile adds across the coordinatively unsaturated 14-electron Pd(0) center. This forms a square planar Pd(II) intermediate. The rate of this step is highly dependent on the electron density of the palladium center and the nature of the leaving group (I > Br > Cl > OTf).[1]
-
Transmetalation (for Suzuki Coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki-Miyaura reaction, a nucleophilic organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.[2]
-
In the Buchwald-Hartwig Amination , the amine substrate coordinates to the Pd(II) center. Subsequent deprotonation by a base forms a palladium-amido complex.[4][5]
-
-
Reductive Elimination: This final, irreversible step forms the new C-C or C-N bond, yielding the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]
The ligand's role is paramount. Bulky, electron-rich ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos), accelerate both the oxidative addition and the final reductive elimination steps, leading to higher catalyst turnover and enabling the coupling of more challenging substrates.[2][6][7]
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Pillar 2: A Comparative Study of Catalyst Systems
The choice of catalyst is a balance between activity, stability, cost, and ease of use. For a substrate like this compound, the C-I bond is highly reactive, making it an excellent candidate for a wide range of catalyst systems. The primary challenge often lies in achieving high yields with complex coupling partners under mild conditions.
Scenario 1: Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. We compare three classes of catalyst systems for the coupling of our target pyridine with 4-fluorophenylboronic acid. The data presented is based on established performance for analogous iodopyridine substrates.[1]
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Causality & Field Insights |
| Classical | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 16 | 75-85 | Baseline Performance: This Pd(0) source is effective but requires higher temperatures and longer times. Prone to ligand dissociation and catalyst decomposition, limiting its efficiency for challenging substrates. |
| Modern Ligand | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 80 | 4 | >95 | Enhanced Activity: The bulky, electron-rich SPhos ligand accelerates reductive elimination. Using a Pd(II) source requires in-situ reduction, but the ligand's efficacy allows for lower catalyst loading and milder conditions.[8][9] |
| Precatalyst | XPhos Pd G3 (1.5) | - | K₃PO₄ | 1,4-Dioxane | 60 | 1 | >98 | Superior Efficiency & Reliability: The precatalyst ensures a 1:1 Pd:Ligand ratio and generates the active Pd(0) species cleanly and rapidly. This is ideal for sensitive substrates, minimizing side reactions and enabling very short reaction times.[10] |
Scenario 2: Buchwald-Hartwig Amination with Morpholine
Forming C-N bonds with heterocyclic amines is crucial for medicinal chemistry. Here, we compare catalyst systems for the amination of our target pyridine with morpholine.
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Causality & Field Insights |
| Classic/Bidentate | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12 | 80-90 | Good for Iodides: Bidentate ligands like BINAP prevent the formation of unreactive palladium dimers, which can be an issue with aryl iodides.[4] However, strong bases and high temperatures are often required. |
| Modern Ligand | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ | t-Amyl Alcohol | 100 | 3 | >96 | Broad Scope: XPhos is a highly general and effective ligand for C-N coupling, tolerating a wide range of amines and aryl halides.[11] Its steric bulk facilitates the crucial C-N reductive elimination step. |
| Precatalyst | XPhos Pd G4 (1.5) | - | K₃PO₄ | t-Amyl Alcohol | 80 | 1 | >97 | Peak Performance: The G4 precatalyst offers high stability and activity, allowing for lower temperatures and rapid conversions.[12] This system is particularly advantageous for minimizing degradation of sensitive starting materials or products. |
Pillar 3: Self-Validating Experimental Protocols
The following protocols are generalized but robust starting points for optimization. Successful execution relies on maintaining an inert atmosphere to protect the Pd(0) species from oxygen.
Experimental Workflow Diagram
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized for a modern ligand or precatalyst system.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) or the palladacycle precatalyst (e.g., XPhos Pd G3, 1.5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add the appropriate volume of degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a desired concentration (e.g., 0.1 M).
-
Reaction: Place the flask in a preheated oil bath at the target temperature (e.g., 60-80 °C) and stir vigorously for the specified time (e.g., 1-4 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., XPhos) or the palladacycle precatalyst (e.g., XPhos Pd G4, 1.5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Add the degassed solvent (e.g., t-amyl alcohol) followed by the amine (e.g., morpholine, 1.2 equiv) via syringe.
-
Reaction & Monitoring: Heat the mixture in a preheated oil bath (e.g., 80-100 °C) and monitor to completion by TLC or LC-MS.
-
Work-up & Purification: Follow steps 7 and 8 from the Suzuki-Miyaura protocol, using appropriate solvents for extraction and chromatography.
Conclusion and Authoritative Recommendations
For the coupling of this compound, the reactivity of the C-I bond provides flexibility in catalyst choice. However, for achieving the highest efficiency, reproducibility, and scope, modern catalyst systems are unequivocally superior.
-
For General-Purpose, High-Yield Suzuki Couplings: A system of Pd(OAc)₂ with SPhos offers a cost-effective and highly active solution.[8]
-
For Ultimate Performance, Speed, and Sensitive Substrates (Suzuki & Buchwald-Hartwig): The use of a third or fourth-generation palladacycle, such as XPhos Pd G3 or G4 , is the gold standard.[12] These precatalysts provide rapid, clean activation and deliver consistently high yields under mild conditions, justifying their higher initial cost through improved outcomes and reduced optimization time.
-
For C-N Couplings: While classic bidentate ligands are viable, the bulky monophosphine ligands like XPhos paired with a Pd(II) source or as a precatalyst offer a broader substrate scope and greater reliability.[4][11]
By understanding the underlying mechanism and leveraging the advancements in ligand and precatalyst design, researchers can confidently and efficiently incorporate the valuable this compound scaffold into complex molecular architectures.
References
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC). URL: [Link]
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Palladium-catalyzed cross-coupling reactions. Fiveable. URL: [Link]
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Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. URL: [Link]
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Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. URL: [Link]
-
A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. ResearchGate. URL: [Link]
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Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. URL: [Link]
-
XPhos. Wikipedia. URL: [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (PMC). URL: [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Institutes of Health (PMC). URL: [Link]
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Buchwald–Hartwig amination. Wikipedia. URL: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. URL: [Link]
-
Suzuki cross-coupling of arylboronic acids with compound 2. ResearchGate. URL: [Link]
-
Heck Coupling. Royal Society of Chemistry. URL: [Link]
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute. URL: [Link]
-
Heck Reaction. Organic Chemistry Portal. URL: [Link]
-
Heck Reaction—State of the Art. MDPI. URL: [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. National Institutes of Health (PMC). URL: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Institutes of Health (PMC). URL: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL: [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ODU Digital Commons. URL: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. URL: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. URL: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: [Link]
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A Cost-Benefit Analysis of 4-Iodo-2-methoxy-5-methylpyridine in Large-Scale Synthesis: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision point that profoundly impacts process efficiency, cost-effectiveness, and overall project timelines. Substituted pyridines are ubiquitous scaffolds in a vast array of clinically significant molecules. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Iodo-2-methoxy-5-methylpyridine in large-scale synthesis, offering a direct comparison with its bromo- and chloro-analogs. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower researchers, scientists, and drug development professionals in making informed strategic decisions.
Executive Summary: The Reactivity vs. Cost Paradigm
The core of this analysis lies in the trade-off between the higher initial cost of this compound and the downstream economic and efficiency benefits derived from its superior reactivity. While iodo-aromatics are generally more expensive on a per-kilogram basis than their bromo and chloro counterparts, their enhanced performance in pivotal cross-coupling reactions can lead to significant overall cost savings in a large-scale manufacturing setting. This guide will dissect this paradigm by examining the cost of starting materials, process efficiency in a model Suzuki-Miyaura coupling, and the often-overlooked costs associated with waste management and safety.
I. The Halogen Dance: A Comparative Look at Starting Material Synthesis and Cost
The economic viability of any intermediate is intrinsically linked to the cost and efficiency of its own synthesis. For the 4-halo-2-methoxy-5-methylpyridine series, a common industrial approach involves the halogenation of a suitable pyridine precursor.
A. Synthetic Pathways and Starting Material Cost Estimation
A plausible and industrially scalable route to the 4-halo-2-methoxy-5-methylpyridines could start from a common intermediate such as 2-methoxy-5-methyl-4-aminopyridine. The introduction of the halogen at the 4-position can be achieved via a Sandmeyer-type reaction.
The cost of the final halogenated pyridine is influenced by the price of the halogenating agent and the efficiency of the reaction. Iodine is significantly more expensive than bromine and chlorine, which directly translates to a higher initial cost for the iodo-pyridine.
Table 1: Estimated Relative Cost of Starting Materials
| Compound | Estimated Relative Cost per Mole | Key Cost Drivers |
| 4-Chloro-2-methoxy-5-methylpyridine | 1.0x | Low cost of chlorinating agents. |
| 4-Bromo-2-methoxy-5-methylpyridine | 1.5x - 2.5x | Higher cost of bromine-containing reagents.[1] |
| This compound | 4.0x - 6.0x | High cost of iodine and iodinating agents.[2] |
Note: These are estimations for large-scale manufacturing and can vary based on market conditions and synthetic routes.
II. Performance in Action: A Suzuki-Miyaura Cross-Coupling Case Study
To quantify the benefits of using the iodo-substituted pyridine, we will analyze a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation in the pharmaceutical industry.
Reaction Scheme:
The enhanced reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a well-established principle in organic chemistry. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
This difference in reactivity translates to tangible process advantages:
-
Lower Catalyst Loading: The higher reactivity of the iodo-compound often allows for significantly lower concentrations of the expensive palladium catalyst to achieve the same conversion rate.
-
Milder Reaction Conditions: Reactions with iodo-pyridines can frequently be run at lower temperatures and for shorter durations, reducing energy consumption and increasing reactor throughput.
-
Higher Yields and Purity: The enhanced reactivity and selectivity often lead to higher product yields and cleaner reaction profiles, simplifying downstream purification processes and reducing solvent usage and waste generation.
Table 2: Comparative Performance in a Large-Scale Suzuki-Miyaura Coupling
| Parameter | 4-Chloro-analog | 4-Bromo-analog | 4-Iodo-analog |
| Reaction Time | 12 - 24 hours | 6 - 12 hours | 2 - 6 hours |
| Reaction Temperature | 100 - 120 °C | 80 - 100 °C | 60 - 80 °C |
| Typical Pd Catalyst Loading | 1 - 3 mol% | 0.5 - 1.5 mol% | 0.1 - 0.5 mol% |
| Typical Yield | 70 - 85% | 85 - 95% | >95% |
| Process Mass Intensity (PMI) | High | Moderate | Low |
Note: Data is representative and can vary based on the specific arylboronic acid and optimized reaction conditions.
III. The Hidden Costs: Waste Management and Safety
A comprehensive cost-benefit analysis must extend beyond the initial reagent and process costs to include the financial implications of waste disposal and safety protocols.
A. Waste Management
The disposal of halogenated organic waste is a significant environmental and financial consideration in the pharmaceutical industry.[3][4][5][6] While all halogenated waste requires careful handling, the specific halogen can influence the cost and complexity of disposal.
-
Iodinated Waste: Iodine is a valuable element, and while recovery from waste streams is possible, it is often not economically viable for the quantities generated in typical pharmaceutical campaigns. The higher molecular weight of iodine also means that for the same molar amount of waste, the mass is greater.
-
Brominated and Chlorinated Waste: These waste streams are more common, and established disposal protocols are in place. However, the incineration of halogenated waste can lead to the formation of acidic gases (HCl, HBr) that require scrubbers, adding to the operational cost of disposal.
B. Safety and Handling
While all chemical reagents require careful handling, there are no significantly different safety protocols for the large-scale use of iodo-, bromo-, or chloro-aromatic compounds that would substantially alter the cost analysis. Standard personal protective equipment and engineering controls are required for all three.
IV. Experimental Protocols
A. Representative Synthesis of 4-Bromo-2-methoxypyridine via Sandmeyer Reaction
This protocol is adapted from established procedures for the synthesis of halopyridines.[1]
-
Diazotization: To a cooled (-10 °C) solution of 2-methoxy-4-aminopyridine (1.0 eq) in 48% hydrobromic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 0 °C.
-
Bromination: The cold diazonium salt solution is then slowly added to a solution of copper(I) bromide (0.2 eq) in hydrobromic acid.
-
Work-up and Isolation: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. After cooling, the mixture is neutralized with a base and extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 4-Bromo-2-methoxypyridine is purified by vacuum distillation or column chromatography to achieve the desired purity. A typical yield for this process is around 95%.[1]
B. Representative Large-Scale Suzuki-Miyaura Coupling
-
Reaction Setup: A suitable reactor is charged with 4-halo-2-methoxy-5-methylpyridine (1.0 eq), the arylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system such as toluene/water or dioxane/water.
-
Inerting: The reactor is purged with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄ or a more active Buchwald-type pre-catalyst) is added under an inert atmosphere. The amount of catalyst will vary according to the halide as indicated in Table 2.
-
Reaction: The mixture is heated to the desired temperature and monitored for completion by HPLC or GC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final 4-aryl-2-methoxy-5-methylpyridine.
V. Conclusion and Recommendations
The decision to use this compound in large-scale synthesis is a strategic one that requires a holistic view of the entire manufacturing process.
Recommendations:
-
For early-stage development and projects where speed is paramount: The higher reactivity of this compound can significantly accelerate timelines by reducing reaction optimization and enabling faster synthesis of initial batches of the target molecule. In this context, the higher material cost is often justified by the faster path to key milestones.
-
For cost-sensitive, large-scale manufacturing of established products: A thorough process cost model should be developed. If the savings from reduced catalyst loading, shorter cycle times, and simplified purification outweigh the higher initial cost of the iodo-compound, it remains the superior choice.
-
When subsequent functionalization is required: The bromo- and chloro-analogs may be considered if the synthetic route involves selective, sequential cross-couplings, where the different reactivities of the halogens can be exploited.
References
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SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]
- Do Thi, H. T., Fozer, D., & Toth, A. J. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Journal of Environmental Management, 345, 118593.
- U.S. Environmental Protection Agency. (1976).
- The Pharma Innovation Journal. (2017). An overview of waste management in pharmaceutical industry.
- Lipshutz, B. H., et al. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science.
- Eureka. (n.d.).
- Benchchem. (2025). A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions.
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ChemBK. (2024). 4-Iodo-2-methoxypyridine. Retrieved from [Link]
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- ResearchGate. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
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- Benchchem. (n.d.).
- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
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- Arborpharmchem. (2024). APIs Intermediates Impact on the Cost of Drug Production.
- ResearchGate. (n.d.). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview.
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- Organic Syntheses. (n.d.). Procedure.
- Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- IMARC Group. (n.d.). Active Pharmaceutical Ingredients Cost Model: Breaking Down the Economics of Drug Manufacturing.
- SlideShare. (n.d.). HALOGINATION PHARMACEUTICAL PROCESS CHEMISTRY.pptx.
- PubMed. (2022).
- ResearchGate. (n.d.). Chlorine, bromine, and iodine production: proportional comparison....
- ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- PubMed. (n.d.).
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A Comparative Guide to Certified Analytical Standards of 4-Iodo-2-methoxy-5-methylpyridine: Establishing a Metrologically Sound Reference
This guide provides an in-depth technical comparison of a rigorously characterized, or "certified," analytical standard of 4-Iodo-2-methoxy-5-methylpyridine against a standard commercial high-purity grade. For researchers, scientists, and drug development professionals, the integrity of an analytical standard is the bedrock of accurate quantification, impurity profiling, and, ultimately, the safety and efficacy of a therapeutic agent. This document moves beyond a simple product-to-product comparison to detail the scientific principles and experimental workflows required to establish a metrologically traceable certified reference material.
The Critical Role of Certified Analytical Standards
In the landscape of pharmaceutical development, an analytical standard is not merely a high-purity chemical. A Certified Reference Material (CRM) is a substance for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1] The absence of such a well-characterized standard for a key intermediate like this compound can introduce significant uncertainty into analytical measurements, impacting everything from reaction yield calculations to impurity quantification in the final active pharmaceutical ingredient (API).
This guide, therefore, will delineate the comprehensive characterization of a candidate batch of this compound to elevate it to the status of a certified analytical standard. We will then compare the data-rich profile of this "in-house certified" standard with the typical information provided for a commercially available high-purity grade.
The Certification Workflow: A Multi-Pronged Analytical Approach
The journey from a high-purity chemical to a certified analytical standard is a rigorous one, involving a battery of orthogonal analytical techniques to ensure identity, purity, and stability. Each step in the process is designed to provide a piece of the puzzle, culminating in a comprehensive understanding of the material.
Caption: Workflow for the characterization and certification of an analytical standard.
Experimental Protocols and Comparative Data
Herein, we detail the key experimental protocols that form the basis of certification and present a comparative table summarizing the expected findings for a certified standard versus a commercial high-purity grade.
Identity Confirmation
Before any quantitative analysis, the unequivocal confirmation of the chemical structure is paramount.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's structure. The chemical shifts, coupling constants, and integration of the proton signals must be consistent with the structure of this compound.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be used to determine the accurate mass of the molecular ion, which should be within a narrow tolerance (e.g., <5 ppm) of the theoretical mass.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule, serving as an additional confirmatory test.
Purity and Impurity Assessment
This is the most extensive part of the characterization, employing multiple techniques to quantify the main component and any impurities.
HPLC-UV is a cornerstone for assessing the purity of non-volatile organic compounds.[2]
Experimental Protocol: HPLC-UV
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : Determined by UV-Vis spectrophotometry, likely around the λmax of the compound.
-
Sample Preparation : Accurately weigh and dissolve the standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis : Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.
qNMR is a primary ratio method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[3][4] It provides a direct measurement of the molar quantity of the analyte.
Experimental Protocol: qNMR
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation : Accurately weigh the candidate standard and the internal standard into an NMR tube and dissolve in a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition : Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing : Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation : The purity is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
LC-MS is a powerful technique for the identification and quantification of trace-level impurities.[5][6][7]
Experimental Protocol: LC-MS
-
Instrumentation : An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions : Similar to the HPLC-UV method to ensure separation of impurities.
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is likely suitable for this compound.
-
Data Acquisition : Acquire full scan MS and tandem MS (MS/MS) data to aid in the structural elucidation of any detected impurities.
Caption: Experimental workflow for HPLC-UV purity analysis.
Residual solvents from the manufacturing process must be identified and quantified as they can have toxicological effects.[8][9]
Experimental Protocol: GC-HS
-
Instrumentation : A GC system with a flame ionization detector (FID) and a headspace autosampler.
-
Column : A column suitable for volatile organic compounds (e.g., a wax-based or mid-polarity column).
-
Sample Preparation : Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
-
Headspace Conditions : Incubate the vial at an elevated temperature to allow volatile solvents to partition into the headspace.
-
Analysis : Inject an aliquot of the headspace into the GC for separation and quantification against a standard mixture of expected residual solvents.
Water is a common impurity that must be accurately quantified. Karl Fischer titration is the gold standard for this measurement.[10][11][12]
Experimental Protocol: Karl Fischer Titration
-
Instrumentation : A coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation : Accurately weigh the sample and introduce it into the titration cell.
-
Titration : The instrument automatically titrates the sample with the Karl Fischer reagent until all the water has reacted.
-
Calculation : The water content is calculated based on the amount of reagent consumed.
Stability Studies
A certified standard must have a defined shelf-life. Stability studies are performed under various conditions to assess the degradation of the material over time.[13][14][15]
Experimental Protocol: Stability Study
-
Storage Conditions : Store aliquots of the standard under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions. Photostability testing should also be conducted according to ICH Q1B guidelines.[16]
-
Time Points : Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months).
-
Analysis : At each time point, perform HPLC-UV analysis to determine the purity and identify any degradation products.
Comparative Data Summary
The following table illustrates the difference in the level of characterization between a certified analytical standard and a typical commercial high-purity grade of this compound.
| Parameter | Certified Analytical Standard | Commercial High-Purity Grade |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, HRMS, FTIR. | Typically confirmed by ¹H NMR. |
| Purity (by HPLC) | >99.5% (with all impurities identified and quantified if >0.05%). | >98% (impurities may not be identified). |
| Absolute Purity (by qNMR) | Assigned value with uncertainty (e.g., 99.8% ± 0.2%). | Not typically provided. |
| Water Content | Quantified by Karl Fischer (e.g., 0.15%). | Not typically specified or "dried". |
| Residual Solvents | Quantified by GC-HS (e.g., <0.1% total). | May not be specified. |
| Inorganic Impurities | Determined by sulfated ash (e.g., <0.1%). | Not typically specified. |
| Stability | Data available to support a defined shelf-life and storage conditions. | No stability data provided. |
| Certificate of Analysis | Comprehensive document with all characterization data and traceability statement. | Basic document with purity by one method. |
Conclusion and Recommendations
The choice between a commercial high-purity grade and a certified analytical standard of this compound depends on the criticality of the application. For early-stage research and development, a high-purity grade may suffice. However, for pivotal studies, regulatory submissions, and quality control applications where accuracy and traceability are paramount, the use of a certified analytical standard is indispensable.
The rigorous, multi-faceted analytical approach outlined in this guide provides a framework for establishing such a standard. By investing in this level of characterization, researchers and drug developers can have a high degree of confidence in their analytical results, ensuring the quality and safety of their products. When a certified standard is not commercially available, it is incumbent upon the user to perform a thorough in-house characterization to establish a well-defined reference material.
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Quantitative NMR as a Versatile Tool for the Reference Material Preparation . (2021). Molecules. Available at: [Link]
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Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing . Agilent Technologies. Available at: [Link]
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Analytical Techniques for Reference Standard Characterization . (2025). ResolveMass Laboratories Inc. Available at: [Link]
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LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System . LabRulez LCMS. Available at: [Link]
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Water Determination by Karl Fischer Titration . Honeywell. Available at: [Link]
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Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization . (2020). Journal of Mass Spectrometry. Available at: [Link]
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Karl Fischer Titration Guide for Water (Moisture) Determination . Mettler Toledo. Available at: [Link]
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Gas Chromatography HS-GC-FID: Analysis of Residual Solvents According to USP 467 . (2025). LCGC International. Available at: [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA . (2025). LinkedIn. Available at: [Link]
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Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination . (2023). Journal of Pharmaceutical Negative Results. Available at: [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology . (2020). Chemical and Pharmaceutical Bulletin. Available at: [Link]
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SDFCL's - Gas Chromatography-Headspace (GC-HS) Analysis: High-Purity Solvents for Residual Solvent Detection . Sdfine. Available at: [Link]
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Karl Fischer Titration: The Gold Standard For Water Content Analysis . GMP Insiders. Available at: [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . (2025). Patsnap Eureka. Available at: [Link]
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Reference Standards Guide . Scribd. Available at: [Link]
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Water Determination (Karl Fischer Method) . Japanese Pharmacopoeia. Available at: [Link]
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Purity by Absolute qNMR Instructions . University of Illinois. Available at: [Link]
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Guidelines for the Selection and Use of Reference Materials . ILAC. Available at: [Link]
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Certified Reference Materials a few guidelines . (2018). ResearchGate. Available at: [Link]
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Reference Standard Preparation & Characterization . Creative Biolabs. Available at: [Link]
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Reference-Standard Material Qualification . (2009). Pharmaceutical Technology. Available at: [Link]
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Headspace GC method for residual solvents analysis in pharmaceutical products . (2023). Separation Science. Available at: [Link]
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Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances . World Health Organization (WHO). Available at: [Link]
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Residual Solvent Testing Methods . (2025). ResolveMass Laboratories Inc. Available at: [Link]
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Guidelines For The Selection and Use of Certified Reference Materials . Scribd. Available at: [Link]
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Certified reference materials . Wikipedia. Available at: [Link]
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Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements . NIST. Available at: [Link]
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Standardized Protocol for Method Validation/Verification Standard Operating Procedure . Texas Department of State Health Services. Available at: [Link]
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Scientific Standards & Methods . AOAC INTERNATIONAL. Available at: [Link]
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How Do You Prepare Reference Standards and Solutions? . (2015). Spectroscopy Online. Available at: [Link]
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ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT . ASEAN. Available at: [Link]
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Protocol for EPA Approval of New Methods for Organic and Inorganic Analytes in Wastewater and Drinking Water . U.S. Environmental Protection Agency. Available at: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . ICH. Available at: [Link]
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Guidance for Industry #5 - Drug Stability Guidelines . (1986). U.S. Food and Drug Administration. Available at: [Link]
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Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms . Pan American Health Organization (PAHO). Available at: [Link]
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- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. hpst.cz [hpst.cz]
- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 10. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 11. mt.com [mt.com]
- 12. gmpinsiders.com [gmpinsiders.com]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
Navigating Cross-Coupling Reactions: A Comparative Performance Analysis of 4-Iodo-2-methoxy-5-methylpyridine
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, pyridine derivatives are of paramount importance due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth comparative analysis of the performance of 4-iodo-2-methoxy-5-methylpyridine in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. By examining the mechanistic nuances and providing a framework for typical experimental conditions, this document serves as a practical resource for optimizing synthetic routes and accelerating discovery.
Introduction to this compound as a Coupling Partner
This compound is a versatile building block for the synthesis of complex molecules. The presence of an iodo group at the 4-position offers a reactive site for palladium-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, making the iodo-substituted pyridine an excellent substrate for a variety of transformations. The methoxy and methyl groups on the pyridine ring can also influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the optimal conditions for coupling.
While specific experimental data for the cross-coupling reactions of this compound is not extensively documented in readily available literature, this guide will leverage established principles and data from analogous iodo-aryl and iodo-heterocyclic systems to provide robust starting points and predictive insights into its performance.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1] This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for an efficient reaction. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are often employed to facilitate the reaction.[1]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Predicted Performance and Experimental Protocol
Based on data for similar iodo-heterocycles, this compound is expected to be a highly effective substrate in Suzuki-Miyaura couplings. High yields are anticipated with a variety of aryl- and heteroarylboronic acids.
Table 1: Predicted Performance and Typical Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Predicted Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | > 90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2-5) | - | Cs₂CO₃ | Dioxane/H₂O | 90-110 | > 85 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ | Toluene | 100 | > 90 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/EtOH/H₂O 4:1:1, 10 mL).
-
Heat the reaction mixture at the specified temperature with stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling an aryl or vinyl halide with a terminal alkyne.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]
Mechanistic Considerations
The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the coupled product. The choice of base is critical, with amines such as triethylamine or diisopropylethylamine often serving as both the base and a solvent.
Experimental Workflow for Sonogashira Coupling
Caption: A generalized experimental workflow for a Sonogashira cross-coupling reaction.
Predicted Performance and Experimental Protocol
Given the high reactivity of the C-I bond, this compound is expected to undergo Sonogashira coupling efficiently under mild conditions.[4] A wide range of terminal alkynes, including both aliphatic and aromatic acetylenes, should be well-tolerated.
Table 2: Predicted Performance and Typical Conditions for Sonogashira Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Predicted Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF or DMF | RT - 65 | > 90 |
| 1-Hexyne | Pd(PPh₃)₄ (2-5) | CuI (5-10) | DIPEA | Acetonitrile | 50-80 | > 85 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Toluene | 60-90 | > 80 |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) salt (e.g., CuI, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at the appropriate temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[5] It is a valuable method for the synthesis of substituted alkenes.[6]
Mechanistic Considerations
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active catalyst by a base. The regioselectivity of the alkene insertion is a key consideration in the Heck reaction.
Catalytic Cycle for Heck Reaction
Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.
Predicted Performance and Experimental Protocol
This compound is expected to be a good substrate for the Heck reaction, particularly with electron-deficient alkenes like acrylates and styrenes.[5] The reaction conditions, especially the choice of base and ligand, will be important for achieving high yields and selectivity.
Table 3: Predicted Performance and Typical Conditions for Heck Reaction of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Predicted Yield (%) |
| Styrene | Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N | DMF or Acetonitrile | 80-120 | > 70 |
| n-Butyl acrylate | Pd(OAc)₂ (1-5) | P(o-tolyl)₃ (2-10) | K₂CO₃ | DMA | 100-140 | > 80 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (2-5) | - | NaOAc | NMP | 100-130 | > 75 |
Experimental Protocol: Heck Reaction
-
In a reaction vessel, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., PPh₃, 0.04 mmol).
-
Add the base (e.g., Et₃N, 1.5 mmol) and the degassed solvent (e.g., DMF, 5 mL).
-
Add the alkene (1.5 mmol).
-
Seal the vessel and heat the mixture to the desired temperature for 4-24 hours, with stirring.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[7] This reaction has become a vital tool for the synthesis of anilines and their derivatives.[8]
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction, especially with challenging substrates.[10]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A general experimental workflow for the Buchwald-Hartwig amination reaction.
Predicted Performance and Experimental Protocol
This compound is expected to be a suitable substrate for Buchwald-Hartwig amination with a range of primary and secondary amines. The use of a strong base, such as sodium tert-butoxide, and a specialized ligand, such as XPhos or SPhos, will likely be necessary for high yields.[8][11]
Table 4: Predicted Performance and Typical Conditions for Buchwald-Hartwig Amination of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Predicted Yield (%) |
| Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu | Toluene | 80-110 | > 85 |
| Morpholine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | > 80 |
| Benzylamine | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | K₃PO₄ | t-BuOH | 90-110 | > 75 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add the amine (1.2 mmol) and the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat with stirring at the designated temperature for 4-24 hours.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound is a promising and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Based on established chemical principles and data from analogous systems, it is predicted to perform well in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, providing access to a diverse array of functionalized pyridine derivatives. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and optimize synthetic routes utilizing this valuable building block. As with any chemical reaction, empirical optimization of the reaction conditions for each specific substrate combination will be key to achieving the highest yields and purity.
References
Please note that while specific experimental data for this compound was not found, the following references provide excellent overviews and specific examples for the cross-coupling reactions discussed, which form the basis for the predictions and protocols in this guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Iodo-2-methoxy-5-methylpyridine
For researchers, scientists, and drug development professionals, meticulous management of chemical reagents is paramount to ensuring laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-Iodo-2-methoxy-5-methylpyridine (CAS No. 1227602-73-4), a halogenated pyridine derivative. The causality behind each step is explained to foster a culture of safety and informed practice beyond simple protocol adherence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its intrinsic hazards is the foundation of safety. This compound is classified with several hazard statements that dictate its handling and disposal requirements.
Summary of Key Hazards: Based on available safety data, this compound is considered hazardous. The primary risks associated with this compound include:
| Hazard Statement | Description | Implication for Handling and Disposal |
| H302 | Harmful if swallowed | Avoid ingestion. Mandates careful handling to prevent cross-contamination of surfaces and personal items. |
| H312 | Harmful in contact with skin | Requires the use of appropriate chemical-resistant gloves and a lab coat to prevent dermal absorption. |
| H315 | Causes skin irritation | Prolonged or repeated contact can lead to inflammation, redness, and discomfort. |
| H319 | Causes serious eye irritation | Demands mandatory eye protection, as splashes can cause significant eye damage. |
| H332 | Harmful if inhaled | All handling must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent respiratory exposure. |
| H335 | May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. |
This data is synthesized from supplier safety information.[1]
The presence of an iodine atom classifies this compound as a halogenated organic compound . These substances are of particular environmental concern as they can be persistent and form toxic byproducts if not disposed of correctly. Pyridine derivatives themselves are also subject to strict disposal regulations due to their potential toxicity.[2][3]
Personnel Protection: Your First Line of Defense
Personal Protective Equipment (PPE) is non-negotiable when handling and preparing this compound for disposal. The choice of PPE is directly dictated by the hazards identified above.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[3]
-
Skin Protection: A fully buttoned laboratory coat is required.
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber or PVA gloves are often recommended for pyridine-based compounds; nitrile gloves may offer less protection and should be used only for short-duration tasks after consulting the manufacturer's compatibility chart.[4] Always wash hands thoroughly after removing gloves.[4]
-
Respiratory Protection: All handling, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood to minimize inhalation risk.[3]
Spill Management: Immediate and Controlled Response
Accidents can happen. A clear, pre-defined spill response plan is crucial.
-
Small Spills (manageable within 10-15 minutes):
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[4]
-
Prevent entry into the affected area.
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in general solid waste.[5]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal by your institution's waste management provider.
-
Primary Waste: Collect pure, unadulterated this compound waste in a dedicated container.
-
Contaminated Labware: Any items that have come into direct contact with the compound (e.g., weigh boats, pipette tips, gloves, absorbent pads) must also be disposed of as hazardous waste.
-
Solvent Waste: If the compound is used in a solution, the resulting waste stream is classified as halogenated organic solvent waste .[6] Do not mix this with non-halogenated solvent waste, as the disposal costs and methods differ significantly.[6]
Step 2: Waste Collection and Container Management
-
Select the Correct Container: Use a sealable, airtight container that is compatible with pyridine-based compounds (e.g., glass or high-density polyethylene).[4]
-
Labeling: The moment the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
List all constituents, including solvents, by percentage.
-
The associated hazards (e.g., "Harmful," "Irritant").
-
-
Storage: Keep the waste container tightly closed when not in use.[3][4] Store it in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be away from incompatible materials like strong oxidizing agents and acids.[4]
Step 3: Final Disposal Pathway
The collected hazardous waste must be handled by a licensed hazardous waste disposal service. The most common and environmentally appropriate disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with flue gas scrubbing technology.[2][7] This process ensures the complete destruction of the molecule, preventing its release into the environment.
The workflow for proper disposal is visualized below.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. odu.edu [odu.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
A Senior Application Scientist's Guide to Handling 4-Iodo-2-methoxy-5-methylpyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 4-Iodo-2-methoxy-5-methylpyridine, a substituted pyridine derivative, presents unique handling challenges due to its combination of a pyridine ring, an iodo-group, and methoxy and methyl functionalities. This guide provides a comprehensive, field-proven framework for its safe handling, moving beyond a simple checklist to instill a deep understanding of the causality behind each procedural step. Our objective is to ensure your safety and the integrity of your work by establishing a self-validating system of protocols.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before any handling, a thorough understanding of the compound's hazard profile is critical. Based on data for structurally similar compounds like 4-Iodo-2-methoxypyridine, we can anticipate a specific set of risks.[1] Pyridine derivatives, in general, can be hazardous upon inhalation, ingestion, or skin contact.[2][3]
The primary hazards associated with this compound are summarized below.
| Hazard Class | GHS Pictogram | Hazard Statement | Causality and Implication for Handling |
| Skin Irritation | H315: Causes skin irritation.[1] | The compound can cause inflammation, redness, or blistering upon contact.[1] This necessitates robust skin protection to prevent direct contact. | |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Direct contact with the eyes can result in significant pain and potential damage.[1] This mandates the use of sealed eye protection. | |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | Inhalation of dust or fumes can irritate the lungs and respiratory system.[1] All handling must occur in a controlled, ventilated environment. |
The Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to create a reliable barrier between you and the chemical. Each component is selected to counteract a specific hazard identified above.
| Protection Type | Recommended Equipment | Standard | Rationale and Field Insight |
| Eye & Face Protection | Tightly fitting chemical splash goggles. Use a face shield in conjunction with goggles for splash risks.[2][3] | NIOSH or EN 166 (EU) approved | Protects against splashes and potential vapors that can cause severe eye irritation.[1] Goggles provide a seal that standard safety glasses do not. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2][4] | EN 374 (EU) or equivalent | Provides a direct barrier against skin contact.[3] While nitrile is a good starting point, always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is a best practice during high-risk procedures. |
| Body Protection | A flame-retardant, chemical-resistant lab coat, fully buttoned.[2][3] | N/A | Protects skin and personal clothing from accidental spills and contamination. A fully buttoned coat provides a more complete barrier. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[2][5] | NIOSH (US) or EN 14387 (EU) approved | This is the primary engineering control to prevent inhalation of vapors or dust, which may cause respiratory irritation.[1] A respirator with organic vapor cartridges should be on standby for emergencies or if a fume hood is not available. |
| Footwear | Closed-toe, chemical-resistant shoes.[5] | N/A | Protects feet from spills. Permeable shoes (e.g., mesh sneakers) are unacceptable in a laboratory setting. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow is designed to be a self-validating system, minimizing the risk of exposure at every stage.
Step 1: Preparation and Engineering Controls
-
Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and that the airflow is optimal. A small strip of tissue paper taped to the sash can provide a quick visual confirmation of negative pressure.
-
Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.[6]
-
Workspace Decontamination: Ensure the work surface within the fume hood is clean and clear of any unnecessary equipment or chemicals. Cover the work area with absorbent, disposable pads.[7]
Step 2: Donning PPE
The sequence of donning PPE is critical to ensure complete protection.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don the appropriate chemical-resistant gloves. If double-gloving, don the first pair, followed by the second.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, add the face shield.
Step 3: Handling the Chemical
-
Location: Conduct all manipulations of this compound exclusively within the certified chemical fume hood.[2]
-
Avoidance of Contact: Consciously avoid contact with skin, eyes, and clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2][8] Wash hands thoroughly after handling is complete and before leaving the laboratory.[1]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[1]
Step 4: Doffing PPE
The doffing sequence is arguably more critical than donning to prevent cross-contamination.
-
Gloves: Remove gloves using a technique that avoids touching the outer, contaminated surface with bare skin. If double-gloved, remove the outer pair first.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, from the back to the front.
-
Lab Coat: Remove the lab coat, turning it inside out as you do, to contain any surface contamination.
-
Final Hand Wash: Wash hands thoroughly with soap and water.
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency & Disposal Plans
Emergency Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation persists, get medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position that is comfortable for breathing.[1] If the person feels unwell, call a poison control center or a doctor.[1]
-
Spill: For a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite) and place it into a suitable, sealed container for hazardous waste disposal.[1][4] Ensure adequate ventilation.
Disposal Plan
-
Chemical Waste: Unused product and residues must be disposed of as hazardous waste.[1] This should be done through a licensed waste disposal company.[3] Adhere to all local, state, and federal regulations.[1] Under no circumstances should this chemical be allowed to enter drains or waterways.[1]
-
Contaminated Materials: All disposable PPE (gloves, absorbent pads, etc.) that has come into contact with the chemical must be collected in a sealed, labeled container and disposed of as hazardous waste.[9] Do not reuse containers that have held this chemical.[1]
References
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
-
Pyridine Safety Information. Washington State University. [Link]
-
Student safety sheets 56 Iodine. CLEAPSS Science. [Link]
-
Radionuclide Lab Rules. University of Illinois Chicago Environmental Health and Safety. [Link]
-
Safety Data Sheet: tetrahydroxydiboron. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. calibrechem.com [calibrechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. leap.epa.ie [leap.epa.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
